5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
Description
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Properties
IUPAC Name |
5-chloro-3-iodo-2H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-5-8-1-2-3(9-5)4(7)11-10-2/h1H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWWANYXJYREEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=C(NN=C21)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622290-26-9 | |
| Record name | 5-chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine: A Keystone Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazolo[4,3-d]pyrimidine Scaffold
The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry, primarily due to its structural resemblance to the native purine ring system. This mimicry allows molecules built upon this framework to effectively compete with adenosine triphosphate (ATP) for the binding sites of a vast array of protein kinases. Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy. The strategic derivatization of the pyrazolo[4,3-d]pyrimidine core has led to the development of highly selective and potent inhibitors for a variety of kinase targets.
This guide focuses on a particularly valuable derivative: 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine . The presence of two distinct halogen atoms at key positions—a chloro group at C5 and an iodo group at C3—provides medicinal chemists with a versatile platform for orthogonal chemical modifications. This dual functionality allows for sequential and selective derivatization, typically through transition metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The following table summarizes its key chemical identifiers and properties.
| Property | Value | Source |
| CAS Number | 1622290-26-9 | [1] |
| Molecular Formula | C₅H₂ClIN₄ | [1] |
| Molecular Weight | 280.45 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| XLogP3 | 1.6 | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring, and subsequent halogenation steps. While a specific, detailed protocol for this exact molecule is not widely published, a general and plausible synthetic route can be outlined based on established methodologies for analogous pyrazolopyrimidine systems.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Chlorination of Pyrazolo[4,3-d]pyrimidin-5-ol
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To a stirred suspension of pyrazolo[4,3-d]pyrimidin-5-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 eq) is added N,N-diisopropylethylamine (DIPEA, 2-3 eq) dropwise at 0 °C.
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The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The mixture is cooled to room temperature and the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is quenched by slowly pouring it onto crushed ice with vigorous stirring.
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The resulting aqueous solution is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).
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The precipitated solid, 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, is collected by filtration, washed with water, and dried under vacuum.
Step 2: Iodination of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
-
To a solution of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is added N-iodosuccinimide (NIS, 1.1-1.5 eq).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate (EtOAc).
-
The combined organic layers are washed with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product, this compound, is purified by column chromatography on silica gel to afford the desired product.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bond under these conditions, allowing for selective functionalization at the C3 position.
Selective Cross-Coupling Reactions
Sonogashira Coupling (C3-alkynylation):
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] In the case of this compound, this reaction proceeds selectively at the C3 iodo position.
Typical Experimental Protocol for Sonogashira Coupling:
-
To a degassed solution of this compound (1.0 eq), a terminal alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05-0.1 eq), and a copper(I) co-catalyst like CuI (0.1-0.2 eq) in a suitable solvent system (e.g., DMF/triethylamine) is added.
-
The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperatures (e.g., 50-80 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Suzuki-Miyaura Coupling (C3-arylation/vinylation):
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and a halide.[3] This reaction also occurs with high selectivity at the C3 position of this compound.
Typical Experimental Protocol for Suzuki-Miyaura Coupling:
-
A mixture of this compound (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05-0.1 eq), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 eq) is suspended in a solvent system such as a mixture of 1,4-dioxane and water.
-
The mixture is degassed and heated under an inert atmosphere, typically between 80-100 °C, until the reaction is complete.
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After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated, and the residue is purified by chromatography.
Application as a Kinase Inhibitor Scaffold
The pyrazolo[4,3-d]pyrimidine scaffold is a well-established core for the development of kinase inhibitors.[4] The ability to selectively functionalize the C3 and C5 positions of this compound allows for the synthesis of libraries of compounds for screening against various kinase targets. The substituent at the C3 position often projects into the solvent-exposed region of the ATP-binding pocket, while modifications at the C5 position can be used to modulate solubility and other pharmacokinetic properties.
Caption: Role of this compound in generating diverse kinase inhibitors.
Safety, Handling, and Storage
As with any halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data for this compound is not available, related pyrazolopyrimidine derivatives may cause skin, eye, and respiratory irritation.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its di-halogenated nature allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of libraries of potential drug candidates, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the discovery and development of novel therapeutics.
References
Sources
- 1. Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine: A Key Intermediate for Kinase Inhibitor Discovery
Abstract
The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to interact with a wide array of biological targets, most notably protein kinases. Its structural resemblance to the native purine core allows it to function as an effective ATP-competitive inhibitor. The compound 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine represents a highly valuable and versatile intermediate in the synthesis of novel therapeutics. The strategic placement of two distinct halogens—a chloro group at the 5-position and an iodo group at the 3-position—provides orthogonal chemical handles for sequential, site-selective diversification through various cross-coupling reactions. This guide provides an in-depth, scientifically-grounded overview of a robust synthetic pathway to this key intermediate, elucidating the chemical principles, mechanistic underpinnings, and practical considerations for its successful preparation in a research setting.
Introduction: The Strategic Importance of the Pyrazolo[4,3-d]pyrimidine Core
The fusion of pyrazole and pyrimidine rings creates a bicyclic heteroaromatic system with a unique distribution of nitrogen atoms, making it an ideal scaffold for targeting the ATP-binding pocket of kinases.[1][2] Derivatives of this core have demonstrated significant therapeutic potential, leading to the development of agents for treating cancers and inflammatory diseases.[1][3]
The title compound, this compound (CAS No. 1622290-26-9), is not an end-product but a critical building block.[4] Its utility lies in the differential reactivity of the C-Cl and C-I bonds:
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The C-I bond at the 3-position is more reactive and readily participates in reactions like Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl groups.
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The C-Cl bond at the 5-position is less reactive, enabling subsequent nucleophilic aromatic substitution (SNAr) reactions with amines or other nucleophiles.
This tiered reactivity allows for a controlled and systematic exploration of the chemical space around the core, a fundamental strategy in structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic approach dictates that the introduction of the halogen atoms should follow the construction of the core heterocyclic system. The synthesis can be dissected into three primary phases: formation of the pyrazolo[4,3-d]pyrimidine nucleus, chlorination, and finally, regioselective iodination.
Caption: Retrosynthetic pathway for the target compound.
This strategy begins with a commercially available and inexpensive starting material, 5-amino-1H-pyrazole-4-carboxamide, and proceeds through stable, isolable intermediates.
Detailed Synthetic Protocols and Mechanistic Insights
The overall synthetic workflow is a robust, multi-step process that has been optimized for yield and purity.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
This foundational step involves the condensation of a pyrazole with a one-carbon equivalent to form the pyrimidine ring.
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Principle: This reaction is a thermal cyclocondensation. The amino and carboxamide groups of the pyrazole react with urea, which serves as a carbonyl source, to form the six-membered pyrimidine ring. This type of reaction is a classic method for constructing pyrimidinedione systems.[5][6]
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Experimental Protocol:
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Combine 5-amino-1H-pyrazole-4-carboxamide (1.0 eq) and urea (3.0 eq) in a round-bottom flask equipped with a reflux condenser.
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Heat the solid mixture in a sand bath or heating mantle to 180-190 °C. The mixture will melt, and ammonia gas will evolve.
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Maintain the temperature for 4-5 hours until the evolution of gas ceases and the reaction solidifies.
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Cool the reaction mixture to room temperature.
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Treat the solid residue with hot water and stir vigorously.
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Collect the resulting precipitate by vacuum filtration, wash with water, and then with ethanol to remove any unreacted starting materials.
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Dry the product under vacuum to yield the dione as a white to off-white solid.
-
-
Self-Validation: The reaction can be monitored by the cessation of ammonia evolution. The product is generally insoluble in common organic solvents and water, facilitating a simple work-up and purification by washing. The identity can be confirmed by comparing its melting point to literature values and ensuring the disappearance of the starting material's NMR signals.
Step 2: Synthesis of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
The conversion of the dione (or its tautomeric diol form) to the dichloro derivative activates the 5 and 7 positions for subsequent nucleophilic substitution.
-
Principle: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the amide/enol functionalities of the pyrimidinedione to replace the hydroxyl groups with chlorine atoms. A catalytic amount of a tertiary amine like pyridine or N,N-dimethylaniline is often added to accelerate the reaction.[3][5][6]
-
Experimental Protocol:
-
To a flask containing 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1.0 eq), add phosphorus oxychloride (10-15 eq by volume) under a nitrogen atmosphere.
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Add a catalytic amount of pyridine (0.1 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) for 8-12 hours. The reaction should become a clear solution.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the dichloro intermediate.
-
Step 3: Regioselective Synthesis of this compound
This final step is a crucial C-H functionalization that installs the second, more reactive halogen handle.
-
Principle: This is an electrophilic aromatic substitution. The pyrazole ring of the pyrazolo[4,3-d]pyrimidine system is more electron-rich than the chloro-substituted pyrimidine ring, making it more susceptible to electrophilic attack. The 3-position is the most nucleophilic site on the pyrazole ring. N-Iodosuccinimide (NIS) serves as a source of an electrophilic iodine species (I⁺).[7] The reaction proceeds with high regioselectivity.
Caption: Mechanism of electrophilic iodination.
-
Experimental Protocol:
-
Dissolve 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6-18 hours.
-
Monitor the reaction by LC-MS or TLC for the disappearance of the starting material and the appearance of a new, higher molecular weight product spot.
-
Upon completion, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution (to quench any remaining iodine) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
-
Data Summary
Table 1: Reaction Parameters
| Step | Starting Material | Key Reagents | Conditions | Product | Typical Yield |
| 1 | 5-Amino-1H-pyrazole-4-carboxamide | Urea | 180-190 °C, neat | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | 80-90% |
| 2 | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | POCl₃, Pyridine (cat.) | Reflux, 8-12 h | 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | 60-75% |
| 3 | 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | N-Iodosuccinimide (NIS) | DMF, rt, 6-18 h | This compound | 70-85% |
Table 2: Analytical Data for this compound
| Analysis Type | Data |
| Molecular Formula | C₅H₂ClIN₄ |
| Molecular Weight | 280.45 g/mol [4] |
| ¹H NMR | Expected signals for the pyrimidine C-H proton and the pyrazole N-H proton. |
| ¹³C NMR | Expected signals corresponding to the five carbon atoms of the heterocyclic core. |
| Mass Spec (ESI) | [M+H]⁺ expected at m/z 280.9; [M-H]⁻ expected at m/z 278.9. |
| Appearance | Typically an off-white to pale yellow solid. |
Conclusion
The synthesis of this compound is a strategic and enabling process for drug discovery programs focused on kinase inhibitors. The three-step sequence outlined in this guide—cyclization, chlorination, and regioselective iodination—provides a reliable and scalable route to this high-value intermediate. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can efficiently produce this versatile building block, paving the way for the synthesis of diverse libraries of compounds for biological screening and the development of next-generation therapeutics.
References
-
ResearchGate. (n.d.). Synthesis of pyrazolo[4,3-d]pyrimidine derivatives 1a∼1j, 2a∼2g, 3a∼3g... Retrieved from [Link]
-
Yin, J., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Retrieved from [Link]
-
Hafez, H. N., & El-Gazzar, A. R. B. A. (2007). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Archiv der Pharmazie. Retrieved from [Link]
-
Ohbuchi, S., et al. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Sang, T., et al. (2022). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Taylor & Francis Online. Retrieved from [Link]
-
Singh, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. Retrieved from [Link]
-
Singh, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Publications. Retrieved from [Link]
-
Mahapatra, D. K., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. Retrieved from [Link]
-
Chembeez. (n.d.). This compound, 95%. Retrieved from [Link]
-
Jo, A., et al. (2020). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Retrieved from [Link]
-
Kumar, A., et al. (2024). H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and am. RSC Publishing. Retrieved from [Link]
-
Bakht, M. A., et al. (2013). Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Ghozlan, S. A. S., et al. (2006). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]- pyrimidines with Modification of the Substituents at the 1-Position. Molecules. Retrieved from [Link]
-
Ben-M'barek, Y., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Retrieved from [Link]
-
Al-Awadi, N. A., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Retrieved from [Link]
Sources
- 1. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. clausiuspress.com [clausiuspress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Elucidation of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. The specific analogue, 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine, represents a key intermediate and a pharmacologically significant entity in its own right. Its structural features, particularly the strategic placement of chloro and iodo substituents, offer versatile handles for synthetic elaboration and precise modulation of biological activity. This technical guide provides a comprehensive analysis of the structural elucidation of this compound, integrating data from foundational analytical techniques including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and presenting validated protocols, this document serves as a vital resource for researchers in drug discovery and development.
Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core
The pyrazolo[4,3-d]pyrimidine ring system is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows derivatives of this scaffold to competitively inhibit ATP-dependent enzymes, most notably protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The strategic functionalization of the pyrazolo[4,3-d]pyrimidine core is therefore a critical aspect of designing potent and selective anticancer agents.[3][4][5]
The subject of this guide, this compound (Figure 1), is of particular interest. The chlorine atom at the 5-position and the iodine atom at the 3-position serve distinct and crucial roles. The chloro group can act as a key interaction point within a kinase active site or serve as a leaving group for further synthetic modification. The iodo substituent provides a reactive site for cross-coupling reactions, such as the Suzuki or Sonogashira coupling, enabling the introduction of diverse chemical moieties to explore the chemical space and optimize pharmacological properties. A thorough understanding of the three-dimensional structure and electronic properties of this core molecule is paramount for rational drug design.
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis and Physicochemical Properties
The synthesis of this compound typically involves a multi-step sequence starting from simpler pyrazole precursors. A common synthetic route involves the construction of the pyrazolo[4,3-d]pyrimidinone core, followed by chlorination and iodination steps.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1622290-26-9 | [6] |
| Molecular Formula | C₅H₂ClIN₄ | [6] |
| Molecular Weight | 280.45 g/mol | [6] |
| XLogP3 | 1.6 | [6] |
| Hydrogen Bond Donor Count | 1 | ChemScene |
| Hydrogen Bond Acceptor Count | 3 | ChemScene |
Structural Analysis: A Multi-Faceted Approach
A comprehensive structural analysis relies on the synergistic use of multiple analytical techniques. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy reveals the structure and connectivity in solution. Mass spectrometry confirms the molecular weight and elemental composition.
X-ray Crystallography: Unveiling the Solid-State Architecture
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would reveal critical information about bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for the exact title compound is not publicly available, analysis of a closely related structure, 3-iodo-1H-pyrazolo[3,4-b]pyridine, provides valuable insights into the expected solid-state behavior.[7]
Expected Crystallographic Features:
-
Planarity: The fused pyrazolo[4,3-d]pyrimidine ring system is expected to be essentially planar.
-
Intermolecular Interactions: In the solid state, molecules are likely to be linked by N-H···N hydrogen bonds, forming dimers or extended chains.[7] Halogen bonding, specifically C-I···N interactions, may also play a significant role in the crystal packing, creating zigzag chains.[7] Pi-pi stacking interactions between the aromatic rings are also anticipated, further stabilizing the crystal lattice.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., dichloromethane/hexane).[7]
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 150 K) to minimize thermal vibrations.[7]
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software.
Caption: Workflow for single-crystal X-ray diffraction analysis.
NMR Spectroscopy: Probing the Solution-State Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and connectivity of a molecule in solution. For this compound, ¹H and ¹³C NMR, along with 2D techniques like HMQC and HMBC, would provide a complete assignment of all proton and carbon signals.
Expected NMR Spectral Features:
Based on studies of similar pyrazolo[3,4-d]pyrimidine derivatives, the following spectral characteristics can be anticipated:[1]
-
¹H NMR:
-
A singlet in the aromatic region corresponding to the proton at the 7-position.
-
A broad singlet for the N-H proton, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Five distinct signals for the five carbon atoms in the heterocyclic core. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen, chlorine, and iodine atoms.
-
-
2D NMR (HMQC and HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals by identifying one-bond (HMQC) and multiple-bond (HMBC) correlations.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, HMQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to assign all signals and confirm the structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C3 | - | ~80-90 |
| C3a | - | ~110-120 |
| C5 | - | ~150-160 |
| C7 | ~8.0-8.5 | ~130-140 |
| C7a | - | ~155-165 |
| N1-H | ~12.0-13.0 | - |
Note: These are predicted values based on analogous structures and may vary.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion Peak: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.
-
Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak and any chlorine-containing fragments.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass.
Caption: General workflow for high-resolution mass spectrometry.
Conclusion: An Integrated Approach to Structural Verification
The structural analysis of this compound is a critical step in its development as a building block for novel therapeutics. This guide has outlined a comprehensive approach that integrates X-ray crystallography, NMR spectroscopy, and mass spectrometry to provide a complete and unambiguous structural characterization. By understanding the principles behind these techniques and following validated protocols, researchers can confidently verify the structure of this and other related compounds, thereby accelerating the drug discovery process. The insights gained from this detailed structural analysis will undoubtedly pave the way for the rational design of the next generation of pyrazolo[4,3-d]pyrimidine-based drugs.
References
-
Yuan, L., Song, C., Li, C., Li, Y., Dong, L., & Yin, S. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17745-17765. [Link]
-
Zhang, M., et al. (2017). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 22(11), 1991. [Link]
-
Chem Pure. (n.d.). This compound, 95%. Chembeez. Retrieved from [Link]
-
Varano, F., et al. (2021). Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. ResearchGate. [Link]
-
Gouda, M. A., et al. (2016). Synthesis, biological evaluation of certain pyrazolo[3,4-d]pyrimidines as novel anti-inflammatory and analgesic agents. Semantic Scholar. [Link]
-
PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Institutes of Health. Retrieved from [Link]
-
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2301. [Link]
-
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]
-
Ahmed, O., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]
-
El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. [Link]
-
PubChem. (n.d.). 1H-pyrazolo(4,3-d)pyrimidine. National Institutes of Health. Retrieved from [Link]
-
Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. National Institutes of Health. [Link]
-
Zhang, Y., et al. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
-
El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
Sources
- 1. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Importance of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine in Modern Drug Discovery: A Technical Guide
For Immediate Release
SOUTH SAN FRANCISCO, CA – January 2, 2026 – In the landscape of contemporary medicinal chemistry, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutics. This technical guide provides an in-depth analysis of the chemical properties and synthetic utility of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine (CAS Number: 1622290-26-9) , a key building block for the synthesis of potent kinase inhibitors and other targeted therapies.
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition
The pyrazolo[4,3-d]pyrimidine core is recognized as a "privileged scaffold" in drug discovery, particularly in the design of ATP-competitive kinase inhibitors. Its structural resemblance to the purine core of adenine allows it to effectively target the ATP-binding sites of a wide range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. Consequently, the development of novel pyrazolo[4,3-d]pyrimidine derivatives continues to be a highly active area of research.
This guide focuses on the unique attributes of this compound, a di-halogenated derivative poised for versatile chemical modifications. The strategic placement of a chloro group at the 5-position and an iodo group at the 3-position provides orthogonal handles for a variety of chemical transformations, enabling the rapid generation of diverse compound libraries for biological screening.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1622290-26-9 | AK Scientific, Inc.[1] |
| Molecular Formula | C₅H₂ClIN₄ | AK Scientific, Inc.[1] |
| Molecular Weight | 280.45 g/mol | AK Scientific, Inc.[1] |
| Appearance | Not specified, likely a solid | General chemical knowledge |
| Purity | Typically available at ≥95% | AK Scientific, Inc.[1] |
Synthetic Strategy and Chemical Reactivity
The synthetic potential of this compound is defined by the distinct reactivity of its two halogen substituents. A plausible synthetic approach to this intermediate can be conceptualized based on established methods for the construction and halogenation of the pyrazolo[4,3-d]pyrimidine scaffold.
Conceptual Synthetic Pathway
A general, multi-step synthesis can be proposed, starting from a suitable pyrazole precursor, followed by the construction of the pyrimidine ring, and subsequent halogenation steps. The precise order of chlorination and iodination would be a key consideration in optimizing the synthetic route to maximize yield and purity.
Figure 2. Orthogonal reactivity of the chloro and iodo substituents, enabling diverse library synthesis.
Biological Significance and Therapeutic Potential of Derivatives
While there is no publicly available biological data for this compound itself, the extensive literature on its analogues underscores the therapeutic potential of the resulting derivatives. The pyrazolo[4,3-d]pyrimidine scaffold has been successfully employed in the development of inhibitors for a variety of protein kinases implicated in cancer.
Targeting Protein Kinases in Oncology
Numerous studies have demonstrated the efficacy of substituted pyrazolo[4,3-d]pyrimidines as inhibitors of key oncogenic kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth in various cancers.
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell proliferation, differentiation, and survival.
The ability to rapidly generate a multitude of derivatives from this compound makes it an invaluable tool for lead discovery and optimization campaigns targeting these and other kinases.
Figure 3. Mechanism of action for pyrazolo[4,3-d]pyrimidine-based kinase inhibitors.
Experimental Protocols: A Representative Synthetic Transformation
To illustrate the utility of this compound as a synthetic intermediate, a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a generalized procedure and may require optimization for specific substrates.
Objective: To synthesize a 3-aryl-5-chloro-1H-pyrazolo[4,3-d]pyrimidine derivative.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired 3-aryl-5-chloro-1H-pyrazolo[4,3-d]pyrimidine.
Conclusion
This compound is a strategically important and highly versatile synthetic intermediate. While not an active pharmaceutical ingredient in itself, its di-halogenated nature provides medicinal chemists with a powerful platform for the efficient synthesis and exploration of novel pyrazolo[4,3-d]pyrimidine derivatives. The proven success of this scaffold in generating potent and selective kinase inhibitors underscores the value of CAS 1622290-26-9 as a key building block in the ongoing quest for new and effective targeted therapies.
References
Sources
Introduction: The Critical Role of Solubility in Drug Discovery
An In-Depth Technical Guide to the Solubility of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-d]pyrimidine scaffold is a significant pharmacophore in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. The specific analogue, this compound, represents a key building block or potential drug candidate. However, its therapeutic potential is intrinsically linked to its physicochemical properties, paramount among which is solubility. Poor aqueous solubility is a leading cause of failure for promising drug candidates, impacting everything from in vitro assay reliability to in vivo bioavailability and formulation development.[1][2]
This guide provides a comprehensive technical framework for understanding, measuring, and interpreting the solubility of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to explain the underlying principles and causal relationships that govern experimental choices, ensuring a robust and self-validating approach to solubility assessment.
Physicochemical Profile and Predicted Solubility Behavior
While specific experimental data for this compound is not extensively published, we can infer its likely behavior from its structure and the properties of related analogues.[3][4] The presence of a halogenated, heterocyclic aromatic ring system suggests that the molecule is likely to be hydrophobic with limited aqueous solubility.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~280.4 g/mol | Higher molecular weight can negatively impact solubility. |
| LogP | > 2.0 (estimated) | A positive LogP indicates a preference for lipophilic environments and predicts low aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~54.5 Ų[4] | A moderate TPSA suggests some capacity for polar interactions, but this is offset by the large nonpolar surface area. |
| Hydrogen Bond Donors | 1[4] | Limited hydrogen bonding potential with water. |
| Hydrogen Bond Acceptors | 3[4] | Can accept hydrogen bonds from protic solvents. |
These predicted properties underscore the necessity of precise experimental determination of solubility, as even minor changes in structure can lead to significant differences in physicochemical behavior.[5]
Conceptual Framework: Kinetic vs. Thermodynamic Solubility
Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements.[6]
-
Kinetic Solubility : This is a measure of how quickly a compound dissolves and precipitates when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[7] It is a high-throughput method ideal for early-stage drug discovery to flag potentially problematic compounds.[7] The result is often an "apparent solubility" as the system may not have reached true equilibrium.
-
Thermodynamic Solubility : This represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period (typically 24-72 hours).[6] This is the gold-standard measurement, essential for lead optimization, pre-formulation, and regulatory filings.[2][6]
Caption: Kinetic vs. Thermodynamic Solubility Workflows.
Experimental Protocols for Solubility Determination
The following protocols are designed to be self-validating systems for the accurate determination of the solubility of this compound.
Protocol 1: Kinetic Solubility via Nephelometry
This high-throughput method is based on detecting precipitate formation by measuring light scattering.[7]
Rationale: The choice of nephelometry provides a rapid and scalable method to rank the solubility of compounds, which is critical when screening large libraries.[7] Preparing serial dilutions allows for the identification of the precise concentration at which the compound falls out of solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 384-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).
-
Aqueous Dilution: Rapidly dilute the DMSO solutions 1:100 into phosphate-buffered saline (PBS) at pH 7.4. This induces precipitation of compounds with solubility below the tested concentration.
-
Measurement: Immediately measure the light scattering of each well using a microplate nephelometer.
-
Data Analysis: Plot the light scattering units against the compound concentration. The point at which the light scattering signal sharply increases corresponds to the kinetic solubility limit.
Caption: Workflow for Kinetic Solubility Determination.
Protocol 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This is the definitive method for determining the true solubility of a compound.[2][6]
Rationale: The shake-flask method ensures that the system reaches thermodynamic equilibrium. Using an excess of solid material guarantees that the resulting solution is saturated.[2] The extended equilibration time (24-72 hours) is critical for compounds that may have slow dissolution kinetics or exist in different polymorphic forms.[6]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (enough to be visually present after equilibration) to a known volume of the test solvent (e.g., Water, PBS pH 7.4, Methanol) in a glass vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for 24 to 72 hours to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully collect an aliquot of the supernatant.
-
Filtration: Filter the aliquot through a low-binding 0.22 µm filter to remove all undissolved solid particles.[6] This step is critical to avoid overestimation of solubility.
-
Quantification:
-
Prepare a standard calibration curve of the compound in a 50:50 mixture of acetonitrile and the test solvent.
-
Analyze the filtered supernatant using a validated reverse-phase HPLC method with UV or Mass Spectrometry (MS) detection.[6]
-
Determine the concentration of the dissolved compound by comparing its response to the calibration curve.
-
Table 2: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Specific Solvent | Rationale |
| Aqueous Buffers | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Simulates physiological conditions, essential for bioavailability assessment.[8] |
| Polar Protic | Methanol, Ethanol | Commonly used in synthesis and early formulation.[9][10] |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High solubilizing power, often used for stock solutions and in some synthetic procedures.[1][10] |
| Nonpolar | Carbon Tetrachloride (CCl4), Toluene | Provides data on solubility in lipophilic environments.[10] |
Data Presentation and Interpretation
Solubility data should be reported clearly, specifying all relevant conditions.
Table 3: Example Data Presentation for Thermodynamic Solubility
| Compound ID | Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| This compound | PBS | 7.4 | 25 | Hypothetical Value | Hypothetical Value |
| This compound | Methanol | N/A | 25 | Hypothetical Value | Hypothetical Value |
| This compound | Water | ~7.0 | 25 | Hypothetical Value | Hypothetical Value |
The order of solubility for similar pyrimidine derivatives is often DMF > methanol > CCl4, with aqueous solubility being the lowest.[10] It is also common for solubility to increase with temperature.[9]
Advanced Considerations and Troubleshooting
-
Compound Purity: The purity of both the solute and the solvent is paramount for accurate solubility measurements.[2] Impurities can significantly alter the measured solubility.
-
pH and Ionization: For ionizable compounds, solubility can be highly pH-dependent. Determining the pKa of the pyrazolo[4,3-d]pyrimidine core is recommended to understand how solubility will change in different physiological compartments (e.g., stomach vs. intestine).[8]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the experiment.
-
Solubility Enhancement: For compounds with poor aqueous solubility like pyrazolo[4,3-d]pyrimidine derivatives, formulation strategies such as creating amorphous solid dispersions with polymers can be explored to improve bioavailability.[1]
Conclusion
A thorough understanding and accurate measurement of the solubility of this compound are not merely procedural steps but foundational pillars of its development as a potential therapeutic agent. By employing robust, validated methods such as the shake-flask protocol for thermodynamic solubility and higher-throughput assays for kinetic screening, researchers can generate the high-quality data necessary to make informed decisions. This guide provides the necessary theoretical grounding and practical protocols to de-risk development, optimize formulations, and ultimately unlock the full potential of this important chemical scaffold.
References
- BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
- Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Applied Chemistry, 2014(47), 1-7.
- Gagni, P., et al. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health.
- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Tavlin, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- PubChem. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.
- ChemScene. (n.d.). 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine.
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | C5H3ClN4 | CID 221095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
Abstract
The pyrazolo[4,3-d]pyrimidine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, renowned for its bioisosteric relationship with adenine, a fundamental component of adenosine triphosphate (ATP). This structural mimicry allows derivatives of this scaffold to function as potent inhibitors of a wide array of protein kinases by competing with ATP for its binding site. This technical guide delves into the anticipated mechanism of action of a specific, functionalized derivative, this compound. While direct experimental data for this precise molecule is emerging, this document synthesizes the wealth of knowledge from closely related analogs to provide a comprehensive and predictive analysis of its molecular function, cellular effects, and the experimental methodologies required for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this promising chemical entity.
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold as a Kinase Inhibitor
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific amino acid residues on substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[1] The pyrazolo[3,4-d]pyrimidine and its isomer, pyrazolo[4,3-d]pyrimidine, have garnered significant interest as core structures for the development of kinase inhibitors.[2] Their structural resemblance to the adenine ring of ATP enables them to bind to the ATP-binding pocket of kinases, thereby blocking the phosphotransfer reaction and inhibiting downstream signaling.[2][3]
The therapeutic potential of this scaffold has been validated by the FDA approval of drugs like Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based inhibitor of Bruton's tyrosine kinase (BTK).[4] The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The specific substitutions on the pyrazolo[4,3-d]pyrimidine ring are critical in determining the inhibitor's target profile and overall efficacy.
The Role of Chloro and Iodo Substitutions
The subject of this guide, this compound, possesses two key halogen substitutions that are predicted to significantly influence its biological activity.
-
5-Chloro Substitution: The presence of a chlorine atom at the 5-position has been shown to be crucial for the antitumor activity of certain pyrazolo[4,3-d]pyrimidine analogues.[5] This substitution can enhance binding affinity through hydrophobic interactions within the ATP-binding pocket and can also influence the overall electronic properties of the molecule.
-
3-Iodo Substitution: The iodine atom at the 3-position serves a dual purpose. Firstly, it can participate in halogen bonding and other non-covalent interactions to increase binding affinity. Secondly, and perhaps more importantly, the carbon-iodine bond provides a reactive handle for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions.[6] This allows for the facile introduction of a variety of functional groups to explore structure-activity relationships (SAR) and optimize the inhibitor's properties. In some pyrazolo[3,4-d]pyrimidine-based neplanocin A analogues, a 3-iodo substituent was found to be critical for optimal anti-hepatitis B virus (HBV) activity and a favorable toxicity profile.[7]
Predicted Mechanism of Action: ATP-Competitive Kinase Inhibition
Based on the extensive literature on related compounds, the primary mechanism of action for this compound is anticipated to be ATP-competitive inhibition of protein kinases .
The pyrazolo[4,3-d]pyrimidine core is expected to form key hydrogen bonds with the "hinge" region of the kinase domain, the flexible loop of amino acids that connects the N- and C-lobes of the kinase. This interaction mimics the binding of the adenine ring of ATP. The chloro and iodo substituents, along with any further modifications at the 1H-position, will then project into adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity for specific kinases.
Hypothesized Signaling Pathway Inhibition
Given the broad range of kinases targeted by pyrazolopyrimidine derivatives, the specific signaling pathway inhibited by this compound would depend on its primary kinase target(s). For illustrative purposes, the diagram below depicts a generalized signaling pathway mediated by a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR), a known target of pyrazolopyrimidine inhibitors.[8] Inhibition of the RTK at the cell surface would block the entire downstream signaling cascade.
Caption: Hypothesized inhibition of a generic RTK signaling pathway.
Potential Cellular Effects
By inhibiting key kinases, this compound is predicted to induce a range of cellular effects, including:
-
Cell Cycle Arrest: Many kinases, particularly cyclin-dependent kinases (CDKs), are essential for the progression of the cell cycle. Inhibition of these kinases can lead to cell cycle arrest at specific checkpoints, such as G1/S or G2/M.[9][10]
-
Induction of Apoptosis: The disruption of pro-survival signaling pathways, often driven by kinases like Src and Akt, can trigger programmed cell death, or apoptosis.[9][11]
-
Inhibition of Cell Proliferation and Tumor Growth: By halting the cell cycle and inducing apoptosis, the compound would be expected to inhibit the proliferation of cancer cells and ultimately reduce tumor growth in vivo.[9]
Experimental Protocols for Mechanistic Elucidation
A systematic approach is required to definitively determine the mechanism of action of this compound. The following experimental workflows are standard in the field of kinase inhibitor development.
Target Identification and Validation
The first step is to identify the primary kinase targets of the compound.
-
Kinome Screening: A broad screening against a large panel of kinases (e.g., KINOMEscan®) is performed to identify potential targets. This provides a selectivity profile for the compound.
-
Biochemical Assays: The inhibitory activity against the top candidate kinases is then quantified using in vitro biochemical assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase. The output is typically an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Example Quantitative Data for Related Pyrazolopyrimidine Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Src | Varies | [9] |
| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 57 | [3] |
| Pyrazolo[3,4-d]pyrimidine | ATR | 66 | [2] |
| Pyrazolo[3,4-d]pyrimidine | RET | <100 | [2] |
| Pyrazolo[3,4-d]pyrimidine | BRK/PTK6 | 3.37 | [12] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 16 | [8] |
Note: The IC50 values are for various derivatives within the pyrazolopyrimidine class and are provided for context.
Cellular Activity Assessment
Once the primary targets are known, the next step is to assess the compound's effects in a cellular context.
-
Cell Viability/Proliferation Assays (e.g., MTT, MTS): Cancer cell lines with known expression levels of the target kinase are treated with increasing concentrations of the compound to determine its effect on cell viability. This yields a GI50 (growth inhibition 50) or IC50 value.
-
Target Engagement Assays (e.g., Western Blot): To confirm that the compound is engaging its target in cells, the phosphorylation status of the kinase and its direct downstream substrates is assessed by Western blot. A reduction in phosphorylation indicates target engagement.
-
Cell Cycle Analysis (Flow Cytometry): Cells are treated with the compound, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assays (e.g., Annexin V/PI Staining): To quantify the induction of apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells) and analyzed by flow cytometry.
Workflow Diagram
The following diagram illustrates a typical workflow for characterizing a novel kinase inhibitor.
Caption: Standard experimental workflow for kinase inhibitor characterization.
Conclusion
This compound is a promising molecule that belongs to a well-validated class of kinase inhibitors. Its mechanism of action is predicted to be the ATP-competitive inhibition of one or more protein kinases, leading to the disruption of oncogenic signaling pathways, cell cycle arrest, and the induction of apoptosis in cancer cells. The chloro and iodo substitutions on the pyrazolopyrimidine core are anticipated to be key determinants of its potency and selectivity profile. The experimental workflows detailed in this guide provide a clear roadmap for the comprehensive characterization of this compound, from initial target identification to in vivo validation. Further investigation into this and related molecules will undoubtedly contribute to the development of next-generation targeted therapies.
References
-
Di C, et al. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed. Available at: [Link].
-
Abdel-Maksoud, M. S., et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. (2022). Available at: [Link].
-
Radi, M., et al. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. (2014). Available at: [Link].
-
Spencer, J., et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. (2020). Available at: [Link].
-
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. (2016). Available at: [Link].
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. ResearchGate. Available at: [Link].
-
Yuan, L., et al. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. PubMed. (2013). Available at: [Link].
-
Abdel-Maksoud, M. S., et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. (2022). Available at: [Link].
-
Abdelgawad, M. A., et al. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. (2021). Available at: [Link].
-
Guesmi, F., et al. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. (2024). Available at: [Link].
-
Gangjee, A., et al. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Institutes of Health. (2021). Available at: [Link].
-
Park, H., et al. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. (2023). Available at: [Link].
-
Shaban, R. M., et al. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. National Institutes of Health. (2023). Available at: [Link].
-
Shaban, R. M., et al. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. (2023). Available at: [Link].
-
Bakr, R. B., et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. (2022). Available at: [Link].
-
Bakr, R. B., et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. (2022). Available at: [Link].
-
Zhang, W., et al. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. National Institutes of Health. (2019). Available at: [Link].
-
Bakr, R. B., et al. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. (2022). Available at: [Link].
-
Goi, T., et al. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. National Institutes of Health. (2021). Available at: [Link].
-
Chegaev, K., et al. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. PubMed. (2015). Available at: [Link].
-
Kasula, M., et al. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Publishing. (2024). Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine | Benchchem [benchchem.com]
- 7. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
pyrazolo[4,3-d]pyrimidine core structure synthesis
An In-Depth Technical Guide to the Synthesis of the Pyrazolo[4,3-d]pyrimidine Core
Authored by a Senior Application Scientist
Foreword: The Pyrazolo[4,3-d]pyrimidine Scaffold - A Privileged Core in Modern Drug Discovery
The pyrazolo[4,3-d]pyrimidine nucleus is a cornerstone of contemporary medicinal chemistry. Its significance stems from its structural resemblance to the endogenous purine ring system, establishing it as a key purine bioisostere.[1][2] This bioisosteric relationship allows molecules incorporating this scaffold to act as competitive inhibitors for enzymes that process purine-based substrates, such as ATP.[2][3][4] Consequently, this heterocyclic system is at the heart of numerous pharmacologically active agents, targeting a wide array of enzymes including phosphodiesterases and protein kinases.[5][6]
Perhaps the most renowned exemplar is Sildenafil (Viagra®), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which prominently features the pyrazolo[4,3-d]pyrimidin-7-one core.[5][7] Beyond PDE5 inhibition, derivatives have shown significant promise as anticancer agents by targeting cyclin-dependent kinases (CDKs), microtubule polymerization, and other critical cell-signaling proteins.[8][9][10]
This guide provides an in-depth exploration of the primary synthetic strategies for constructing the pyrazolo[4,3-d]pyrimidine core. It is designed for researchers and drug development professionals, moving beyond mere procedural lists to elucidate the underlying chemical logic and rationale for key experimental choices. We will dissect the most robust and widely adopted synthetic routes, offering detailed protocols and comparative insights to empower chemists in their own discovery efforts.
Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies
The synthetic approaches to the pyrazolo[4,3-d]pyrimidine core predominantly converge on a common strategy: the construction of the pyrimidine ring onto a pre-functionalized pyrazole precursor. This is the most logical and versatile approach due to the ready availability of methods to synthesize substituted pyrazoles.
A general retrosynthetic analysis reveals two primary disconnection points on the pyrimidine ring, leading back to a crucial 4,5-disubstituted pyrazole intermediate.
Caption: General retrosynthetic pathway for the pyrazolo[4,3-d]pyrimidine core.
The forward synthesis, therefore, typically involves two major phases:
-
Assembly of a Substituted Pyrazole: Creating a pyrazole ring bearing functional groups at the 4- and 5-positions that are primed for the subsequent cyclization. The most common intermediate is a 5-aminopyrazole-4-carboxamide or its synthetic equivalent (e.g., a 4-cyano-5-aminopyrazole).
-
Pyrimidine Ring Annulation: Effecting the closure of the six-membered pyrimidine ring onto the pyrazole core. This is most often achieved through a cyclocondensation reaction.
This guide will focus on two principal and illustrative pathways that embody this strategy.
Chapter 2: The Foundational Route: Synthesis from 5-Aminopyrazole Precursors
This is arguably the most fundamental and versatile method for accessing the pyrazolo[4,3-d]pyrimidin-7-one scaffold. The strategy relies on the cyclocondensation of a 5-aminopyrazole-4-carboxamide with a one-carbon electrophile.
The Causality of the Approach
The choice of a 5-aminopyrazole-4-carboxamide as the key intermediate is strategic. The ortho-disposition of the amino and carboxamide groups provides the ideal geometry for an intramolecular cyclization to form the pyrimidine ring. The amino group acts as the nucleophile, while the carboxamide, often in conjunction with a dehydrating agent or under high-temperature conditions with a C1 source like formamide, facilitates the ring closure.
General Workflow
The workflow can be visualized as a two-stage process beginning with the formation of the key pyrazole intermediate.
Caption: Workflow for synthesis via 5-aminopyrazole-4-carboxamide.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol is adapted from established literature procedures and serves as a robust example of the foundational route.[11]
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol) and absolute ethanol (100 mL).
-
Reagent Addition: Slowly add phenylhydrazine (10.8 g, 0.1 mol) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. The product will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Characterization: The resulting white solid is ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, which can be characterized by ¹H NMR and mass spectrometry.
Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Setup: In a 100 mL round-bottom flask, place the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (23.1 g, 0.1 mol) obtained from the previous step.
-
Reagent Addition: Add formamide (50 mL).
-
Reaction: Heat the mixture to 190°C under a nitrogen atmosphere for 8 hours. The high temperature is crucial for both the reaction with formamide and the subsequent cyclization with the elimination of water and ethanol.
-
Work-up: Cool the reaction mixture to room temperature, which will cause the product to crystallize. Add water to the flask, and collect the precipitate by vacuum filtration.
-
Purification: Wash the solid thoroughly with water and then with cold ethanol. Recrystallize from glacial acetic acid or an appropriate solvent to yield the pure pyrazolo[3,4-d]pyrimidinone core.[11]
Chapter 3: Case Study - The Industrial Synthesis of Sildenafil
The synthesis of Sildenafil is a masterclass in the construction and elaboration of the pyrazolo[4,3-d]pyrimidine core. It demonstrates how a relatively simple core can be strategically functionalized to produce a highly specific and potent drug molecule. The pathway involves the initial construction of the pyrazole ring, followed by pyrimidine annulation, and concluding with the introduction of the key sulfonylphenyl moiety.[5][7]
Synthetic Strategy and Key Choices
The overall synthesis is convergent, building the functionalized pyrazole and the 2-ethoxybenzoyl chloride separately before uniting them. The key cyclization step to form the pyrimidinone ring is an intramolecular condensation driven by a strong base. Subsequent functionalization via chlorosulfonation is a critical step that enables the coupling with N-methylpiperazine, a group essential for the drug's pharmacokinetic profile.[7][12]
Caption: Synthetic workflow for Sildenafil.
Detailed Protocol: Key Steps in Sildenafil Synthesis
The following protocols highlight the critical cyclization and final functionalization steps.
Protocol: Step 6 - Cyclization to form 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Setup: A suitable reactor is charged with the acylated aminopyrazole precursor (product of Step 5) and an appropriate solvent such as tert-butanol.
-
Base Addition: A strong base, such as potassium tert-butoxide, is added portion-wise to the mixture at a controlled temperature. The base deprotonates the pyrazole N-H, initiating an intramolecular nucleophilic attack on the amide carbonyl of the side chain.
-
Reaction: The mixture is heated to reflux to drive the cyclization and concomitant elimination of water to completion.
-
Work-up: After the reaction is complete, the mixture is cooled, and the pH is adjusted with an acid to precipitate the product. The solid is collected by filtration, washed, and dried.
Protocol: Steps 7 & 8 - Chlorosulfonation and Condensation
-
Chlorosulfonation: The pyrazolopyrimidinone product from the previous step is treated with an excess of chlorosulfonic acid.[12][13] An improved method involves the combined use of chlorosulfonic acid and thionyl chloride to achieve a purer sulfonyl chloride intermediate with higher yield.[12] This electrophilic aromatic substitution occurs regioselectively on the electron-rich ethoxyphenyl ring.
-
Quenching: The reaction mixture is carefully quenched by adding it to ice water, causing the sulfonyl chloride to precipitate. The product is filtered and washed.
-
Condensation: The crude 5-(5-chlorosulfonyl-2-ethoxyphenyl) intermediate is then dissolved in a suitable solvent and reacted with 1-methylpiperazine. The amine acts as a nucleophile, displacing the chloride on the sulfonyl group to form the final sulfonamide linkage.[12]
-
Final Isolation: The final product, Sildenafil, is isolated, purified (often via crystallization of its citrate salt), and characterized.
Chapter 4: Comparative Analysis of Synthetic Strategies
| Parameter | Route 1: From 5-Aminopyrazole-4-carboxamide | Route 2: Sildenafil Case Study |
| Versatility | High. Easily adaptable for various substituents on the pyrazole ring (N1) and for building different pyrimidine substitution patterns. | Moderate. Highly optimized for a specific target but demonstrates a powerful sequence for late-stage functionalization of a phenyl ring at C5. |
| Key Intermediate | 5-Amino-1-substituted-1H-pyrazole-4-carboxamide. | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. |
| Core Formation | High-temperature condensation with a C1 source (e.g., formamide). | Base-mediated intramolecular cyclization. |
| Scalability | Generally scalable, though high-temperature reactions can be challenging on a very large scale. | Proven industrial scalability. Process improvements (e.g., in the sulfonation step) have been a focus.[7] |
| Challenges | Can require harsh conditions (high temp). Hydrolysis of a nitrile to a carboxamide can sometimes be difficult. | Multi-step synthesis requires careful control of each reaction. Regioselectivity of the initial pyrazole nitration is critical. |
Conclusion
The synthesis of the pyrazolo[4,3-d]pyrimidine core is a well-established field, driven by the scaffold's immense importance in medicinal chemistry. The dominant synthetic paradigm involves the annulation of a pyrimidine ring onto a pre-formed, appropriately functionalized pyrazole. The classic route, employing a 5-aminopyrazole-4-carboxamide intermediate, offers significant versatility for analogue synthesis and scaffold hopping campaigns.[14]
The industrial synthesis of Sildenafil provides a compelling case study, illustrating how this core can be assembled and then meticulously decorated with functional groups to achieve a desired biological profile. The rationale behind each step—from the choice of starting materials to the specific reagents for cyclization and functionalization—underscores a deep understanding of organic chemistry principles. For researchers entering this field, mastery of these foundational routes provides a powerful toolkit for the development of novel therapeutics built upon this privileged heterocyclic scaffold.
References
-
Reddy, A. R., et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 21(9), 1236. [Link]
-
Yuan, L., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157. [Link]
-
Wikipedia. Sildenafil. [Link]
-
Dunn, P. J. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Benefits. Focus, 2(4), 425-446. [Link]
-
Reddy, T. S., et al. (2010). Synthesis of Sildenafil Citrate and Process Related Impurities. E-Journal of Chemistry, 7(4), 1335-1342. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][12][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14769-14792. [Link]
-
Shirali, S., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 138, 983-995. [Link]
-
Raghavareddy, A.V., et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. ResearchGate. [Link]
-
Wang, Z., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(16), 2111-2116. [Link]
-
Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research, 47(6), 1939-1949. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][12][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
-
Request PDF. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][12][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. ResearchGate. [Link]
-
ResearchGate. Synthesis of pyrazolo[4,3-d]pyrimidine derivatives 1a∼1j, 2a∼2g, 3a∼3g... [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][12][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. RSC Publishing. [Link]
-
El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200270. [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7244. [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17793-17811. [Link]
-
Hamilton, H. W., et al. (1988). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 31(4), 791-797. [Link]
-
Langdon, S. R., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Current Opinion in Chemical Biology, 14(3), 323-328. [Link]
-
Ghorab, M. M., et al. (2019). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1266-1278. [Link]
-
PrepChem. Synthesis of 7-hydroxy-3-methyl pyrazolo[4,3-d]pyrimidine. [Link]
-
El-Sayed, N. N. E., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]
-
Amrollahi, M., et al. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 28(4), 902-906. [Link]
-
Patsnap Synapse. What is the role of bioisosterism in drug design?. [Link]
-
Fujimoto, T., et al. (2018). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery, 13(1), 31-45. [Link]
-
Ahmed, S. A., et al. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(12), 1438-1477. [Link]
-
Moravcová, D., et al. (2003). Synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines. ResearchGate. [Link]
-
ResearchGate. Structure of a pyrazolo-[3,4-d]-pyrimidine. [Link]
Sources
- 1. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery, belonging to a class of compounds known for their diverse biological activities.[1][2][3] Accurate structural elucidation and purity assessment are critical for its development as a potential therapeutic agent. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques required for the definitive characterization of this molecule. While specific experimental data for this compound is not widely available, this guide presents the expected spectroscopic data based on the analysis of its structure and data from analogous compounds. It also offers detailed, field-proven protocols for acquiring and interpreting nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data.
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold
The pyrazolo[4,3-d]pyrimidine core is a purine isostere, and its derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for anticancer therapy.[1][4] The specific substitutions of a chloro group at the 5-position and an iodo group at the 3-position of the 1H-pyrazolo[4,3-d]pyrimidine scaffold in the title compound create a unique electronic and steric profile, making it an interesting candidate for further chemical exploration and biological screening. Spectroscopic analysis is the cornerstone of this exploration, providing unequivocal proof of its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will be necessary for unambiguous assignment of all proton and carbon signals.
Expected ¹H NMR Spectra
The structure of this compound has two protons: one on the pyrimidine ring (C7-H) and one on the pyrazole ring (N1-H).
-
C7-H: This proton is expected to appear as a singlet in the aromatic region of the spectrum, likely between δ 8.0 and 9.0 ppm.
-
N1-H: The proton attached to the nitrogen in the pyrazole ring is exchangeable and its chemical shift is highly dependent on the solvent and concentration. It is expected to appear as a broad singlet, typically between δ 12.0 and 14.0 ppm in a non-protic solvent like DMSO-d₆.[5]
Expected ¹³C NMR Spectra
The molecule has five carbon atoms in its core heterocyclic structure. The expected chemical shifts are influenced by the electronegativity of the adjacent nitrogen, chlorine, and iodine atoms.
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C3 | 80 - 95 | Attached to the highly electronegative iodine atom, leading to a significant upfield shift. |
| C3a | 145 - 155 | A quaternary carbon at the fusion of the two rings. |
| C5 | 150 - 160 | Attached to the electronegative chlorine atom and a nitrogen atom. |
| C7 | 130 - 140 | A methine carbon in the pyrimidine ring. |
| C7a | 155 - 165 | A quaternary carbon at the ring junction, deshielded by adjacent nitrogen atoms. |
Experimental Protocol for NMR Data Acquisition
This protocol provides a robust framework for acquiring high-quality NMR data.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds to ensure full relaxation of protons.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment.
-
Spectral Width: 250 ppm (centered around 125 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
2D NMR Experiments (for confirmation):
-
COSY (Correlation Spectroscopy): To confirm the absence of H-H couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate the C7-H proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To confirm the connectivity of the molecule by observing correlations between protons and carbons that are 2-3 bonds away.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is essential for determining the molecular weight of this compound and for confirming its elemental composition.
Expected Mass Spectrum
The calculated monoisotopic mass of this compound (C₅H₂ClIN₄) is approximately 295.89 g/mol .
-
Molecular Ion Peak (M⁺): In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at m/z corresponding to the exact mass. The isotopic pattern will be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) and one iodine atom (monoisotopic at ¹²⁷I).
-
Fragmentation: Common fragmentation pathways for such heterocyclic systems may involve the loss of I, Cl, or HCN.
Experimental Protocol for MS Data Acquisition
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and is commonly used.[2]
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
Data Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocycles.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to a high resolution (>10,000) to enable accurate mass measurement and elemental composition determination.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 3400 - 3200 | N-H | Stretching |
| 1620 - 1580 | C=N | Stretching |
| 1550 - 1450 | C=C (aromatic) | Stretching |
| 800 - 700 | C-Cl | Stretching |
| 600 - 500 | C-I | Stretching |
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Conclusion
The comprehensive spectroscopic characterization of this compound is a critical step in its potential development as a research tool or therapeutic agent. By employing a combination of ¹H and ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy, researchers can obtain a complete and unambiguous structural assignment. The protocols and expected data presented in this guide provide a robust framework for the characterization of this and other novel pyrazolo[4,3-d]pyrimidine derivatives, ensuring the scientific integrity and reproducibility of future research in this promising area of medicinal chemistry.
References
-
Charris, J. E., et al. (2000). ¹H and ¹³C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]. Magnetic Resonance in Chemistry, 38(6), 453-456. Available at: [Link]
-
PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Institutes of Health. Available at: [Link]
-
El-Morsy, A. M., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Open Journal of Medicinal Chemistry, 7(1), 1-17. Available at: [Link]
-
Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
-
Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(14), 1755-1760. Available at: [Link]
-
Gaber, A. A., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(21), 6475. Available at: [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. Available at: [Link]
-
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2296. Available at: [Link]
-
Al-Issa, S. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. Available at: [Link]
-
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2296. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-β-D-ribofuranosyl-. National Institute of Standards and Technology. Available at: [Link]
-
CAS. (n.d.). 3-Penten-2-one. CAS Common Chemistry. Available at: [Link]
-
El-Morsy, A. M., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Arnst, K. E., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 213, 113168. Available at: [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2467. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Pharmacophore
The pyrazolo[4,3-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to the endogenous purine bases allows it to effectively interact with a multitude of biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive overview of the diverse biological activities associated with pyrazolo[4,3-d]pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential across various disease areas. We will explore the causality behind experimental choices in the development of these compounds and provide insights into the key molecular interactions that drive their efficacy.
I. Anticancer Activity: A Multi-pronged Attack on Malignancy
The pyrazolo[4,3-d]pyrimidine scaffold has demonstrated significant promise in oncology, with derivatives exhibiting potent activity against a wide array of cancer cell lines through diverse mechanisms.
A. Targeting the Cytoskeleton: Inhibition of Tubulin Polymerization
A novel class of N1-methyl pyrazolo[4,3-d]pyrimidines has been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[1] These agents bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]
Key Insights for Drug Design: The strategic replacement of a pyrrole ring with a pyrazole ring and the introduction of a 5-chloro group were key modifications that led to enhanced potency.[1] Molecular modeling studies have been instrumental in understanding the bioactive conformations and the importance of specific rotatable bonds for optimal binding to the colchicine site.[1]
B. Kinase Inhibition: A Dominant Therapeutic Strategy
The structural similarity of the pyrazolo[4,3-d]pyrimidine core to adenine makes it an ideal framework for designing potent kinase inhibitors that compete with ATP for binding to the enzyme's active site.[2][3][4][5] This has led to the development of inhibitors targeting a range of kinases implicated in cancer progression.
Substituted pyrazolo[4,3-d]pyrimidines have been identified as novel inhibitors of CDK1/cyclin B, a key complex that regulates the G2/M transition of the cell cycle.[6] By inhibiting CDK1, these compounds induce cell cycle arrest, preventing the proliferation of cancer cells.[6][7] Furthermore, derivatives of the isomeric pyrazolo[3,4-d]pyrimidine scaffold have shown potent inhibitory activity against CDK2, another crucial regulator of the cell cycle.[2][8][9]
Pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as inhibitors of receptor tyrosine kinases (RTKs) that are frequently overexpressed or mutated in various cancers. These include:
-
EGFR and ErbB2: Dual inhibitors targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2) have been developed, showing promise in overcoming resistance to single-target therapies.[10]
-
VEGFR2: By inhibiting vascular endothelial growth factor receptor 2 (VEGFR2), these compounds can block tumor angiogenesis, a critical process for tumor growth and metastasis.[11][12][13]
-
FLT3: FMS-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML), and pyrazolo[3,4-d]pyrimidine-based inhibitors have demonstrated potent anti-AML activity in preclinical models.[11][12][14]
Experimental Workflow: Kinase Inhibitor Screening
Caption: A typical workflow for the screening and evaluation of kinase inhibitors.
C. Other Anticancer Mechanisms
The versatility of the pyrazolo[4,3-d]pyrimidine scaffold extends to other anticancer mechanisms, including the inhibition of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival.[7]
II. Beyond Oncology: Diverse Therapeutic Applications
The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is not limited to cancer. These compounds have shown potential in treating a range of other conditions.
A. Adenosine Receptor Antagonism
Pyrazolo[4,3-d]pyrimidines have been identified as potent antagonists of adenosine receptors, particularly the A1 and A3 subtypes.[15][16][17][18][19][20] Adenosine is a ubiquitous signaling molecule involved in numerous physiological processes, and its receptors are attractive targets for treating cardiovascular, inflammatory, and neurodegenerative diseases.
Signaling Pathway: Adenosine Receptor Antagonism
Caption: Mechanism of adenosine receptor antagonism by pyrazolo[4,3-d]pyrimidines.
B. Phosphodiesterase (PDE) Inhibition
Certain pyrazolo[4,3-d]pyrimidine derivatives act as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides like cGMP.[21][22][23] Specifically, inhibition of PDE1 and PDE5 has been explored for the treatment of cardiovascular disorders and erectile dysfunction.[21][22]
C. Anti-inflammatory Activity
Pyrazolo[4,3-d]pyrimidines have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[24] This activity is mediated, at least in part, through the suppression of the TLR4/p38 signaling pathway.[24] These findings suggest their potential for treating inflammatory conditions like acute lung injury.[24]
D. Treatment of Anemia
A novel application of pyrazolo[4,3-d]pyrimidine derivatives is in the treatment of renal anemia.[25] These compounds act as inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), leading to increased production of erythropoietin and subsequent stimulation of red blood cell production.[25]
III. Structure-Activity Relationship (SAR) and Drug Design
The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR insights include:
-
Substitution at the 5-position: This position is crucial for modulating activity and selectivity. For adenosine receptor antagonists, various phenyl substituents have been explored to optimize potency.[15] In the case of tubulin inhibitors, a chloro group at this position was found to be beneficial.[1]
-
Substitution at the N1- and N3-positions: Alkylation at these positions can significantly impact the compound's properties. For instance, N1-methylation was a key feature of the potent tubulin inhibitors.[1]
-
Linker and Terminal Groups: For kinase inhibitors, the nature of the linker connecting the pyrazolo[4,3-d]pyrimidine core to other aromatic moieties, as well as the substituents on the terminal rings, plays a critical role in determining potency and selectivity against different kinases.[11][12][26]
IV. Experimental Protocols
A. General Synthesis of Pyrazolo[4,3-d]pyrimidine Scaffolds
The synthesis of the pyrazolo[4,3-d]pyrimidine core often involves the construction of a substituted pyrazole ring followed by annulation of the pyrimidine ring. A common synthetic route starts from a β-ketonitrile, which is cyclized with a hydrazine to form an aminopyrazole. This intermediate is then reacted with a suitable one-carbon synthon, such as formamide or a derivative, to construct the pyrimidine ring.[3] Subsequent modifications at various positions of the scaffold are then carried out to generate a library of derivatives for biological evaluation.
Representative Synthetic Scheme
Caption: A generalized synthetic approach to pyrazolo[4,3-d]pyrimidines.
B. In Vitro Anticancer Activity Evaluation (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the pyrazolo[4,3-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.[27]
V. Quantitative Data Summary
| Compound Class | Target | Key Compound(s) | Potency (IC50/GI50) | Reference |
| N1-methyl pyrazolo[4,3-d]pyrimidines | Tubulin Polymerization | 9 | ≤10 nM (GI50 against most tumor cell lines) | [1] |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2/cyclin A2 | 14, 13, 15 | 0.057 µM, 0.081 µM, 0.119 µM (IC50) | [2][8] |
| Pyrazolo[3,4-d]pyrimidine derivatives | FLT3 and VEGFR2 | 33 | Potent inhibition | [11] |
| Pyrazolo[4,3-d]pyrimidine derivatives | NO, IL-6, TNF-α production | 4e | 2.64 µM, 4.38 µM, 5.63 µM (IC50) | [24] |
Conclusion
The pyrazolo[4,3-d]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its inherent ability to interact with a wide range of biological targets has led to the development of potent and selective modulators of various cellular processes. From anticancer agents that target the cytoskeleton and key signaling kinases to novel therapeutics for inflammatory diseases and anemia, the versatility of this core continues to be explored. Future research in this area will undoubtedly focus on fine-tuning the structure-activity relationships to enhance potency and selectivity, as well as exploring novel therapeutic applications for this remarkable scaffold.
References
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives as potential anticancer agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (n.d.). PubMed. Retrieved from [Link]
-
Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. (2019). National Institutes of Health. Retrieved from [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). National Institutes of Health. Retrieved from [Link]
-
Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. (2022). ACS Publications. Retrieved from [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. (n.d.). National Institutes of Health. Retrieved from [Link]
-
New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. (n.d.). PubMed. Retrieved from [Link]
- Pyrazolo[4,3-d]pyrimidine derivatives and pharmaceutical compositions containing them. (n.d.). Google Patents.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications. Retrieved from [Link]
-
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. (1997). ACS Publications. Retrieved from [Link]
-
Pyrazolo [3,4-d] pyrimidines, a new class of adenosine antagonists. (n.d.). PubMed. Retrieved from [Link]
-
Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes?. (n.d.). PubMed. Retrieved from [Link]
-
Pyrazolo[3,4-d]pyrimidines as adenosine antagonists. (n.d.). PubMed. Retrieved from [Link]
-
Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (n.d.). PubMed. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (n.d.). ACS Publications. Retrieved from [Link]
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (n.d.). ACS Publications. Retrieved from [Link]
- Pyrazolo`4,3-d.pyrimidinone compounds as cgmp pde inhibitors. (n.d.). Google Patents.
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (n.d.). PubMed. Retrieved from [Link]
-
Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). National Institutes of Health. Retrieved from [Link]
-
Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. (n.d.). ResearchGate. Retrieved from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations | Semantic Scholar [semanticscholar.org]
- 10. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 15. Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazolo [3,4-d] pyrimidines, a new class of adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrazolo[3,4-d]pyrimidines as adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. EP0911333B1 - Pyrazolo[4,3-d]pyrimidine derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. MXPA03006310A - Pyrazolo`4,3-d.pyrimidinone compounds as cgmp pde inhibitors. - Google Patents [patents.google.com]
- 24. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine as a Versatile Scaffold for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrazolo[4,3-d]pyrimidine Core
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its bioisosteric relationship with adenine, a fundamental component of adenosine triphosphate (ATP). This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of a wide array of protein kinases, making it a foundational element in the design of targeted kinase inhibitors. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, rendering kinase inhibitors a critical class of therapeutic agents.
This document provides a detailed guide to the application of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine , a highly functionalized and versatile intermediate. While direct biological data on this specific precursor is limited, its true value lies in its strategic design as a starting point for the synthesis of potent and selective kinase inhibitors. The chloro and iodo substituents serve as reactive handles for introducing diverse chemical moieties, enabling extensive structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity. This guide will detail the rationale behind its use and provide robust protocols for the biochemical and cellular characterization of its derivatives.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₅H₂ClIN₄ |
| Molecular Weight | 268.45 g/mol |
| Appearance | Solid |
| Key Features | - Pyrazolo[4,3-d]pyrimidine Core: ATP-competitive scaffold. - 5-Chloro Group: A leaving group suitable for nucleophilic substitution, allowing for the introduction of various side chains. - 3-Iodo Group: A versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of aryl, heteroaryl, or alkyl groups. |
Mechanism of Action: A Gateway to Kinase Inhibition
The primary application of this compound is as a synthetic intermediate. The final compounds derived from this scaffold are designed to function as Type I kinase inhibitors, reversibly binding to the ATP pocket of the kinase in its active conformation. The pyrazolo[4,3-d]pyrimidine core forms key hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP. The substituents introduced at the 5- and 3-positions extend into solvent-exposed regions and adjacent hydrophobic pockets, respectively. This allows for the fine-tuning of selectivity and potency for the target kinase. For instance, derivatives of the closely related pyrazolo[3,4-d]pyrimidine scaffold have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), Src family kinases, and Cyclin-Dependent Kinases (CDKs)[1][2][3].
Caption: Synthetic workflow for generating a kinase inhibitor library.
Experimental Protocols
The following protocols are generalized methods for evaluating the kinase inhibitory activity of compounds synthesized from the this compound scaffold.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent ADP-detection assay to measure the activity of a purified kinase and the inhibitory potential of test compounds. The amount of ADP produced in a kinase reaction is directly proportional to kinase activity.
A. Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (synthesized from the pyrazolo[4,3-d]pyrimidine scaffold) dissolved in DMSO
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 96- or 384-well plates
B. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of test compound or DMSO (for positive and negative controls) to the wells.
-
Add 2.5 µL of a 2X kinase/substrate mixture (pre-diluted in kinase buffer).
-
Pre-incubate for 15 minutes at room temperature.
-
To initiate the reaction, add 5 µL of 2X ATP solution (at the Kₘ for the specific kinase).
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour. The incubation time may need optimization depending on the kinase activity.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell-Based Assay for Antiproliferative Activity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
A. Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Clear, flat-bottomed 96-well plates.
B. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
Incubate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.
-
Troubleshooting and Considerations
-
Solubility: Pyrazolo[4,3-d]pyrimidine derivatives can have poor aqueous solubility. Ensure complete dissolution in DMSO before diluting in aqueous buffers. Sonication may be required.
-
Off-Target Effects: It is crucial to profile promising inhibitors against a panel of kinases to determine their selectivity. This helps to ensure that the observed cellular effects are due to the inhibition of the intended target.
-
Cellular Permeability: A compound with high potency in a biochemical assay may not be effective in a cell-based assay due to poor membrane permeability. Structure modification may be necessary to improve cellular uptake.
-
Assay Interference: Some compounds can interfere with assay technologies (e.g., autofluorescence). It is important to run appropriate controls to identify and account for any such interference.
Conclusion
This compound is a high-value chemical intermediate for the development of novel kinase inhibitors. Its strategically placed reactive sites allow for extensive chemical diversification, enabling the synthesis of compound libraries for screening and lead optimization. The provided protocols offer a robust framework for the biochemical and cellular characterization of these synthesized derivatives, facilitating the discovery of new targeted therapies for a range of diseases.
References
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]
-
Pyrazolo[4,3- d ]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. ResearchGate. [Link]
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. [Link]
Sources
Application Notes and Protocols for the Utilization of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine in Cancer Research
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold as a Privileged Motif in Oncology
The quest for targeted cancer therapeutics has led to the extensive exploration of heterocyclic compounds capable of interacting with key oncogenic signaling pathways. Among these, the pyrazolo[4,3-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases, many of which are implicated in cancer cell proliferation, survival, and metastasis. The strategic functionalization of this core structure can afford potent and selective inhibitors of various kinase families. This document provides detailed application notes and protocols for the use of a specific, highly functionalized derivative, 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine , in cancer research and drug development. The presence of a chloro group at the 5-position and an iodo group at the 3-position offers unique opportunities for both direct biological activity and further synthetic elaboration, making it a valuable tool for chemical biologists and drug discovery scientists.
Chemical Properties and Synthesis
Compound: this compound Molecular Formula: C₅H₂ClIN₄ Molecular Weight: 296.45 g/mol CAS Number: (Not available)
Proposed Synthetic Protocol:
The synthesis of this compound can be envisioned through a multi-step process, commencing with a suitable pyrazole precursor. The following protocol is a proposed route based on established methodologies for the synthesis of related pyrazolopyrimidines.
Step 1: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-5(4H)-one
A plausible starting point is the cyclization of a 4-amino-1H-pyrazole-5-carboxamide derivative with a suitable one-carbon synthon.
-
Reaction: 4-amino-1H-pyrazole-5-carboxamide is reacted with an excess of formamide at elevated temperatures.
-
Procedure:
-
Combine 1 equivalent of 4-amino-1H-pyrazole-5-carboxamide with 10-15 equivalents of formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one.
-
Step 2: Chlorination to 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
The hydroxyl group of the pyrimidinone is converted to a chloro group using a standard chlorinating agent.
-
Reaction: 1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one is treated with phosphorus oxychloride (POCl₃).
-
Procedure:
-
Suspend 1 equivalent of 1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one in an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of a tertiary amine base such as N,N-dimethylaniline or triethylamine.
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine.
-
Step 3: Iodination to this compound
The final step involves the regioselective iodination of the pyrazole ring.
-
Reaction: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is reacted with an iodinating agent such as N-iodosuccinimide (NIS).
-
Procedure:
-
Dissolve 1 equivalent of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Add 1.1 to 1.5 equivalents of N-iodosuccinimide to the solution.
-
Heat the reaction mixture to 60-80 °C for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and pour it into water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
-
Mechanism of Action and Biological Applications in Cancer Research
The pyrazolo[4,3-d]pyrimidine scaffold is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows compounds based on this scaffold to bind to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity. The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The 5-chloro and 3-iodo substituents on the pyrazolo[4,3-d]pyrimidine core of the title compound are expected to significantly influence its biological activity and target profile. The chlorine atom at the 5-position can form crucial interactions within the ATP-binding pocket of various kinases. The iodine atom at the 3-position serves as a valuable synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the rapid generation of a library of analogs to explore structure-activity relationships (SAR) and optimize for potency and selectivity against specific kinase targets.
Based on the known targets of related pyrazolo[4,3-d]pyrimidine derivatives, this compound is a promising candidate for inhibiting a range of kinases implicated in cancer, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): These kinases are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in signaling pathways that control cell proliferation, survival, migration, and angiogenesis.
-
Receptor Tyrosine Kinases (RTKs): This family includes kinases such as EGFR, VEGFR, and PDGFR, which are frequently overexpressed or mutated in various cancers.
The following diagram illustrates a generalized signaling pathway that can be targeted by pyrazolo[4,3-d]pyrimidine-based kinase inhibitors.
Caption: Generalized RTK signaling pathway targeted by kinase inhibitors.
Experimental Protocols
The following are detailed protocols for the initial characterization of this compound in a cancer research setting.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. The final concentrations should typically range from 1 nM to 100 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the diluted compound or vehicle control (DMSO).
-
Add the purified kinase and its substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final volume of the reaction is typically 10-25 µL.
-
-
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced (or remaining ATP).
-
-
Data Analysis:
-
Measure the signal using a microplate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of the compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
-
Incubation: Incubate the cells for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Data Presentation
The following table presents representative data for closely related pyrazolo[4,3-d]pyrimidine derivatives to provide a benchmark for the expected potency of this compound.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| Compound A | CDK2 | 15 | HCT116 | 0.5 | [1] |
| Compound B | Src | 25 | A549 | 1.2 | [2] |
| Compound C | EGFR | 16 | A549 | 8.21 | [2] |
Note: The data in this table is for illustrative purposes and represents the activities of different, but structurally related, pyrazolo[4,3-d]pyrimidine compounds. The actual activity of this compound must be determined experimentally.
Conclusion and Future Directions
This compound is a highly promising scaffold for the development of novel kinase inhibitors for cancer therapy. The synthetic route outlined provides a clear path to obtaining this compound, and the detailed protocols for in vitro kinase and cell-based assays will enable its thorough biological evaluation. The dual functionality of the chloro and iodo groups offers significant advantages for both direct inhibition and further chemical modification. Future studies should focus on screening this compound against a broad panel of cancer-relevant kinases to identify its primary targets. Subsequent medicinal chemistry efforts can then be directed at optimizing its potency, selectivity, and pharmacokinetic properties through derivatization at the 3-iodo position. This strategic approach will facilitate the development of novel and effective targeted therapies for a range of malignancies.
References
- Bavetsias, V., & Henderson, A. (2010). Pyrazolo[3,4-d]pyrimidines as inhibitors of protein kinases. Current Opinion in Drug Discovery & Development, 13(5), 546-563.
-
Bradshaw, B., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 725-741. Available at: [Link]
-
Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld Science. Available at: [Link]
-
El-Sabbagh, O. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. Available at: [Link]
-
Goi, T., et al. (2017). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry, 60(17), 7434-7449. Available at: [Link]
-
Havlicek, L., et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry, 54(10), 3468-3483. Available at: [Link]
-
Radi, M., et al. (2011). 4-Anilino-pyrazolo[3,4-d]pyrimidines as potent inhibitors of Src and Abl kinases. Bioorganic & Medicinal Chemistry Letters, 21(2), 733-737. Available at: [Link]
-
Schenone, S., et al. (2011). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular and Molecular Medicine, 15(3), 561-573. Available at: [Link]
-
Tintori, C., et al. (2015). A pyrazolo[3,4-d]pyrimidine compound reduces cell viability and induces apoptosis in different hematological malignancies. Frontiers in Oncology, 5, 233. Available at: [Link]
-
Wang, X., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry, 179, 514-527. Available at: [Link]
-
Zuccotto, F., et al. (2010). 4-Anilino-pyrazolo[3,4-d]pyrimidines: a new class of Src and Abl inhibitors with antiproliferative activity in vitro. Journal of Medicinal Chemistry, 53(7), 2681-2694. Available at: [Link]
Sources
- 1. Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 3. In vitro kinase assay [protocols.io]
- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for Site-Selective Suzuki-Miyaura Coupling of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the site-selective Suzuki-Miyaura cross-coupling reaction on the 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine scaffold. The pyrazolo[4,3-d]pyrimidine core is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] This guide details a robust methodology to selectively functionalize the C-3 position, leveraging the differential reactivity of the carbon-iodine and carbon-chlorine bonds. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed step-by-step experimental procedure, offer troubleshooting advice, and present expected outcomes. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.
Introduction: The Strategic Importance of Selective Functionalization
The Suzuki-Miyaura coupling is a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron species offers broad functional group tolerance, mild reaction conditions, and utilizes stable, often commercially available boronic acids.[5][6] These advantages have cemented its role in the synthesis of complex molecules, particularly in the pharmaceutical industry.[5][7]
The substrate at the heart of this protocol, this compound, presents a valuable opportunity for sequential and site-selective elaboration. The presence of two distinct halogen atoms—iodine at the C-3 position and chlorine at the C-5 position—allows for a directed synthetic strategy. The inherent reactivity difference of organohalides in the rate-determining oxidative addition step of the catalytic cycle (Reactivity: R-I > R-Br > R-OTf >> R-Cl) is the key to this selectivity.[3][8][9] The carbon-iodine bond, being weaker, will react preferentially, allowing for the introduction of a diverse range of substituents at the C-3 position while preserving the C-5 chloro group for subsequent downstream transformations, such as another cross-coupling or a nucleophilic aromatic substitution.
This protocol provides a reliable method to exploit this reactivity difference, enabling the synthesis of 3-aryl/heteroaryl-5-chloro-1H-pyrazolo[4,3-d]pyrimidines, which are key intermediates for building libraries of potential drug candidates.
Reaction Principle and Mechanism of Selectivity
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. This is the rate-determining step and dictates the site-selectivity. The lower bond dissociation energy of the C-I bond compared to the C-Cl bond ensures that the Pd(0) species reacts almost exclusively at the C-3 position of the pyrazolopyrimidine core.[7][8]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.[6][10]
-
Reductive Elimination: The two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Below is a diagram illustrating the catalytic cycle for this specific reaction.
Caption: Catalytic cycle of the site-selective Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol provides a general procedure that has been shown to be effective for a range of aryl- and heteroarylboronic acids. Optimization may be required for particularly challenging substrates.
Materials and Reagents
| Reagent | Recommended Grade | Notes |
| This compound | >97% purity | Starting material. |
| Arylboronic Acid or Boronic Acid Pinacol Ester | >98% purity | Coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% purity | Catalyst. Sensitive to air and light. |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Base. K₂CO₃ is often sufficient; Cs₂CO₃ can be used for less reactive partners. |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Reaction solvent. |
| Water | Deionized, Degassed | Co-solvent. |
| Nitrogen or Argon Gas | High Purity (99.99%) | For creating an inert atmosphere. |
| Ethyl Acetate (EtOAc) | ACS Grade | For workup/extraction. |
| Brine (Saturated NaCl solution) | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | For drying organic layers. |
| Silica Gel | 230-400 mesh | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate with an oil bath
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Standard laboratory glassware (septum, needles, syringes)
-
Rotary evaporator
-
Flash chromatography setup
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere is Crucial)
-
Place an appropriate magnetic stir bar into a Schlenk flask. Attach the flask to a Schlenk line (or use a rubber septum and a needle connected to a nitrogen/argon balloon).
-
Heat the flask under a vacuum with a heat gun and then allow it to cool to room temperature under a positive pressure of inert gas. Repeat this cycle three times to ensure the glassware is dry and free of oxygen.
-
To the flask, add This compound (1.0 eq) , the desired Arylboronic Acid (1.2 eq) , and Potassium Carbonate (2.5 eq) .
-
Evacuate and backfill the flask with inert gas three more times to ensure the solids are under an inert atmosphere.
-
Catalyst Addition: Briefly remove the septum/stopper while maintaining a strong positive flow of inert gas and quickly add the Pd(PPh₃)₄ catalyst (0.05 eq) .
-
Solvent Addition: Using a syringe, add degassed 1,4-Dioxane and degassed Water in a 4:1 ratio (e.g., 8 mL of Dioxane and 2 mL of Water for a 0.5 mmol scale reaction). It is critical to degas the solvents by sparging with nitrogen or argon for at least 20-30 minutes prior to use.[12]
Reaction Execution
-
Lower the flask into a preheated oil bath set to 90-100 °C .
-
Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous suspension.
-
Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow solids to settle, and use a syringe to withdraw a small aliquot of the supernatant. A typical reaction time is 4-12 hours.
Workup and Purification
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with Ethyl Acetate (approx. 20-30 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aryl-5-chloro-1H-pyrazolo[4,3-d]pyrimidine product.
Data Summary and Expected Results
The following table provides a representative example of the stoichiometry and expected outcome for a model reaction.
| Parameter | Value |
| Substrate | This compound |
| Boronic Acid | Phenylboronic Acid |
| Equivalents (Substrate) | 1.0 |
| Equivalents (Boronic Acid) | 1.2 - 1.5 |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 2 - 5 mol% |
| Base | K₂CO₃ (or Cs₂CO₃) |
| Equivalents (Base) | 2.0 - 3.0 |
| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) |
| Concentration | ~0.05 M |
| Temperature | 90 - 100 °C |
| Typical Reaction Time | 4 - 12 hours |
| Expected Yield | 65 - 90% (substrate and boronic acid dependent) |
Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The disappearance of the proton signal corresponding to the C-3 position of the starting material and the appearance of new aromatic signals from the coupled partner are key indicators in the ¹H NMR spectrum.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (degraded by oxygen).2. Insufficient degassing of solvents/reagents.3. Low reaction temperature.4. Insufficiently active base. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst (e.g., PdCl₂(dppf)).2. Ensure thorough degassing of all solvents and purge the reaction vessel properly.3. Increase the temperature in 10 °C increments.4. Switch to a stronger base like Cs₂CO₃. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is hydrolyzed back to the parent arene.[5][12] | 1. Use a more stable boronic ester (e.g., pinacol ester).2. Use milder conditions: lower temperature or a weaker base like K₃PO₄.3. Increase the equivalents of boronic acid to 1.5-2.0 eq. |
| Dehalogenation | The starting material loses its iodine atom without coupling. | 1. This can be promoted by impurities or catalyst degradation. Ensure high-purity reagents and strict inert conditions.2. Consider a different ligand system that favors reductive elimination over side reactions. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can facilitate a different catalytic cycle.[12] | This is a strong indicator of poor degassing. Improve the inert atmosphere technique. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle it exclusively in a well-ventilated fume hood.
-
Bases: Solid potassium and cesium carbonate are irritants. Avoid creating dust.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This application note provides a validated and reliable protocol for the site-selective Suzuki-Miyaura coupling of this compound at the C-3 position. By carefully controlling the reaction conditions and adhering to inert atmosphere techniques, researchers can efficiently synthesize a wide array of 3-substituted pyrazolopyrimidine derivatives. The preservation of the C-5 chlorine atom provides a valuable synthetic handle for further molecular diversification, making this protocol a powerful tool for applications in medicinal chemistry and drug discovery.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Herrmann, W. A. (2002). The Suzuki–Miyaura Cross-Coupling Reaction. In Applied Homogeneous Catalysis with Organometallic Compounds (pp. 712-730). Wiley-VCH.
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6522. Retrieved from [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. DOI:10.1039/C6SC02118B. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]
-
Corpet, M., & Ganton, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2556-2592. Retrieved from [Link]
-
El-Gendy, A. A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(1), 1-8. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1989. Retrieved from [Link]
-
Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284-2303. Retrieved from [Link]
Sources
- 1. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
Application Note & Protocols: Selective Buchwald-Hartwig Amination of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
Introduction: Strategic C-N Bond Formation in Drug Discovery
The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The ability to precisely install amino substituents at specific positions is crucial for modulating potency, selectivity, and pharmacokinetic properties. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has supplanted harsher, classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[1][2]
This application note provides a detailed guide for the selective Buchwald-Hartwig amination of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine, a di-halogenated substrate offering a valuable opportunity for sequential, site-selective functionalization. We will first detail a protocol for the highly selective amination at the C3-iodo position, followed by a protocol for the subsequent, more challenging amination at the C5-chloro position.
The Mechanistic Underpinnings of Selectivity
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] The selectivity in di-halogenated substrates is primarily governed by the relative bond strengths of the carbon-halogen bonds and the subsequent ease of oxidative addition of the palladium(0) catalyst. The general reactivity trend for aryl halides in this reaction is I > Br > OTf > Cl.[3] This significant difference in reactivity between the C-I and C-Cl bonds allows for a high degree of chemoselectivity in the amination of this compound.
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Part 1: Selective Amination at the C3-Iodo Position
The greater reactivity of the C-I bond allows for a highly selective amination at the C3 position under relatively mild conditions. The choice of ligand is critical, particularly for heterocyclic substrates which can act as catalyst inhibitors.[4][5] Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, have demonstrated broad utility and high catalytic activity in the amination of heteroaryl halides.[6][7][8]
Experimental Protocol: C3-Amination
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Custom Synthesis | >98% |
| Amine (e.g., Morpholine) | Sigma-Aldrich | Anhydrous, >99% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Strem Chemicals | 97% |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Sigma-Aldrich | 98% |
| Sodium tert-butoxide (NaOt-Bu) | Sigma-Aldrich | 97% |
| Toluene | Sigma-Aldrich | Anhydrous, >99.8% |
Instrumentation:
-
Microwave reactor or standard heating block with magnetic stirring
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard laboratory glassware (oven-dried)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 eq) followed by anhydrous toluene.
-
Nucleophile Addition: Add the desired amine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow for C3-Amination
Figure 2: Experimental workflow for the selective C3-amination.
Part 2: Sequential Amination at the C5-Chloro Position
Following the successful amination at the C3 position, the resulting 3-amino-5-chloro-1H-pyrazolo[4,3-d]pyrimidine can undergo a second Buchwald-Hartwig amination at the less reactive C5-chloro position. This transformation typically requires more forcing conditions, including higher temperatures and potentially a different catalyst system optimized for aryl chlorides. The use of highly active, sterically hindered biaryl phosphine ligands is crucial for achieving efficient coupling with the less reactive aryl chloride.[6][9]
Experimental Protocol: C5-Amination
Materials and Reagents:
| Reagent | Supplier | Grade |
| 3-Amino-5-chloro-1H-pyrazolo[4,3-d]pyrimidine | From Part 1 | Purified |
| Amine (e.g., Piperidine) | Sigma-Aldrich | Anhydrous, >99% |
| Palladium(II) Acetate (Pd(OAc)₂) | Sigma-Aldrich | 98% |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | Sigma-Aldrich | 97% |
| Cesium Carbonate (Cs₂CO₃) | Oakwood | 99.9% |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, >99.8% |
Instrumentation:
-
High-pressure reaction vessel or sealed tube
-
Standard heating block with magnetic stirring
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard laboratory glassware (oven-dried)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried pressure vessel, add 3-Amino-5-chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq), Pd(OAc)₂ (0.05 eq), and RuPhos (0.10 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add cesium carbonate (2.0 eq) and anhydrous 1,4-dioxane.
-
Nucleophile Addition: Add the desired second amine (1.5 eq) via syringe.
-
Reaction: Securely seal the pressure vessel and heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Summary of Recommended Conditions
| Parameter | C3-Iodo Amination (Part 1) | C5-Chloro Amination (Part 2) |
| Substrate | This compound | 3-Amino-5-chloro-1H-pyrazolo[4,3-d]pyrimidine |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XPhos | RuPhos |
| Base | Sodium tert-butoxide (NaOt-Bu) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 120-140 °C |
| Time | 2-4 hours | 12-24 hours |
Troubleshooting and Considerations
-
Low Yields: For challenging amine couplings, screening of other bulky biaryl phosphine ligands (e.g., SPhos, BrettPhos) may be beneficial.[7][9] Additionally, ensuring the anhydrous nature of the reaction is paramount, as water can lead to catalyst deactivation and competing hydrodehalogenation.
-
Catalyst Deactivation: Five-membered nitrogen heterocycles can sometimes inhibit palladium catalysts.[4] If catalyst deactivation is suspected, using a higher catalyst loading or employing a pre-catalyst system can be advantageous.
-
Base Sensitivity: If the substrate contains base-sensitive functional groups, a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require longer reaction times or higher temperatures.[2][3]
Conclusion
The Buchwald-Hartwig amination provides a reliable and selective method for the functionalization of this compound. The inherent difference in reactivity between the C-I and C-Cl bonds allows for a straightforward, site-selective amination at the C3 position. Subsequent amination at the C5 position can be achieved under more forcing conditions, enabling the synthesis of diverse, di-substituted pyrazolopyrimidine analogues for applications in drug discovery and development. The protocols outlined in this note serve as a robust starting point for the exploration of this valuable chemical space.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Dialkylbiaryl phosphine ligands. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. Journal of the American Chemical Society, 129(44), 13460–13474. [Link]
-
Vaddula, B. R., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14664–14673. [Link]
-
Prototypical Buchwald-Hartwig amination mechanism. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
-
Molnár, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2390–2396. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(30), 19414–19424. [Link]
-
Varkhedkar, A. M., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699. [Link]
-
Vaddula, B. R., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14664–14673. [Link]
-
Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
-
Molnár, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2390–2396. [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 355–361. [Link]
-
A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. (2021). Semantic Scholar. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. (2019). ResearchGate. [Link]
-
Reddy, T. R., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(82), 67185–67189. [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (2019). Dalton Transactions. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.cn]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. research.rug.nl [research.rug.nl]
Application Notes & Protocols for Characterizing 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine in Cell-Based Assays
Introduction
The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine and forming the core of numerous kinase inhibitors.[1][2] Compounds based on this and the related pyrazolo[3,4-d]pyrimidine core have shown potent inhibitory activity against a range of critical cell cycle and signaling kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and receptor tyrosine kinases like EGFR.[2][3][4] This activity often translates into potent anti-proliferative and pro-apoptotic effects in cancer cell lines, making this chemical class a fertile ground for novel drug discovery.[1][5]
This guide provides a comprehensive framework for the initial characterization of novel compounds derived from this scaffold, using the representative molecule 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine. We present a logical, tiered approach to cell-based testing, starting with foundational cytotoxicity screening and progressing to detailed mechanistic studies. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to thoroughly profile the cellular impact of this and related small molecules.
Section 1: Foundational Assays: Determining Anti-Proliferative Activity
The first crucial step in evaluating any potential therapeutic compound is to determine its effect on cell viability and proliferation. This establishes the dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), a key metric for compound potency. Cell viability assays, such as the MTT assay, are fundamental for quantifying the metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[6]
Workflow for Initial Compound Characterization
The following diagram outlines the logical flow for a comprehensive initial assessment of a novel pyrazolo[4,3-d]pyrimidine derivative.
Caption: A logical workflow for the in vitro evaluation of small molecule inhibitors.[6]
Protocol 1.1: Cell Viability and Cytotoxicity (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[6] The resulting intracellular purple formazan can be solubilized and quantified. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, allowing for a quantitative assessment of cytotoxicity.[7]
Materials:
-
Selected cancer cell lines (e.g., HCT-116, MCF-7, A549)[1][7]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[7]
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: In a 96-well plate, seed cells at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours in a humidified 37°C, 5% CO2 incubator.[7][8]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. A typical concentration range for initial screening is 0.01 µM to 100 µM.[8] Remove the existing medium from the cells and add 100 µL of the diluted compound solutions.
-
Incubation: Incubate the plate for a specified duration, typically 48-72 hours, to allow the compound to exert its effects.[8]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[6][9]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly on a plate shaker.[6]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT dissolved in DMSO) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Data Presentation: IC50 Values
Summarize the calculated IC50 values in a table for clear comparison across different cell lines and time points.
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h | Positive Control (Staurosporine) IC50 (µM) |
| HCT-116 | [Insert Value] | [Insert Value] | [Insert Value] |
| MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] | [Insert Value] |
Section 2: Mechanistic Elucidation: Apoptosis and Cell Cycle Arrest
Once a compound demonstrates significant anti-proliferative activity, the next logical step is to investigate the underlying mechanism. For kinase inhibitors of the pyrazolo[4,3-d]pyrimidine class, cell death is often induced via apoptosis (programmed cell death) or a halt in cell cycle progression.[3][7][10] Flow cytometry is a powerful tool for dissecting these cellular fates.
Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining
Causality: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11]
Caption: Quadrant analysis for apoptosis assay using Annexin V and PI staining.
Materials:
-
Cells treated with the compound at its IC50 concentration for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)[6]
-
Cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.[6]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.[6]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[6]
-
Analysis: Add additional binding buffer to each sample and analyze immediately by flow cytometry.[7] The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) can then be determined.[7]
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining
Causality: This method quantifies the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[10] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[7] This allows for the identification of cell cycle arrest at specific checkpoints, a common mechanism for CDK inhibitors.[1][10]
Materials:
-
Cells treated with the compound at its IC50 concentration.
-
Cold PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution containing RNase A[10]
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Incubate at -20°C for at least 2 hours or overnight.[10]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution (containing RNase A to eliminate staining of double-stranded RNA) and incubate in the dark for 30 minutes at room temperature.[10]
-
Analysis: Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.[10]
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC50) | [Insert Value] | [InsertValue] | [Insert Value] |
Section 3: Target Engagement and Pathway Analysis
The cellular effects observed (e.g., apoptosis, G1 arrest) are driven by the compound's interaction with its molecular target(s). For a pyrazolo[4,3-d]pyrimidine, this is likely one or more protein kinases. Western blotting is a standard technique to probe the phosphorylation status of a kinase's downstream substrates, providing direct evidence of target engagement within the cell.[6]
Causality: If this compound inhibits a specific kinase (e.g., CDK2), the phosphorylation of that kinase's direct substrates (e.g., Rb protein) will decrease. This change can be detected using phospho-specific antibodies, confirming that the compound is active against its intended target in a cellular context.
Caption: Inhibition of the CDK/Cyclin pathway leading to G1 cell cycle arrest.
Protocol 3.1: In-Cell Target Phosphorylation by Western Blot
Materials:
-
Cells treated with the compound for a short duration (e.g., 2-24 hours).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA or Bradford).[8]
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-Actin).
-
HRP-conjugated secondary antibodies.[6]
-
Enhanced chemiluminescence (ECL) substrate.[6]
Step-by-Step Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody targeting the phosphorylated protein of interest overnight.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[8] Detect the protein bands using an ECL substrate and an imaging system.[6]
-
Validation: Strip the membrane and re-probe with an antibody for the total protein to confirm that changes in phosphorylation are not due to changes in total protein levels. Re-probe with a loading control (e.g., Actin) to confirm equal loading.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Retrieved from [Link]
-
Pauk, K., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design. Retrieved from [Link]
-
Abdel-Aziz, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Retrieved from [Link]
-
Wang, M., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Retrieved from [Link]
-
Eldehna, W. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Retrieved from [Link]
-
El-Adl, K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Wlodkowic, D., et al. (2011). Apoptosis assays. Methods in Molecular Biology. Retrieved from [Link]
-
Goi, T., et al. (2021). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Kamal, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Alanazi, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Laurenzana, A., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology. Retrieved from [Link]
-
Laurenzana, A., et al. (2016). A Pyrazolo[3,4-d]pyrimidine compound inhibits Fyn phosphorylation and induces apoptosis in natural killer cell leukemia. Oncotarget. Retrieved from [Link]
-
El-Adl, K., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine in Modern Drug Discovery
Introduction: A Scaffold of Significant Potential
In the landscape of medicinal chemistry, the pyrazolo[4,3-d]pyrimidine core is a privileged scaffold, recognized for its structural resemblance to the endogenous purine nucleus. This bioisosteric relationship allows molecules built upon this framework to effectively compete with adenosine triphosphate (ATP) for the binding sites of numerous protein kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The strategic functionalization of the pyrazolo[4,3-d]pyrimidine core can lead to highly potent and selective kinase inhibitors.
This guide focuses on a particularly valuable derivative: 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine. The presence of two distinct, orthogonally reactive halogen atoms at the C5 and C3 positions makes this molecule a versatile and powerful building block for the synthesis of diverse compound libraries. The chloro and iodo substituents can be selectively addressed by a range of cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold. This, in turn, facilitates the fine-tuning of inhibitory activity and pharmacokinetic properties, accelerating the drug discovery process.
Chemical Properties and Synthesis
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C5H2ClIN4 |
| Molecular Weight | 280.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1622290-26-9[1] |
| XLogP3 | 1.6 |
The this compound molecule presents two key reaction handles: the carbon-iodine bond at the C3 position and the carbon-chlorine bond at the C5 position. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, compared to the more robust C-Cl bond. This differential reactivity is the cornerstone of its utility in combinatorial chemistry and targeted synthesis.
Proposed Synthesis:
Application in Kinase Inhibitor Drug Discovery
The pyrazolo[4,3-d]pyrimidine scaffold has been successfully employed in the development of inhibitors for a range of kinases implicated in oncology, including:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold, a close isomer of the [4,3-d] system, is a well-established core for CDK inhibitors.[2]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a driving factor in several cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent EGFR inhibitors.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. The pyrazolo[3,4-d]pyrimidine scaffold has been used to develop multi-kinase inhibitors targeting both FLT3 and VEGFR2.[3]
-
Tyrosine Kinase RET: Mutations in the RET proto-oncogene are associated with certain types of thyroid cancer. Pyrazolo[3,4-d]pyrimidines have been explored as selective RET inhibitors.[4]
-
Breast Tumor Kinase (BRK/PTK6): This non-receptor tyrosine kinase is overexpressed in a high percentage of breast cancers and is involved in tumor progression and metastasis. 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent BRK/PTK6 inhibitors.[5]
The strategic advantage of this compound lies in its ability to serve as a versatile starting point for creating libraries of compounds to target these kinases. The C3-iodo position allows for the introduction of various aryl or alkynyl groups via Suzuki or Sonogashira coupling, respectively. These introduced moieties can probe key hydrophobic pockets in the kinase active site. The C5-chloro position can be subsequently modified, for example, through nucleophilic aromatic substitution, to introduce groups that can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.
Below is a diagram illustrating the general workflow for utilizing this compound in the discovery of kinase inhibitors.
Caption: Workflow for Kinase Inhibitor Discovery.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura and Sonogashira cross-coupling reactions, adapted for this compound. Researchers should note that optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the C3 position of the pyrazolo[4,3-d]pyrimidine core.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or microwave vial
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the corresponding boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl/heteroaryl-5-chloro-1H-pyrazolo[4,3-d]pyrimidine derivative.
Protocol 2: Sonogashira Cross-Coupling at the C3-Position
This protocol details the coupling of a terminal alkyne to the C3 position, a valuable method for introducing a linear linker or a pharmacophore with a different geometry.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0-3.0 equiv)
-
Solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to a temperature typically between 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 3-alkynyl-5-chloro-1H-pyrazolo[4,3-d]pyrimidine derivative.
Structure-Activity Relationship (SAR) Insights
The extensive research on pyrazolopyrimidine derivatives has yielded valuable SAR insights that can guide the design of new inhibitors based on the this compound scaffold.
Caption: Key Positions for SAR Exploration.
-
The C3-Position: Modifications at this position, enabled by the reactivity of the iodo group, are crucial for achieving high potency. The introduction of substituted phenyl rings or other aromatic systems can occupy the hydrophobic pocket adjacent to the ATP-binding site. The specific substitution pattern on these rings can significantly impact selectivity for different kinases.
-
The C5-Position: The chloro group at this position is a key site for introducing groups that interact with the hinge region of the kinase. Small, hydrogen-bond donating or accepting groups, often introduced via nucleophilic aromatic substitution, are frequently found in potent inhibitors. This interaction mimics the hydrogen bonding of the adenine part of ATP.
-
The N1-Position: The nitrogen at the 1-position of the pyrazole ring is another important site for modification. Alkylation at this position can improve metabolic stability and cellular permeability. In some cases, larger substituents at N1 can be used to target regions outside the immediate ATP-binding site, potentially leading to increased selectivity. For instance, studies on pyrrolo[3,2-d]pyrimidines, a related scaffold, have shown that N-methylation can significantly enhance biological activity.[1]
Conclusion
This compound is a high-value, strategic starting material for drug discovery, particularly in the realm of kinase inhibitors. Its differentially functionalized core allows for a systematic and efficient exploration of the chemical space around a privileged scaffold. The protocols and SAR insights provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this versatile building block in their quest for novel therapeutics. The logical, stepwise modification of this scaffold, guided by an understanding of kinase biology and structure-based drug design, holds significant promise for the development of the next generation of targeted therapies.
References
-
Chem Pure. (n.d.). This compound, 95%. Chembeez. Retrieved January 2, 2026, from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 12(1), 18873. [Link]
-
Zhang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544–2548. [Link]
-
Li, X., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641–1655. [Link]
-
Thakur, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
El-Adl, K., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
-
El-Sayed, N. A. F., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6298. [Link]
-
Radi, M., et al. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Journal of Medicinal Chemistry, 57(11), 4436–4459. [Link]
-
El-Shewy, A. A., et al. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Bioorganic Chemistry, 149, 107566. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200216. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design, synthesis, and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2919–2933. [Link]
-
Liu, Y., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(6), 1145–1162. [Link]
-
Zhang, W., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry, 170, 1–14. [Link]
-
Lee, H., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry, 89, 117359. [Link]
Sources
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine Analogs: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold in Drug Discovery
The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purine, a fundamental component of nucleic acids. This similarity allows compounds based on this scaffold to interact with a wide range of biological targets, particularly protein kinases, by acting as ATP-competitive inhibitors.[1] The strategic placement of halogen atoms, such as chlorine and iodine, on this core structure provides crucial handles for further chemical modifications and can significantly enhance biological activity. Specifically, the 5-chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine (CAS Number: 1622290-26-9) serves as a versatile intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents.[2] This guide provides a comprehensive overview of the synthetic strategies, detailed protocols, and key considerations for the preparation of this compound and its diverse analogs.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
The synthesis of the target molecule and its analogs can be logically approached through a retrosynthetic pathway that begins with a substituted pyrazole precursor. This strategy allows for the early introduction of diversity elements that can be carried through the synthetic sequence.
Caption: Retrosynthetic analysis for this compound.
This retrosynthetic analysis outlines a robust and flexible approach. The key steps involve the construction of the pyrazolo[4,3-d]pyrimidine core, followed by sequential halogenation.
Core Synthesis of the Pyrazolo[4,3-d]pyrimidine Ring System
The formation of the fused pyrimidine ring onto a pre-existing pyrazole is a common and effective strategy. The choice of the starting pyrazole allows for the introduction of substituents at various positions, leading to a diverse library of analogs.
Protocol 1: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
This protocol describes the cyclization of a 5-aminopyrazole-4-carboxamide with urea to form the pyrazolo[4,3-d]pyrimidine dione, a key intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 5-Amino-1H-pyrazole-4-carboxamide | 3933-43-5 | C₄H₅N₅O | 139.12 |
| Urea | 57-13-6 | CH₄N₂O | 60.06 |
Procedure:
-
In a round-bottom flask, thoroughly mix 5-amino-1H-pyrazole-4-carboxamide (1.0 eq) and urea (10.0 eq).
-
Heat the mixture to 190-200 °C with stirring.[3] The reaction mixture will melt and then solidify as the reaction progresses.
-
Maintain the temperature for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Triturate the solid residue with hot water to remove excess urea.
-
Filter the solid product, wash with water, and dry under vacuum to yield 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.
Expert Insights: The large excess of urea serves as both a reactant and a solvent in this fusion reaction. The high temperature is necessary to drive the cyclization and dehydration. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) is recommended.
Halogenation Strategies: Introducing Chlorine and Iodine
The introduction of halogen atoms onto the pyrazolo[4,3-d]pyrimidine core is a critical step in the synthesis of the target molecule and its analogs. The regioselectivity of these reactions is a key consideration.
Protocol 2: Chlorination of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
This protocol details the conversion of the dione intermediate to the corresponding dichloro derivative using phosphorus oxychloride (POCl₃).
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | 3689-53-6 | C₅H₄N₄O₂ | 152.11 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 |
Procedure:
-
In a fume hood, carefully add 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~10-20 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum to afford 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.
Trustworthiness Note: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quenching step should be done slowly and with caution.
Protocol 3: Selective Iodination of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
The final step in the synthesis of the target molecule is the selective iodination at the C3 position of the pyrazole ring. This is typically achieved using an electrophilic iodinating agent. While a direct protocol for the 5-chloro derivative is not explicitly detailed in the provided search results, a general and reliable method using N-iodosuccinimide (NIS) can be adapted.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine | - | C₅H₃ClN₄ | 154.56 |
| N-Iodosuccinimide (NIS) | 516-12-1 | C₄H₄INO₂ | 224.98 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
Procedure:
-
Dissolve 5-chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add N-iodosuccinimide (NIS, 1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mechanistic Insight: The C3 position of the pyrazole ring is the most electron-rich and therefore the most susceptible to electrophilic attack by the iodonium ion (I⁺) generated from NIS. This inherent electronic property of the pyrazolo[4,3-d]pyrimidine nucleus governs the high regioselectivity of the iodination reaction.
Synthesis of Analogs: Expanding the Chemical Space
The synthetic route described above is amenable to the creation of a wide variety of analogs. Diversity can be introduced at multiple stages of the synthesis.
Alkylation/Arylation at the N1 Position
The N1 position of the pyrazole ring can be substituted by reacting the pyrazole precursor or the final pyrazolo[4,3-d]pyrimidine with various alkyl or aryl halides in the presence of a base.
Substitution at the 5- and 7-Positions
The chlorine atoms at the 5- and 7-positions of the 5,7-dichloro intermediate are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, including amines, alcohols, and thiols, by reacting the dichloro intermediate with the corresponding nucleophiles.
Caption: General scheme for the synthesis of analogs via nucleophilic substitution.
Data Presentation: A Summary of Key Intermediates and the Final Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Synthetic Step |
| 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | C₅H₄N₄O₂ | 152.11 | Cyclization of 5-aminopyrazole-4-carboxamide with urea |
| 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | C₅H₂Cl₂N₄ | 189.00 | Chlorination with POCl₃ |
| This compound | C₅H₂ClIN₄ | 280.45 | Iodination with NIS |
Conclusion and Future Directions
The synthetic pathways and protocols detailed in this guide provide a robust framework for the synthesis of this compound and its analogs. The versatility of the pyrazolo[4,3-d]pyrimidine scaffold, combined with the ability to introduce a wide range of substituents, makes it a highly attractive starting point for the development of novel therapeutic agents. Future work in this area will likely focus on the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of new substitution patterns to further probe the structure-activity relationships of this important class of compounds.
References
-
Choi, B. W., Lee, J.-E., Jeon, D. B., & Ahn, J. H. (n.d.). Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine compounds. In ResearchGate. Retrieved from [Link]
-
Salem, I. M., Mostafa, S. M., Salama, I., El-Sabbagh, O. I., Hegazy, W. A. H., & Ibrahim, T. S. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284–2301. [Link]
-
Chembeez. (n.d.). This compound, 95%. Retrieved from [Link]
Sources
Application Notes & Protocols: A Strategic Guide to Developing BRK/PTK6 Inhibitors from a 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine Scaffold
Introduction
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that has emerged as a significant therapeutic target in oncology.[1][2] Unlike many kinases essential for normal cellular function, BRK exhibits minimal expression in most healthy adult tissues but is aberrantly overexpressed in a high percentage of epithelial cancers, including up to 86% of breast tumors, as well as in ovarian, prostate, and colon cancers.[2][3] This differential expression presents a promising therapeutic window. BRK is a critical mediator of cancer cell phenotypes, driving proliferation, survival, migration, and invasion.[1][4] Its kinase activity is implicated in promoting epithelial-mesenchymal transition (EMT) and resistance to conventional therapies, making it a high-value target for drug development, particularly in aggressive subtypes like triple-negative breast cancer (TNBC).[2][3]
The 1H-pyrazolo[3,4-d]pyrimidine core is a well-established and highly versatile scaffold in kinase inhibitor design, often referred to as a "privileged scaffold" due to its ability to mimic the adenine moiety of ATP and form key hydrogen bonds within the kinase hinge region.[5][6][7] This guide provides a comprehensive, strategy-driven framework for the design, synthesis, and evaluation of novel BRK/PTK6 inhibitors, starting from the synthetically tractable precursor, 5-chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine*.
Note: The pyrazolo[3,4-d]pyrimidine isomer is more extensively documented in the literature for BRK/PTK6 inhibitor development than the [4,3-d] isomer.[2][8] The principles and protocols outlined herein are based on the validated [3,4-d] scaffold and are readily adaptable.
The Role of BRK/PTK6 in Oncogenic Signaling
BRK/PTK6 functions as a signaling hub downstream of major receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) family and c-Met.[3][9] Upon activation, BRK phosphorylates a host of cytoplasmic and nuclear substrates, thereby activating multiple oncogenic pathways. Understanding this network is crucial for designing both effective assays and rational inhibitor combinations.
Key downstream signaling events include:
-
Activation of STAT3 and STAT5: Phosphorylation by BRK enhances the transcriptional activity of STATs, promoting gene expression programs linked to cell survival and proliferation.[4]
-
Modulation of the PI3K/Akt Pathway: BRK can phosphorylate and activate Akt, a central node in cell survival and anti-apoptotic signaling.[2]
-
Regulation of Cell Motility: BRK phosphorylates key components of focal adhesions, such as paxillin, and activates Rho GTPases, directly promoting cell migration and invasion.[4][10]
-
Nuclear Substrate Phosphorylation: In the nucleus, BRK phosphorylates RNA-binding proteins like Sam68, altering RNA processing and contributing to the cancer phenotype.[1][4]
Caption: BRK/PTK6 signaling cascade and point of inhibition.
Drug Discovery & Development Workflow
The development of a potent and selective BRK/PTK6 inhibitor follows a logical, multi-stage workflow. This process begins with chemical synthesis to generate a library of diverse compounds, followed by a rigorous cascade of biochemical and cell-based assays to identify a lead candidate with desirable therapeutic properties.
Caption: Iterative workflow for BRK/PTK6 inhibitor development.
PART I: MEDICINAL CHEMISTRY & SYNTHESIS
Protocol 1: Synthesis of N-aryl-3-alkynyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Rationale: The this compound scaffold (or its more documented [3,4-d] isomer) is an ideal starting point for creating a diverse chemical library. The two distinct halogen atoms allow for sequential, regioselective functionalization. The 3-iodo position is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki), enabling exploration of the solvent-exposed region of the ATP binding pocket. The 4-chloro position is activated for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine side chains that interact with the critical hinge region of the kinase.[11][12] This dual-handle approach facilitates rapid Structure-Activity Relationship (SAR) exploration.
Materials:
-
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
-
Substituted anilines
-
Terminal alkynes
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Solvents (e.g., DMF, Dioxane, THF)
-
Standard glassware for organic synthesis under inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Step A: Nucleophilic Aromatic Substitution (SNAr) at C4 a. In an oven-dried flask under an inert atmosphere, dissolve 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous dioxane. b. Add the desired substituted aniline (1.2 eq) followed by DIPEA (2.5 eq). c. Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). d. Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude intermediate by column chromatography (silica gel) to yield the 4-anilino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine intermediate.
-
Step B: Sonogashira Cross-Coupling at C3 a. To a solution of the intermediate from Step A (1.0 eq) in a mixture of THF and TEA, add the desired terminal alkyne (1.5 eq). b. Add CuI (0.1 eq) and Pd(PPh₃)₄ (0.05 eq) to the mixture. c. Purge the flask with argon for 5 minutes. d. Stir the reaction at 60-70 °C until completion as monitored by LC-MS (typically 2-6 hours). e. Cool the reaction, filter through a pad of Celite to remove metal catalysts, and concentrate the filtrate. f. Purify the final product by flash chromatography or preparative HPLC to yield the target inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
PART II: BIOCHEMICAL EVALUATION
Protocol 2: In Vitro BRK/PTK6 Kinase Inhibition Assay (Luminescence-Based)
Rationale: The primary goal of this assay is to determine the direct inhibitory potency (IC₅₀) of the synthesized compounds against purified, recombinant BRK enzyme. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[13][14] Low ADP levels correlate with high inhibitor potency.
Materials:
-
Recombinant human BRK/PTK6 enzyme
-
Poly-Glu,Tyr (4:1) substrate
-
ATP (at a concentration near the Kₘ for BRK)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in 100% DMSO
-
Staurosporine (positive control inhibitor)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Plating: a. Prepare a serial dilution series of the test compounds in DMSO (e.g., 11-point, 3-fold dilutions starting from 1 mM). b. Transfer a small volume (e.g., 50 nL) of each compound dilution, DMSO (vehicle control), and Staurosporine (control inhibitor) into the wells of a 384-well plate.
-
Kinase Reaction: a. Prepare a 2X BRK enzyme solution in Kinase Assay Buffer. Add 5 µL to each well containing the compounds and controls. b. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding. c. Prepare a 2X Substrate/ATP solution in Kinase Assay Buffer. d. Initiate the kinase reaction by adding 5 µL of the Substrate/ATP solution to all wells. The final reaction volume is 10 µL. e. Shake the plate gently and incubate at 30°C for 60 minutes.
-
ADP Detection: a. Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature to deplete any unconsumed ATP. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which drives a luciferase reaction. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Normalize the data: Set the average signal from DMSO-only wells as 100% activity and the signal from a high concentration of Staurosporine as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value for each compound.
| Compound ID | R1 (Aniline) | R2 (Alkyne) | BRK IC₅₀ (nM) |
| Control | - | - | 15 (Staurosporine) |
| Cmpd-01 | 4-fluoroaniline | phenylacetylene | 250 |
| Cmpd-02 | 3-chloroaniline | phenylacetylene | 175 |
| Cmpd-03 | 4-fluoroaniline | 3-pyridylacetylene | 45 |
| Cmpd-04 | 3-aminopyridine | 3-pyridylacetylene | 8 |
| Table 1: Example data presentation for biochemical screening results. |
PART III: CELLULAR ACTIVITY ASSESSMENT
Rationale: Demonstrating potent biochemical inhibition is the first step. Subsequent cell-based assays are essential to confirm that a compound can enter a cancer cell, engage its BRK target, inhibit downstream signaling, and elicit a desired anti-cancer phenotype.[15][16]
Protocol 3: Western Blot Analysis of BRK Pathway Inhibition
Rationale: This assay provides direct evidence of target modulation in a cellular context. By measuring the phosphorylation status of a known BRK substrate (e.g., STAT3 at Tyr705), we can confirm that the inhibitor is blocking the kinase function of BRK within the cell.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor and controls
-
EGF (Epidermal Growth Factor) for pathway stimulation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-BRK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Step-by-Step Methodology:
-
Cell Treatment: a. Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours. c. Pre-treat cells with various concentrations of the test inhibitor (or DMSO vehicle) for 2 hours. d. Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce BRK-mediated signaling. A non-stimulated control should be included.
-
Protein Extraction: a. Wash cells with ice-cold PBS and lyse directly in the well with 100 µL of ice-cold RIPA buffer. b. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. c. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer. b. Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.[17] c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, diluted 1:1000) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system. h. Strip the membrane and re-probe for total STAT3 and β-actin to ensure equal loading and to assess the specific effect on phosphorylation.
Protocol 4: Cell Migration Assay (Transwell Assay)
Rationale: A key function of BRK in cancer progression is the enhancement of cell motility.[2][10] The Transwell (or Boyden chamber) assay is a gold-standard method to quantify the effect of an inhibitor on cancer cell migration and invasion.
Materials:
-
24-well plates with Transwell inserts (8.0 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
Test inhibitor
-
Cotton swabs, methanol, and crystal violet stain
Step-by-Step Methodology:
-
Chamber Preparation: a. (For invasion) Coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify. For migration, this step is omitted. b. Rehydrate the membrane with serum-free medium.
-
Cell Seeding and Treatment: a. Harvest MDA-MB-231 cells and resuspend them in serum-free medium containing different concentrations of the test inhibitor or DMSO. b. Seed 50,000 - 100,000 cells into the upper chamber of the Transwell insert. c. Add medium containing 10% FBS to the lower chamber to act as a chemoattractant.
-
Incubation: a. Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.
-
Staining and Quantification: a. Carefully remove the medium from the upper chamber. b. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane. c. Fix the cells that have migrated to the bottom surface of the membrane with methanol for 10 minutes. d. Stain the fixed cells with 0.5% crystal violet solution for 20 minutes. e. Wash the inserts with water and allow them to air dry. f. Take images of several random fields of view for each membrane using a microscope. g. Quantify migration by counting the number of stained cells per field or by eluting the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measuring the absorbance on a plate reader.
References
-
Langer, S. G., & Lange, C. A. (2010). Brk/PTK6 Signaling in Normal and Cancer Cell Models. Current opinion in pharmacology. [Link]
-
Regan Anderson, T. M., et al. (2013). Breast Tumor Kinase (Brk/PTK6) Is a Mediator of Hypoxia-Associated Breast Cancer Progression. Cancer Research. [Link]
-
Langer, S. G., & Lange, C. A. (2010). Brk/PTK6 signaling in normal and cancer cell models. PubMed. [Link]
-
Ostrander, J. H., et al. (2017). Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling. Cancer Research. [Link]
-
Reactome. Signaling by PTK6. Reactome Pathway Browser. [Link]
-
Acharya, B., et al. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]
-
Acharya, B., et al. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. ResearchGate. [Link]
-
Zhu, J., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Institutes of Health. [Link]
-
Wang, Y., et al. (2022). Interference of PTK6/GAB1 signaling inhibits cell proliferation, invasion, and migration of cervical cancer cells. Spandidos Publications. [Link]
-
El-Shewy, A. A., et al. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. PubMed. [Link]
-
Abuelizz, H. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Green, T. P., et al. (2022). Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic. Semantic Scholar. [Link]
-
Acharya, B., et al. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Europe PMC. [Link]
-
BPS Bioscience. BRK Kinase Assay Kit. BPS Bioscience. [Link]
-
Ostrander, J. H., et al. (2017). Breast tumor kinase (Brk/PTK6) mediates advanced cancer phenotypes via SH2-domain dependent activation of RhoA and aryl hydrocarbon receptor (AhR) signaling. PubMed Central. [Link]
-
Wang, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]
-
Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]
-
Acharya, B., et al. (2025). Discovery of Novel 1h-Pyrazolo[3,4-D]Pyrimidine Derivatives as Brk/Ptk6 Inhibitors. ResearchGate. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Al-Ostath, A., et al. (2024). Structure activity relationship (SAR) of some synthesized compounds. ResearchGate. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Hao, H., et al. (2018). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PLOS ONE. [Link]
-
Ghorab, M. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
-
Ialongo, D., et al. (2022). The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]
-
Abuelizz, H. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]
-
Bartolucci, G., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]
Sources
- 1. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | Signaling by PTK6 [reactome.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Iodopyrazolopyrimidines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-iodopyrazolopyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance yields, minimize impurities, and troubleshoot common issues encountered with this specific class of heteroaromatic compounds. The electron-rich nature of the pyrazolopyrimidine ring system and the presence of multiple nitrogen atoms can present unique challenges compared to standard aryl halide couplings. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address these specific challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a 3-iodopyrazolopyrimidine resulting in a low yield of the desired product?
A1: Low yields in Suzuki couplings of 3-iodopyrazolopyrimidines can stem from several factors. The primary culprits are often competing side reactions such as dehalogenation (replacement of iodine with hydrogen) and homocoupling of the boronic acid.[1][2][3] Additionally, issues with catalyst activity, inefficient transmetalation, or degradation of the starting materials can significantly impact the reaction's success. The nitrogen atoms within the pyrazolopyrimidine core can also coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[2][4]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to my starting 3-iodopyrazolopyrimidine minus the iodine. What is happening and how can I prevent it?
A2: This byproduct is the result of a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom.[1][2] This is a common issue with electron-rich and N-heterocyclic aryl halides, particularly iodides, which are more prone to this reaction than bromides or chlorides.[2][5][6] The mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[2][7] To minimize dehalogenation:
-
Choice of Base: Use a milder base. While strong bases can be effective, they can also promote the formation of Pd-H species. Consider switching from strong inorganic bases to milder options like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8][9]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[10][11][12][13][14] These ligands can accelerate the rate of the desired cross-coupling reaction, making it more competitive with the dehalogenation pathway.
-
Temperature Control: Avoid excessively high temperatures, as this can increase the rate of dehalogenation.[1] If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat.
Q3: My crude reaction mixture shows a significant amount of a symmetrical biaryl, which is the dimer of my boronic acid. What causes this homocoupling and how can it be mitigated?
A3: The formation of a boronic acid dimer is known as homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to an oxidative coupling pathway.[15][16][17] However, it can also occur through other mechanisms.[3][10][18] To suppress homocoupling:
-
Rigorous Degassing: Ensure that the reaction mixture and solvents are thoroughly degassed before the addition of the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[9][19] Maintaining a positive pressure of an inert gas throughout the reaction is also crucial.[20]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂.[17]
-
Boronic Acid Stability: Use high-purity boronic acids and consider using a slight excess (1.1-1.5 equivalents).[9] Alternatively, more stable boronic esters (e.g., pinacol esters) can be used, which may hydrolyze in situ to the active boronic acid.[21][22][23]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 3-iodopyrazolopyrimidines.
Problem 1: No reaction or very low conversion of starting material.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a more air- and moisture-stable pre-catalyst (e.g., XPhos Pd G2 or G3).[11][12] - Confirm catalyst activity with a reliable control reaction. | Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to oxidation and loss of activity.[9] Pre-catalysts are designed for greater stability and efficient generation of the active Pd(0) species in solution. |
| Inefficient Base | - Ensure the base is finely powdered and anhydrous. - Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).[8][19] - Add a small amount of water as a co-solvent to improve the solubility of inorganic bases.[9] | The base is crucial for the transmetalation step, where it facilitates the formation of a more nucleophilic boronate species.[24] Poor solubility or insufficient strength of the base can stall the catalytic cycle. |
| Poor Solvent Choice | - Use a solvent system known to be effective for Suzuki couplings of N-heterocycles, such as 1,4-dioxane/water, DME/water, or toluene/ethanol/water.[8][9][25] | The solvent must be able to dissolve the reactants, particularly the base, to a reasonable extent. Aprotic polar solvents are often favored. |
| Low Reaction Temperature | - Cautiously increase the reaction temperature in increments (e.g., from 80°C to 100°C). - Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.[26][27] | While aryl iodides are generally reactive, some sterically hindered or electronically challenging substrates may require more thermal energy to overcome the activation barrier for oxidative addition.[9] |
Problem 2: Multiple unidentified byproducts are formed.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Degradation of Boronic Acid | - Use fresh, high-purity boronic acid. - Switch to a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[19] - Use milder bases (e.g., KF) and the lowest effective temperature to minimize protodeboronation.[19] | Boronic acids, especially heteroaryl boronic acids, can be unstable under the reaction conditions and undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[19][21] |
| Reaction with Pyrazolopyrimidine Core | - If the pyrazolopyrimidine has an N-H group, consider N-protection if other optimization strategies fail. | The acidic N-H proton on some heterocyclic substrates can be deprotonated by the base, altering the electronic properties of the ring and potentially leading to side reactions or catalyst inhibition.[2][4] |
Optimization Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting and optimizing the Suzuki coupling of 3-iodopyrazolopyrimidines.
Caption: Troubleshooting workflow for Suzuki coupling of 3-iodopyrazolopyrimidines.
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki coupling of a generic 3-iodopyrazolopyrimidine with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
3-Iodopyrazolopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Ligand (e.g., XPhos, if not using a pre-catalyst, 4-10 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 3-iodopyrazolopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[20]
-
Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling with an inert gas for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the 3-iodopyrazolopyrimidine.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%).
-
Reaction: Heat the reaction mixture to 90-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.[20][28]
-
Workup:
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylpyrazolopyrimidine.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Gargaro, S. L., et al. (2020).
- Hardink, M., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(5), 759-762.
- Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343-12357.
- Morin, S., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(48), 17135-17145.
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry, 31(18), 1823-1827.
- Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Morin, S., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4349-4361.
- Butters, M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8740-8752.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Wang, Z., et al. (2022). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(6), 3624-3634.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
-
Wikipedia. Suzuki reaction. [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. (2019). Optimization of conditions in the Suzuki-Miyaura coupling reaction a.
- Semantic Scholar. (2016).
- Gselman, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2473.
- Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16472-16475.
- Singh, U., et al. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 2(10), 1-12.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
- ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Pyrazolo[4,3-d]pyrimidines
Welcome to the technical support center for the synthesis of substituted pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors. Our approach is grounded in established scientific principles and field-proven insights to ensure the reliability and success of your synthetic strategies.
Section 1: Core Synthesis & Cyclization
The construction of the pyrazolo[4,3-d]pyrimidine core is the foundational step in accessing a diverse range of substituted analogs. This section addresses common issues related to the initial cyclization and formation of the bicyclic system.
FAQ 1: My cyclization of an aminopyrazole precursor to the pyrazolo[4,3-d]pyrimidine is giving low yields. What are the likely causes and how can I optimize this reaction?
Low yields in the final cyclization step are a frequent hurdle. The efficiency of this transformation is highly dependent on the purity of your starting materials and the reaction conditions.
Possible Causes & Troubleshooting Strategies:
-
Purity of the Aminopyrazole Precursor: Impurities in your starting aminopyrazole can significantly inhibit the cyclization. It is crucial to start with highly pure material.
-
Recommendation: Purify the aminopyrazole precursor by recrystallization or column chromatography before proceeding with the cyclization.
-
-
Reaction Conditions:
-
Solvent: High-boiling point solvents are often necessary to drive the reaction to completion. Formamide is a commonly used solvent for this purpose. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature: The optimal temperature for cyclization can be sensitive. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.
-
Protocol: Experiment with a temperature gradient to identify the optimal reaction temperature for your specific substrate.
-
-
Catalysis: For some substrates, a catalyst may be required. In the synthesis of 7-hydroxy-3-methyl pyrazolo[4,3-d]pyrimidine, a catalytic amount of sodium methoxide in refluxing dimethylformamide has been shown to improve yields significantly by favoring an intramolecular cyclization mechanism.[1]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can be a powerful tool to improve yields and reduce reaction times for the cyclization step.
Section 2: Substitution & Functionalization
Introducing substituents onto the pyrazolo[4,3-d]pyrimidine core is essential for exploring structure-activity relationships. This section covers the key challenges in substitution reactions, including regioselectivity and cross-coupling.
FAQ 2: I am attempting an N-alkylation of my pyrazolo[4,3-d]pyrimidine, but I am getting a mixture of N-1 and N-2 regioisomers. How can I control the regioselectivity of this reaction?
The pyrazolo[4,3-d]pyrimidine scaffold has two nitrogen atoms on the pyrazole ring (N-1 and N-2) that can be alkylated, often leading to the formation of a mixture of regioisomers. Controlling the site of alkylation is a critical challenge. The choice of base and solvent system is paramount in directing the regioselectivity.
Understanding the Causality:
The regioselectivity of N-alkylation is influenced by the nature of the reaction conditions.
-
Aqueous basic conditions tend to favor the formation of the N-1 alkylated product .
-
Anhydrous conditions with a strong base , such as sodium hydride in DMF, typically lead to the N-2 alkylated product as the major isomer.[2][3]
Troubleshooting Guide for Regioselective N-Alkylation:
| Desired Isomer | Recommended Conditions | Rationale |
| N-1 Alkylated | Alkylating agent, aqueous base (e.g., NaOH or K₂CO₃) | In the presence of water, the pyrazolopyrimidine anion is solvated, and the reaction proceeds through a mechanism that favors alkylation at the more sterically accessible N-1 position. |
| N-2 Alkylated | Alkylating agent, sodium hydride (NaH), anhydrous DMF | In an aprotic solvent like DMF with a strong, non-nucleophilic base like NaH, the reaction favors the thermodynamically more stable N-2 alkylated product. |
Experimental Protocol: Selective N-1 Methylation
-
Dissolve the pyrazolo[4,3-d]pyrimidine starting material in a suitable solvent mixture (e.g., methanol/water).
-
Add an aqueous solution of sodium hydroxide (or another suitable base).
-
Add methyl iodide (or another alkylating agent) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the product by column chromatography to isolate the N-1 methylated regioisomer.
NMR Differentiation of N-1 and N-2 Isomers:
Advanced NMR techniques, such as NOESY and 1H-¹⁵N HMBC, are invaluable for the unambiguous structural assignment of N-alkylated regioisomers.[4]
FAQ 3: My Suzuki-Miyaura cross-coupling reaction on a 3-halo-pyrazolo[4,3-d]pyrimidine is failing or giving significant amounts of the dehalogenated side product. What can I do to improve this reaction?
The Suzuki-Miyaura cross-coupling is a powerful method for introducing aryl or heteroaryl substituents at the C-3 position. However, N-heterocyclic halides are often prone to a competitive dehalogenation side reaction, leading to reduced yields of the desired coupled product.[5][6]
Visualizing the Competing Pathways:
Caption: Competing pathways in Suzuki coupling.
Troubleshooting Guide for Suzuki-Miyaura Coupling:
| Problem | Possible Cause(s) | Recommended Action(s) |
| Significant Dehalogenation | - Palladium-Hydride Formation: The active palladium catalyst can react with sources of hydrides (e.g., base, solvent, water) to form a Pd-H species, which then leads to reductive elimination of the dehalogenated product.[6] - Slow Transmetalation: If the transfer of the organic group from the boronic acid to the palladium is slow, it allows more time for the dehalogenation side reaction to occur. | - Ligand Choice: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the reductive elimination of the desired product over the dehalogenated byproduct.[7] - Base Optimization: Use a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases if possible.[7] - Solvent System: Use aprotic solvents like dioxane, THF, or toluene. If using an aqueous system, carefully optimize the water ratio. |
| Low or No Conversion | - Catalyst Inactivity: The nitrogen atoms in the pyrazolo[4,3-d]pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity. - Poor Quality Boronic Acid: Boronic acids can degrade over time through protodeboronation. | - Protecting Groups: For substrates with a free N-H on the pyrazole ring, consider protecting it with a group like Boc (tert-butyloxycarbonyl) to prevent catalyst inhibition.[7] - Catalyst System: Use a more active pre-catalyst that readily forms the active Pd(0) species. A combination of a palladium precursor like Pd₂(dba)₃ with a suitable ligand is often more effective than pre-formed catalysts like Pd(PPh₃)₄ for challenging substrates. - Verify Reagent Quality: Use fresh, high-quality boronic acid. |
Experimental Protocol: Microwave-Assisted Suzuki Coupling
-
To a microwave reactor vial, add the 3-halo-pyrazolo[4,3-d]pyrimidine (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, work up the reaction mixture by extracting with an organic solvent.
-
Purify the crude product by column chromatography.
Section 3: Purification & Solubility
The final stages of synthesis, purification and characterization, often present their own set of challenges, particularly with the typically low solubility of pyrazolo[4,3-d]pyrimidine derivatives.
FAQ 4: My synthesized pyrazolo[4,3-d]pyrimidine derivative has very poor solubility in common organic solvents, making purification by column chromatography difficult. What strategies can I employ?
Poor solubility is a well-documented challenge for this class of compounds.[8] This can complicate purification, characterization, and subsequent biological testing.
Troubleshooting Workflow for Purification of Poorly Soluble Compounds:
Caption: Decision workflow for purifying poorly soluble compounds.
Purification Strategies:
-
Trituration/Washing: Before attempting chromatography, wash the crude solid with a series of solvents of increasing polarity in which your product is insoluble but the impurities are soluble. This can significantly improve the purity of your material.
-
Specialized Chromatography:
-
Hot Column Chromatography: If the compound has some solubility in a solvent at elevated temperatures, running a column with a heated solvent reservoir and a jacketed column can be effective.
-
Reverse-Phase Chromatography: For compounds that are more soluble in polar solvents like DMF or DMSO, reverse-phase chromatography (C18 silica) can be a viable option. The crude product can be dissolved in a small amount of DMSO and loaded onto the column.
-
-
Recrystallization: If a suitable solvent system can be found where the compound has good solubility at high temperatures and poor solubility at low temperatures, recrystallization can be a highly effective purification method.
FAQ 5: The poor aqueous solubility of my final compound is hindering its biological evaluation. What are some strategies to address this?
Low aqueous solubility is a common liability for pyrazolo[4,3-d]pyrimidine-based drug candidates, which can limit their bioavailability and therapeutic potential.
Strategies to Enhance Aqueous Solubility:
-
Prodrug Approach: A well-established strategy is to synthesize a more soluble prodrug that is converted to the active compound in vivo. This can be achieved by introducing a solubilizing promoiety, such as a phosphate group or a hydrophilic ester.
-
Formulation with Excipients:
-
Polymers: Formulating the compound with hydrophilic polymers can create amorphous solid dispersions, which can enhance the apparent water solubility.[8]
-
Cyclodextrins: Encapsulating the hydrophobic compound within the cavity of a cyclodextrin can improve its solubility in aqueous media.
-
-
Nanoparticle Formulation: Encapsulating the compound in liposomes or albumin nanoparticles can improve its solubility profile and pharmacokinetic properties.
Section 4: Protecting Group Strategies
The use of protecting groups can be essential for achieving selectivity and preventing unwanted side reactions during the synthesis of complex substituted pyrazolo[4,3-d]pyrimidines.
FAQ 6: When should I consider using a protecting group in my synthesis, and what are some common choices for the pyrazolo[4,3-d]pyrimidine scaffold?
Protecting groups are often necessary when you have multiple reactive sites in your molecule that could compete in a given reaction.
Common Scenarios Requiring Protecting Groups:
-
Suzuki-Miyaura Coupling: As mentioned previously, protecting the N-H of the pyrazole ring with a group like Boc can prevent catalyst inhibition and the dehalogenation side reaction.[7]
-
Reactions with Strong Bases: If you are using a strong base that could deprotonate multiple sites on your molecule, protecting the more acidic protons can direct the reaction to the desired position.
Boc-Protection of an Amine on the Pyrazolo[4,3-d]pyrimidine Scaffold: A General Protocol
-
Dissolve the amine-containing pyrazolo[4,3-d]pyrimidine in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA).
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by washing with aqueous solutions to remove the base and any excess Boc₂O.
-
Purify the Boc-protected product by column chromatography.
The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) after the desired synthetic transformations have been completed.
References
-
Stone, T. E., Eustace, E. J., Pickering, M. V., & Daves, G. D., Jr. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry, 44(4), 505–510. [Link]
-
American Chemical Society. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. [Link]
-
Jedinák, L., Tomanová, P., & Cankař, P. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 83(15), 8343–8355. [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
-
Di Sarno, V., La Mura, E., Marfe, G., et al. (2019). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 182, 111641. [Link]
-
Gastaldi, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1019-1027. [Link]
-
PrepChem. (n.d.). Synthesis of 7-hydroxy-3-methyl pyrazolo[4,3-d]pyrimidine. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to address specific challenges encountered during chromatographic purification of this heterocyclic compound.
Introduction to the Challenge
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its purification via chromatography can present several challenges due to its polar nature, potential for interaction with the stationary phase, and susceptibility to degradation. This guide offers practical, experience-based solutions to overcome these hurdles and achieve high purity.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems that may arise during the flash chromatography of this compound.
Issue 1: Significant Peak Tailing or Streaking
Symptoms: The compound elutes from the column as a broad, asymmetrical peak with a trailing edge, often observed on the TLC plate as well.
Causality: Peak tailing is a common issue when purifying nitrogen-containing heterocycles.[1] It is often caused by strong interactions between the basic nitrogen atoms in the pyrazolopyrimidine core and acidic silanol groups on the surface of the silica gel stationary phase.[2] These secondary interactions lead to a non-uniform elution front.
Solutions:
-
Mobile Phase Modification: The most effective approach is to neutralize the acidic sites on the silica gel by adding a basic modifier to the mobile phase.
-
Triethylamine (TEA): Add 0.1-2% triethylamine to your eluent.[3] This competes with your compound for binding to the acidic silanol groups.
-
Ammonium Hydroxide: For highly polar compounds, a solution of 1-10% ammonium hydroxide in methanol, used as a polar component in a solvent system with dichloromethane, can be effective.[3]
-
-
Stationary Phase Selection:
-
Deactivated Silica Gel: Use silica gel that has been end-capped to reduce the number of free silanol groups.
-
Alumina (Basic or Neutral): If your compound is sensitive to acidic conditions or if peak tailing persists, consider using basic or neutral alumina as the stationary phase.[4] Alumina is generally more suitable for the purification of basic compounds.
-
Issue 2: Poor Separation of the Target Compound from Impurities
Symptoms: Co-elution of the desired product with impurities, resulting in overlapping spots on TLC and mixed fractions from the column.
Causality: This can result from an inadequately optimized solvent system or the presence of impurities with very similar polarity to the product. Common impurities in the synthesis of pyrazolopyrimidines can include starting materials, regioisomers, or byproducts from side reactions.[5]
Solutions:
-
Solvent System Optimization:
-
Systematic Screening: Conduct a thorough screening of different solvent systems. A good starting point for many nitrogen-containing heterocycles is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[6]
-
Ternary Solvent Systems: If binary systems fail, consider a three-component mobile phase to fine-tune selectivity. For example, a mixture of hexane, ethyl acetate, and a small amount of methanol can sometimes resolve closely eluting spots.
-
-
Shallow Gradient Elution: Employ a very shallow gradient during column chromatography. This can improve the resolution between compounds with close Rf values.[5]
Issue 3: Compound Decomposition on the Column
Symptoms: Low recovery of the product from the column, with the appearance of new, often more polar, spots on the TLC of the collected fractions that were not present in the crude material.
Causality: The acidic nature of silica gel can cause the degradation of sensitive compounds.[4] Iodo-substituted heterocycles can also be susceptible to decomposition, potentially through deiodination.
Solutions:
-
Test for Silica Stability: Before performing a large-scale purification, spot a solution of your crude product on a TLC plate and let it sit for several hours. Then, elute the plate and check for the appearance of new spots. This will indicate if the compound is unstable on silica.[4]
-
Deactivate the Silica Gel: As mentioned for peak tailing, adding a base like triethylamine to the eluent can neutralize the silica and prevent acid-catalyzed degradation.[6]
-
Use an Alternative Stationary Phase: If the compound is highly sensitive, switch to a more inert stationary phase such as neutral alumina or Florisil.[4]
-
Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography with a slightly higher flow rate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point is a gradient of ethyl acetate in hexanes. Begin with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. For more polar compounds, a system of methanol in dichloromethane is a common choice.[7] Given the presence of basic nitrogens, it is highly recommended to add 0.5-1% triethylamine to the solvent system from the outset to prevent peak tailing.[3]
Q2: How can I effectively visualize this compound on a TLC plate?
Due to the conjugated pyrazolopyrimidine ring system, the compound should be UV active and appear as a dark spot on a fluorescent TLC plate under short-wave UV light (254 nm).[8] If the concentration is low, or for better visualization, staining with iodine vapor can be effective, as iodine complexes with many organic compounds to produce brownish spots.[8]
Q3: My compound is very polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
For very polar compounds, you will need a more polar eluent. A common and effective solvent system for such cases is a mixture of methanol and dichloromethane.[7] You can start with a low percentage of methanol (e.g., 1-2%) and increase it as needed. If streaking is an issue, consider using a pre-mixed solution of 10% ammonium hydroxide in methanol as your polar component in dichloromethane.[3]
Q4: Should I use a dry loading or wet loading technique for my sample?
If your crude product is a solid and has good solubility in the initial chromatography solvent, wet loading (dissolving the sample in a minimal amount of the eluent and applying it to the column) is acceptable. However, if the compound has poor solubility in the eluent, dry loading is recommended.[9] To do this, dissolve your compound in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[9]
Experimental Protocol: A Representative Purification Workflow
This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude material.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine
-
TLC plates (silica gel 60 F254)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., 20%, 40%, 60% ethyl acetate in hexanes, each containing 0.5% triethylamine) to find a system that gives your target compound an Rf value of approximately 0.2-0.3.[6]
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate/hexanes with 0.5% triethylamine).
-
Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
If solubility is low in the eluent, perform a dry loading as described in the FAQs.
-
Carefully apply the sample to the top of the packed silica gel.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (with modifier) or Alumina | Silica is standard, but its acidity can cause issues. Alumina is a good alternative for basic compounds. |
| Mobile Phase (Starting) | 10-30% Ethyl Acetate in Hexanes | A good starting polarity for many organic compounds. |
| Mobile Phase (Polar) | 1-10% Methanol in Dichloromethane | For more polar compounds that do not move in EtOAc/Hexanes. |
| Additive | 0.1-2% Triethylamine or NH4OH | Neutralizes acidic silanol groups, preventing peak tailing and degradation. |
| Target Rf (TLC) | 0.2 - 0.3 | Provides optimal separation on the column. |
| Visualization | UV (254 nm), Iodine | Non-destructive and destructive methods for locating the compound. |
Visualizations
Chromatography Workflow
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[2][6][10]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Future Medicinal Chemistry, 13(1), 37-57.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Clausius Scientific Press. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Restek. (2014, March 11). T[7]roubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. Retrieved from [Link]
-
TLC Visualization Solutions. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phenomenex.com [phenomenex.com]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolo[4,3-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold, with a particular focus on mitigating the undesired dehalogenation side reaction.
Troubleshooting Guide: Dehalogenation and Other Side Reactions
This section addresses specific experimental issues you may encounter. The advice provided is based on established mechanistic principles and peer-reviewed literature.
Q1: I am observing significant dehalogenation of my halo-pyrazolo[4,3-d]pyrimidine during a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix this?
A1: Dehalogenation is a common and frustrating side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient N-heterocyclic halides like pyrazolo[4,3-d]pyrimidines. The primary culprit is the formation of a palladium-hydride (Pd-H) species, which can then participate in a competing reductive dehalogenation pathway.
Likely Causes & Recommended Solutions:
| Parameter | Possible Cause | Recommended Solutions |
| Catalyst/Ligand | The phosphine ligand is not sufficiently electron-rich or sterically bulky to promote the desired reductive elimination over the dehalogenation pathway. | Switch to bulkier, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos . These ligands accelerate the desired coupling, outcompeting the dehalogenation side reaction. For challenging couplings, a tandem catalyst system like XPhosPdG2/XPhos can be effective in avoiding debromination.[1][2] |
| Base | Strong bases, especially alkoxides (e.g., NaOtBu), can generate hydride species that lead to the formation of Pd-H. | Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ . These are generally less prone to generating hydride species. |
| Solvent | Protic solvents (e.g., alcohols) or residual water in aprotic solvents can act as a hydride source. | Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF . Ensure all reagents and solvents are thoroughly dried. |
| Temperature | High reaction temperatures can favor the dehalogenation side reaction. | Reduce the reaction temperature. If the reaction is sluggish at lower temperatures, consider a more active catalyst system rather than increasing the heat. |
| N-H on Pyrazole | An unprotected N-H on the pyrazole ring can influence the electronic properties of the heterocyclic system and may interact with the catalyst or base, sometimes promoting dehalogenation. | Consider protecting the pyrazole nitrogen with a suitable protecting group (e.g., BOC, SEM). This can suppress dehalogenation, and in some cases, the protecting group may be removed under the reaction conditions.[3] |
Experimental Workflow for Minimizing Dehalogenation in Suzuki Coupling:
Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.
Frequently Asked Questions (FAQs)
This section covers broader, more foundational questions regarding the synthesis of pyrazolo[4,3-d]pyrimidines.
Q2: What is the general mechanism of palladium-catalyzed cross-coupling and where does dehalogenation fit in?
A2: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-pyrazolo[4,3-d]pyrimidine, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from a boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Dehalogenation is a competing, off-cycle reaction that primarily occurs from the Pd(II) intermediate formed after oxidative addition. If a hydride source is present, a palladium-hydride species can form, which can then undergo reductive elimination with the pyrazolopyrimidine moiety to yield the undesired dehalogenated product.
Caption: Catalytic cycle of cross-coupling with the competing dehalogenation pathway.
Q3: Are there alternative methods to functionalize the pyrazolo[4,3-d]pyrimidine core that avoid using halogenated precursors?
A3: Yes, moving away from halogenated starting materials is a key strategy to circumvent dehalogenation issues. One of the most promising alternatives is direct C-H functionalization . This approach involves the activation of a C-H bond on the pyrazolo[4,3-d]pyrimidine ring and its subsequent coupling with a suitable partner.
Advantages of C-H Functionalization:
-
Atom Economy: Avoids the introduction and subsequent removal of a halogen atom.
-
Reduced Synthetic Steps: Can shorten synthetic routes by eliminating the need for pre-functionalized (halogenated) starting materials.
-
Avoidance of Dehalogenation: By not having a halogen present, the primary dehalogenation pathway is eliminated.
While the field of C-H activation on pyrazolo[4,3-d]pyrimidines is still evolving, palladium-catalyzed C-H activation has been successfully applied to related pyrimidine and pyrazole systems.[4][5] These methods often require specific directing groups to achieve regioselectivity.
Another approach is to build the functionalized pyrazolo[4,3-d]pyrimidine ring system from acyclic or simpler cyclic precursors that already contain the desired substituents.[6]
Q4: How does N-protection of the pyrazole ring in pyrazolo[4,3-d]pyrimidines help in preventing dehalogenation?
A4: The unprotected N-H group on the pyrazole moiety can have several effects that may inadvertently promote dehalogenation:
-
Coordination to Palladium: The lone pair on the nitrogen can coordinate to the palladium catalyst, potentially altering its reactivity and stability in a way that favors side reactions.
-
Deprotonation by Base: The N-H proton can be abstracted by the base, leading to an anionic species. This change in the electronic nature of the heterocycle can influence the rates of the various steps in the catalytic cycle.
By protecting the pyrazole nitrogen, for instance with a Boc or SEM group, you can:
-
Sterically Hinder Unwanted Interactions: The bulky protecting group can physically block the nitrogen from interfering with the palladium catalyst.
-
Maintain Consistent Electronic Properties: The electronic nature of the ring is not modulated by deprotonation during the reaction.
Studies on related N-heterocycles, such as bromopyrroles, have demonstrated that N-protection can significantly suppress dehalogenation during Suzuki couplings.[3]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is a general guideline for the Suzuki-Miyaura coupling of a halo-pyrazolo[4,3-d]pyrimidine with an arylboronic acid, incorporating best practices to avoid dehalogenation.
Materials:
-
Halo-pyrazolo[4,3-d]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-6 mol%)
-
Anhydrous inorganic base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed aprotic solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried reaction vessel, add the halo-pyrazolo[4,3-d]pyrimidine, arylboronic acid, palladium precatalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at a moderate temperature (e.g., 80-100 °C). Avoid excessively high temperatures.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Shri R.R.Lalan College, Chemistry Department, Bhuj-Kutch. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Available at: [Link]
-
Yuan, L., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-7. Available at: [Link]
-
Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionalization. (2025). Synlett. Available at: [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (n.d.). National Institutes of Health. Available at: [Link]
-
Yuan, L., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Figshare. Available at: [Link]
-
Yuan, L., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. National Institutes of Health. Available at: [Link]
-
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (n.d.). National Institutes of Health. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate. Available at: [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). National Institutes of Health. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2015). PubMed. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Available at: [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). National Institutes of Health. Available at: [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). Académie des sciences. Available at: [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. (n.d.). National Institutes of Health. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). National Institutes of Health. Available at: [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019). ResearchGate. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). Royal Society of Chemistry. Available at: [Link]
-
Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. (2009). PubMed. Available at: [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2025). MDPI. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in Sonogashira Reactions. (2025). ResearchGate. Available at: [Link]
-
3-Aryl pyrazolo[4,3-d]pyrimidine derivatives: Nonpeptide CRF-1 antagonists. (n.d.). PubMed. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. Available at: [Link]
-
Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. (n.d.). PubMed. Available at: [Link]
-
Sonogashira cross-coupling reaction involving pyrimidines 20. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with Chloropyrimidines
Welcome to our dedicated technical support center for navigating the intricacies of Buchwald-Hartwig amination reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these powerful C-N bond-forming reactions. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to overcome common challenges.
Introduction: The Challenge of Chloropyrimidines
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming a cornerstone in medicinal chemistry due to its broad functional group tolerance.[1] However, the application of this reaction to heteroaryl chlorides, particularly electron-deficient systems like chloropyrimidines, presents a unique set of challenges. Chloropyrimidines are significantly less reactive than their bromo or iodo counterparts, primarily due to the strength of the C-Cl bond.[2] Consequently, the oxidative addition of the chloropyrimidine to the Pd(0) catalyst is often the rate-limiting step of the catalytic cycle, demanding carefully optimized reaction conditions to achieve high yields and avoid unwanted side reactions.[2]
This guide provides a structured approach to troubleshooting, addressing the most common issues encountered in the lab, from low or no conversion to problematic side reactions like hydrodehalogenation.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting a problematic Buchwald-Hartwig reaction with a chloropyrimidine. The following diagram outlines a systematic approach to identifying and resolving common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows low to no conversion of the chloropyrimidine. What are the most likely causes and my first steps?
Low or no conversion is the most common issue, and it almost always points back to the challenging oxidative addition of the C-Cl bond to the palladium center.[2]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: The choice of palladium source is critical. While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be inefficient and inconsistent.[3] Consider using a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles). These form the active monoligated Pd(0) species more cleanly and efficiently, which is crucial for activating stubborn C-Cl bonds.[4]
-
Ligand Selection: Standard phosphine ligands like PPh₃ are generally ineffective for chloropyrimidines. You need bulky, electron-rich phosphine ligands that promote the formation of the active catalyst and facilitate oxidative addition. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos) are the gold standard for these transformations.[2][5]
-
Catalyst Loading: For challenging chloropyrimidine couplings, a higher catalyst loading may be necessary. While 1-2 mol% is a good starting point, increasing the loading to 3-5 mol% can often improve conversion.[2][6]
-
-
Reaction Conditions:
-
Temperature: These reactions often require significant thermal energy to overcome the activation barrier of the C-Cl bond cleavage. A temperature range of 80-120 °C is typical.[4][6] If you are running the reaction at a lower temperature, a gradual increase may be all that is needed.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.
-
Solvent Choice: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[2] In some cases, poor solubility of a reactant can hinder the reaction.[4] If you suspect solubility issues, screening alternative solvents like CPME or t-AmOH may be beneficial.[2]
-
-
Base Selection:
-
A strong, non-nucleophilic base is typically required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective choice.[2] If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[2][4]
-
| Parameter | Recommendation for Chloropyrimidines | Rationale |
| Palladium Source | G3/G4 Precatalysts | More efficient and reliable formation of active Pd(0).[4] |
| Ligand | RuPhos, BrettPhos, XPhos, Josiphos | Bulky, electron-rich ligands facilitate C-Cl bond activation.[2][5] |
| Catalyst Loading | 2-5 mol% | Overcomes the high activation energy of the C-Cl bond.[2][6] |
| Temperature | 80-120 °C | Provides the necessary energy for the rate-limiting oxidative addition.[4][6] |
| Base | NaOtBu (primary choice), K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base is needed for amine deprotonation.[2] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed to protect the catalyst.[2] |
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyrimidine ring. How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction where the chloropyrimidine is reduced instead of aminated.[2] This typically occurs when the desired reductive elimination to form the C-N bond is slow, allowing competing pathways to take over.[1]
Strategies to Suppress Hydrodehalogenation:
-
Ligand Choice: The ligand has a profound impact on the rate of reductive elimination. Bidentate ligands or certain bulky monodentate ligands can sometimes favor the desired coupling pathway over side reactions. If you are using a monodentate ligand and observing significant hydrodehalogenation, consider screening a bidentate ligand like Xantphos.[7]
-
Base Purity: Ensure your base is of high purity and strictly anhydrous. Traces of hydroxide or moisture in the base can promote hydrodehalogenation.[2]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to push the equilibrium towards the desired amination product.[2]
-
Strictly Anhydrous Conditions: Scrupulously dry all reagents and solvents. Water can be a proton source for the hydrodehalogenation pathway.
Q3: How can I achieve regioselective amination on a dichloropyrimidine (e.g., 2,4-dichloropyrimidine)?
Achieving regioselectivity with polychlorinated pyrimidines is a common synthetic challenge. The inherent electronic properties of the pyrimidine ring play a significant role.
Factors Influencing Regioselectivity:
-
Electronic Effects: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the C2, C4, and C6 positions electron-deficient and thus more susceptible to reaction. Generally, the C2 and C4 positions are the most activated.
-
Steric Hindrance: The steric environment around the chlorine atoms can also influence the site of reaction. A bulky amine will preferentially react at the less sterically hindered position.
-
Catalyst Control: The choice of ligand can sometimes influence regioselectivity. Screening different ligands may reveal a system that favors one position over another.[6]
In many cases, a non-catalyzed nucleophilic aromatic substitution (SₙAr) reaction can be used for the first amination, followed by a Buchwald-Hartwig reaction for the second, often less reactive, position.[6][8] The electron-donating character of the first introduced amino group deactivates the remaining chlorine atom towards further SₙAr, making the palladium-catalyzed approach necessary for the second substitution.[6]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%) - Note: often included in precatalyst
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the chloropyrimidine, palladium precatalyst, ligand (if not using a precatalyst that includes it), and NaOtBu.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Svergja, H., Yasuda, S., Olsen, C. E., & Hoff, B. H. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
-
WordPress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Iyer, K., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
-
National Institutes of Health. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. [Link]
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazolo[4,3-d]pyrimidine-based kinase inhibitors. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this potent scaffold but encountering challenges with aqueous solubility. Here, we provide in-depth, experience-based answers to common questions and troubleshoot specific experimental problems to help you advance your discovery program.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with this class of compounds.
Q1: Why do my pyrazolo[4,3-d]pyrimidine inhibitors consistently show poor aqueous solubility?
A1: The pyrazolo[4,3-d]pyrimidine core is a planar, aromatic, and relatively rigid heterocyclic system. This structure promotes strong crystal lattice packing (high melting point) and often possesses significant lipophilic character (high LogP).[1][2] These factors are primary drivers of low aqueous solubility.
-
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's solubility in a lipid versus an aqueous environment. A LogP value greater than 3 is often associated with poor aqueous solubility, and many potent kinase inhibitors fall into this range.[1][2][3]
-
Crystal Packing: The planarity of the fused ring system allows molecules to stack efficiently, forming a highly stable crystal lattice. A significant amount of energy is required to break these intermolecular forces and dissolve the compound in a solvent like water, resulting in low thermodynamic solubility.[4]
-
Lack of Ionizable Groups: Unless specifically introduced, the core scaffold lacks strongly acidic or basic centers that can be protonated or deprotonated at physiological pH, preventing the formation of more soluble salt forms.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?
A2: Understanding this distinction is critical for interpreting your data correctly.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where the dissolved and undissolved solid forms are in balance.[5] This measurement is crucial for later-stage development and formulation.[6]
-
Kinetic Solubility measures the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[6][7] This value is often higher than the thermodynamic solubility because it can form a temporary, supersaturated solution before crashing out.[8][9]
For early-stage discovery (e.g., screening in biochemical assays), kinetic solubility is often sufficient and more practical due to its higher throughput.[6][7] However, as you move toward cell-based and in vivo studies, measuring thermodynamic solubility becomes essential for understanding potential bioavailability issues.[8]
Q3: My compound is highly potent in my biochemical assay but shows no activity in cell-based assays. Is this a solubility or a permeability problem?
A3: This is a classic drug development challenge, and solubility is a prime suspect. If the compound's concentration in the cell-based assay medium exceeds its aqueous solubility limit, it will precipitate. The actual concentration of dissolved, active compound available to the cells will be much lower than intended, leading to a loss of apparent activity.
To differentiate:
-
Measure Solubility in Media: Determine the kinetic solubility of your compound directly in the cell culture medium you are using. If your assay concentration is above this limit, you have a solubility problem.
-
Visually Inspect: After adding your compound to the cell culture plate, inspect the wells under a microscope. The presence of crystalline precipitate is a clear sign of insolubility.
-
Consider Permeability: If the compound is soluble at the tested concentrations, the issue may be poor cell permeability. Pyrazolo[4,3-d]pyrimidines, while often lipophilic, can still have permeability issues if they are substrates for efflux transporters or lack the right balance of properties to cross the cell membrane.
Q4: Can I improve solubility without making major structural changes that will kill my compound's potency?
A4: Absolutely. This is the core task of lead optimization. The goal is to make targeted, subtle modifications that disrupt crystal packing or increase polarity without disturbing the key pharmacophore interactions with the kinase. Common strategies include:
-
Adding Polar Groups: Introduce small, polar functional groups (e.g., hydroxyl, methoxy, small amines) at solvent-exposed positions on the molecule.[4]
-
Disrupting Planarity: Add a substituent that forces a twist in the molecule, making it harder for it to pack into a crystal lattice. This can lower the melting point and improve solubility.[10]
-
Salt Formation: If your molecule has a basic nitrogen or an acidic proton, forming a salt is one of the most effective ways to dramatically increase aqueous solubility.[11][12]
Section 2: Troubleshooting Guide: Experimental Issues & Solutions
This section provides structured workflows for common experimental problems, explaining the science behind the solutions.
Problem 1: My inhibitor precipitates ("crashes out") in the well during my aqueous kinase assay.
This is a classic sign that the final compound concentration exceeds its kinetic solubility in the assay buffer.[13]
Caption: Troubleshooting workflow for compound precipitation in assays.
-
Why It Happens: DMSO is an excellent solvent, but when a DMSO stock is diluted >100-fold into an aqueous buffer, the solvent environment changes drastically. The compound, no longer stabilized by DMSO, rapidly precipitates if its concentration is above its aqueous solubility limit.[13]
-
Protocol: Intermediate Dilution for Assays
-
High-Concentration Stock: Prepare a 10 mM stock of your inhibitor in 100% DMSO.
-
Intermediate Plate: Create an intermediate dilution plate. For example, dilute the 10 mM stock 1:25 into your assay buffer to create a 400 µM intermediate solution containing 4% DMSO. Mix thoroughly.
-
Final Dilution: Immediately use this intermediate plate to make the final dilutions into your assay wells. For a 1:10 final dilution, this would yield a 40 µM final concentration with 0.4% DMSO, which is well-tolerated by most assays.
-
Problem 2: My lead compound is potent but has poor oral bioavailability in animal models.
Low bioavailability for this class is often a direct consequence of poor aqueous solubility limiting the dissolution of the drug in the gastrointestinal (GI) tract.[14] This is a characteristic of BCS Class II or IV compounds.[15][16]
The long-term and most robust solution is to improve the intrinsic properties of the molecule.
Table 1: Impact of Structural Modifications on Aqueous Solubility
| Modification Strategy | Example Functional Group | Rationale | Expected Solubility Increase | Potential Liabilities |
|---|---|---|---|---|
| Increase Polarity | Morpholine, Piperazine | Adds H-bond acceptors, increases polarity, and can serve as a basic handle for salt formation.[4] | 10-100 fold | May increase metabolic clearance; potential for hERG liability. |
| Disrupt Planarity | sec-Butyl, Cyclopropyl | Breaks crystal lattice packing by introducing a 3D shape, lowering the melting point.[10][17] | 2-20 fold | Can reduce potency if the group clashes with the binding pocket. |
| Add Ionizable Center | Basic Amine (pKa > 8) | Allows for the formation of highly soluble hydrochloride or other salt forms.[4] | >1000 fold | Can alter cell permeability and tissue distribution. |
| Prodrug Approach | Phosphate Ester | Adds a highly polar, ionizable group that is cleaved in vivo to release the active drug.[18][19] | >1000 fold | Requires specific enzymes for activation; adds synthetic complexity.[18][20] |
For preclinical studies, an enabling formulation can be used to overcome poor solubility without altering the molecule itself.
-
Amorphous Solid Dispersions (ASDs): This is a highly effective strategy for kinase inhibitors.[21][22][23] The drug is molecularly dispersed in a polymer matrix, preventing it from crystallizing.[24] This amorphous form has a higher energy state and is significantly more soluble than the crystalline form.
-
Common Polymers: PVPVA, HPMC-AS, Soluplus®.
-
Methodology: Typically prepared by spray-drying or hot-melt extrusion.[24]
-
-
Lipid-Based Formulations (e.g., SEDDS): If the compound is highly lipophilic (LogP > 4), formulating it in a Self-Emulsifying Drug Delivery System (SEDDS) can be effective. The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the GI tract, enhancing absorption.[25]
-
Salt Formation: For compounds with a basic center, forming a salt with a pharmaceutically acceptable acid is a primary strategy to improve solubility and dissolution rate.[11][12][26]
This protocol helps identify promising salt forms early in development.
-
Parent Compound Prep: Dissolve 10-20 mg of the free base of your pyrazolo[4,3-d]pyrimidine inhibitor in a suitable organic solvent (e.g., methanol, acetone).
-
Counterion Selection: Prepare stock solutions (typically 1.0 equivalent) of various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, mesylic acid, tartaric acid) in the same solvent.[27]
-
Mixing: In separate vials, combine the parent compound solution with each counterion solution.
-
Crystallization: Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.
-
Isolation & Analysis:
-
Visually inspect for crystalline material.
-
Collect the solid and briefly wash with a non-polar solvent (e.g., ether) to remove any unreacted starting material.
-
Confirm salt formation using techniques like XRPD or NMR.[12]
-
Measure the aqueous solubility of the most promising crystalline salts.
-
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 4. books.rsc.org [books.rsc.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. onyxipca.com [onyxipca.com]
- 12. improvedpharma.com [improvedpharma.com]
- 13. benchchem.com [benchchem.com]
- 14. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Approach to Heterospirocycles for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 21. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 22. tabletingtechnology.com [tabletingtechnology.com]
- 23. lonza.com [lonza.com]
- 24. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C-N Coupling Reactions for 5-Chloropyrazolopyrimidines
Welcome to the technical support center for the C-N coupling of 5-chloropyrazolopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. The electron-deficient nature of the pyrazolopyrimidine core and the relatively inert C-Cl bond demand a carefully optimized approach. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target molecules.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the C-N coupling of 5-chloropyrazolopyrimidines, providing a logical path to a solution.
Issue 1: Low to No Conversion of Starting Material
This is the most frequent challenge, often stemming from the difficult oxidative addition of the C-Cl bond to the palladium catalyst.[1]
Initial Diagnostic Questions:
-
Is your catalyst system truly active?
-
Are your reaction conditions stringent enough?
-
Could an alternative mechanism be more effective?
Troubleshooting Steps & Explanations
-
Catalyst and Ligand Selection: The choice of the palladium source and ligand is paramount. For challenging substrates like 5-chloropyrazolopyrimidines, standard catalysts are often insufficient.
-
Palladium Source: Move beyond simple sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable in forming the active Pd(0) species.[2] Instead, utilize air-stable palladium precatalysts (e.g., G3 or G4 palladacycles). These generate the active catalyst more cleanly and efficiently.[1]
-
Ligand Choice: The ligand must be both electron-rich and sterically bulky to facilitate the oxidative addition of the C-Cl bond.[3] Standard ligands like PPh₃ are generally ineffective.[1] Consider advanced biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos, which are designed to activate less reactive aryl chlorides.[1][4]
-
-
Reaction Conditions:
-
Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often necessary to overcome the activation barrier of the C-Cl bond.[1]
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure a rigorously inert atmosphere (argon or nitrogen) by thoroughly degassing solvents and using Schlenk techniques.[5]
-
Solvent: Use anhydrous, deoxygenated solvents. Toluene, 1,4-dioxane, and THF are common choices.[1][5] Avoid solvents like acetonitrile or pyridine, which can coordinate to the palladium and inhibit catalysis.[5]
-
-
Alternative Coupling Strategy: SNAr
-
Given the electron-deficient nature of the pyrazolopyrimidine ring, a Nucleophilic Aromatic Substitution (SNAr) reaction may be a viable, palladium-free alternative.[6] These reactions can sometimes be promoted under relatively mild conditions with a suitable base and solvent, such as KF in water.[6]
-
Issue 2: Significant Formation of Side Products
The appearance of unexpected products indicates competing reaction pathways that need to be suppressed.
Common Side Products and Solutions
-
Hydrodehalogenation (Replacement of -Cl with -H): This occurs when the desired reductive elimination is slow, allowing for competing pathways.
-
Cause: Often exacerbated by trace water or when β-hydride elimination from the amine is possible.[1][7]
-
Solutions:
-
Use a More Robust Ligand: A ligand that accelerates C-N reductive elimination can outcompete the hydrodehalogenation pathway.[5]
-
Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware.[5]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired coupling.[1]
-
-
-
Aryl Halide Homocoupling (Biaryl Formation): This results from the coupling of two pyrazolopyrimidine units.
-
Cause: More common with highly reactive aryl halides, but can occur under suboptimal conditions.[5]
-
Solutions:
-
Optimize Ligand: Select a ligand that sterically disfavors the formation of the biaryl product.
-
Adjust Catalyst-to-Ligand Ratio: A 1:1 to 1:2 ratio is typical. Deviating from this can sometimes promote side reactions.[5]
-
-
-
Hydroxylation of the Pyrazolopyrimidine: Formation of the corresponding pyrazolopyrimidin-5-ol.
Issue 3: Reaction Stalls Before Completion
A reaction that starts but fails to reach full conversion often points to catalyst deactivation or product inhibition.
Troubleshooting Stalled Reactions
-
Catalyst Decomposition: The active Pd(0) species can be unstable at high temperatures.
-
Product Inhibition: The N-arylated pyrazolopyrimidine product may coordinate to the palladium, inhibiting further catalytic cycles.
-
Solution: A higher catalyst loading (e.g., increasing from 1-2 mol% to 5 mol%) may be required to overcome this inhibition.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which base is the best choice for the C-N coupling of 5-chloropyrazolopyrimidines?
A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most commonly used and often the most effective base for these reactions.[1] However, if your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[10] The solubility of the base is also a critical factor; for poorly soluble inorganic bases, vigorous stirring is necessary.[10] In some cases, soluble organic bases like DBU can be considered.[11][12]
Q2: How do I choose the right ligand for my specific amine?
The choice of ligand is highly dependent on the nature of the amine coupling partner.
-
Primary Aliphatic Amines: These can be prone to β-hydride elimination.[7] Sterically demanding bidentate phosphine ligands (e.g., JosiPhos-type) or bulky monodentate ligands (e.g., BippyPhos) are often employed to minimize this side reaction.[3][7]
-
Secondary Amines: Bulky, electron-rich monodentate ligands like XPhos or RuPhos are generally effective.[4]
-
Aryl Amines and Heteroaryl Amines: The electronic properties of these amines can influence the reaction. A screening of different biarylphosphine ligands is often the most practical approach.[10]
Q3: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave heating can be a very effective technique for accelerating these reactions, especially for difficult couplings involving aryl chlorides.[13] It can significantly reduce reaction times and sometimes improve yields by minimizing thermal decomposition of the catalyst.
Q4: My starting material has other functional groups. How do I avoid side reactions?
The choice of base is critical for functional group tolerance. Strong bases like NaOtBu can react with sensitive groups.[14] In such cases, switching to weaker bases like Cs₂CO₃ or K₃PO₄ is advisable, although this may require adjusting other reaction parameters.[10] The use of soluble organic bases can also be advantageous for substrates with base-sensitive functionalities.[15]
Q5: How can I ensure my reaction is truly under an inert atmosphere?
Exclusion of oxygen is crucial for preventing catalyst deactivation.[5]
-
Degas Your Solvent: Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes, or for more sensitive reactions, use the freeze-pump-thaw method.[5]
-
Use Schlenk Techniques: Assemble your glassware and flame-dry it under vacuum, then backfill with an inert gas. Add all solid reagents under a positive pressure of the inert gas.[5]
Data & Protocols
Table 1: Representative Conditions for C-N Coupling of Heteroaryl Chlorides
| Catalyst System | Base | Solvent | Temp (°C) | Typical Substrates | Reference |
| Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | 3-halo-2-aminopyridines | [4] |
| XantPhos-Pd-G2 | K₃PO₄ | Toluene | 100-110 | Bicyclic amines | [16] |
| Pd(OAc)₂ / RuPhos | NaOtBu | 1,4-Dioxane | 100 | Primary & secondary amines | [1] |
| [Pd(crotyl)Cl]₂ / BippyPhos | KOtBu | Water (micellar) | 60 | Aliphatic amines | [3][7] |
| Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | Amines lacking β-H | [17] |
General Experimental Protocol (Starting Point)
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
Reaction Setup: In a flame-dried Schlenk tube, add the 5-chloropyrazolopyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[18][19]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[19]
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low-yield reactions.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
-
Anderson, K. W., et al. (2008). Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. PubMed. Available at: [Link]
-
Gallou, F., et al. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Available at: [Link]
-
Gallou, F., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available at: [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available at: [Link]
-
Poliakoff, M., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem. Available at: [Link]
-
Buchwald, S. L., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. National Institutes of Health. Available at: [Link]
-
Huang, W-Y., et al. (2024). Dynamic Ligand Exchange and Supramolecular Microenvironment Enable Asymmetric C–N Coupling of Electron-Deficient Azaarenes. ResearchGate. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
-
Doyle, A. G., et al. (2018). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available at: [Link]
-
Zhou, F., et al. (2023). A General Catalyst for Buchwald-Hartwig Amination to Prepare Secondary Five-Membered Heteroaryl Amines with Breaking the Base Barrier. ResearchGate. Available at: [Link]
-
Buchwald, S. L., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available at: [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Torborg, C., & Beller, M. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]
-
Various Authors. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. ResearchGate. Available at: [Link]
-
Various Authors. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 9. Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
Welcome to the technical support center for the scale-up synthesis of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to ensure a successful and scalable synthesis.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a multi-step process. A common and scalable route involves the initial formation of a pyrazolo[4,3-d]pyrimidin-5-one core, followed by chlorination and subsequent iodination. This guide will focus on troubleshooting issues that may arise during these key transformations.
Caption: Synthetic route for this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that can arise during the synthesis, presented in a question-and-answer format.
Step 1: Chlorination of 1H-Pyrazolo[4,3-d]pyrimidin-5(4H)-one
The conversion of the hydroxyl group to a chlorine atom at the 5-position is a critical step, often employing reagents like phosphorus oxychloride (POCl₃).
Q1: My chlorination reaction with POCl₃ is sluggish or incomplete, resulting in low yields of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. How can I improve this?
A1: Incomplete chlorination is a common issue, especially during scale-up. Several factors can contribute to this:
-
Reagent Purity and Stoichiometry: Ensure that the starting 1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one is of high purity and dry. Moisture can react with POCl₃, reducing its effectiveness. On a larger scale, it is crucial to use a sufficient excess of POCl₃ to drive the reaction to completion. A solvent-free approach with equimolar POCl₃ in a sealed reactor at high temperatures (e.g., 160 °C) has been reported to be effective for large-scale chlorinations of similar hydroxy-pyrimidines[1].
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction in a solvent, ensure it is high-boiling and inert. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Use of a Tertiary Amine Base: The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction by neutralizing the HCl generated in situ. This can be particularly beneficial in large-scale reactions[2].
Q2: I am observing significant impurity formation during the POCl₃ workup. What are the likely side products and how can I minimize them?
A2: The workup of POCl₃ reactions is highly exothermic and can lead to the formation of impurities if not controlled properly.
-
Incomplete Hydrolysis of POCl₃: Quenching excess POCl₃ with water can be hazardous on a large scale and may lead to the formation of metastable, energetic intermediates like phosphorodichloridic acid[3][4][5]. These can cause delayed exotherms and lead to product degradation.
-
Safe Quenching Protocol: A "reverse quench" is the recommended procedure for large-scale reactions. This involves the slow, controlled addition of the reaction mixture to a quenching solution (e.g., ice-water or an aqueous base) with vigorous stirring[6]. Maintaining a low temperature (below 20°C) during the quench is critical. For enhanced safety and control, quenching in a warm (35-40°C) aqueous sodium acetate solution can be employed to ensure complete hydrolysis of reactive intermediates[6].
-
Potential Side Products: Incomplete reaction can leave unreacted starting material. Overheating or prolonged reaction times may lead to decomposition or the formation of colored byproducts. Careful control over reaction parameters and a proper quenching procedure are key to minimizing these impurities.
Table 1: Recommended Chlorination Conditions
| Parameter | Lab Scale | Scale-Up Consideration |
| Reagent | POCl₃ (excess) | Equimolar POCl₃ (solvent-free) or with a base[1][2] |
| Temperature | Reflux | 160-180°C (sealed reactor)[1] |
| Workup | Slow addition to ice | Reverse quench into aqueous base or acetate solution[6] |
| Monitoring | TLC/HPLC | In-situ monitoring (e.g., Raman) for quench completion[3][4][5] |
Step 2: Iodination of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
The introduction of iodine at the 3-position is the final step in this synthetic sequence. Regioselectivity is a key challenge in this step.
Q3: My iodination reaction is not regioselective, and I am getting a mixture of iodinated products. How can I ensure iodination occurs specifically at the C3 position?
A3: Achieving high regioselectivity in the halogenation of pyrazolopyrimidine systems is crucial. The electronic nature of the heterocyclic core dictates the position of electrophilic attack.
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of electron-rich heterocycles. The reaction conditions can be optimized to favor C3 iodination.
-
Solvent and Temperature Effects: The choice of solvent can influence the regioselectivity. Aprotic solvents like DMF or acetonitrile are often used. The reaction is typically carried out at room temperature or with gentle heating. Running the reaction at lower temperatures may improve selectivity.
-
Protecting Groups: If regioselectivity remains an issue, consider the use of a protecting group on one of the nitrogen atoms of the pyrazole ring. This can alter the electronic distribution and direct the iodination to the desired position. The protecting group can then be removed in a subsequent step.
Q4: The purification of the final this compound is challenging on a large scale. What are the recommended purification methods?
A4: Purification of the final product is critical to meet the high purity standards required for pharmaceutical applications.
-
Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds[7][8][9]. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A thorough solvent screen is recommended.
-
Column Chromatography: While effective at the lab scale, scaling up column chromatography can be challenging and costly[10][11][12]. It is generally reserved for situations where recrystallization is not effective. If chromatography is necessary, careful optimization of the stationary and mobile phases is required to ensure good separation and high throughput.
-
Slurry Washes: Washing the crude product with a suitable solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step before recrystallization.
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the handling and quenching of phosphorus oxychloride (POCl₃). It is a corrosive and reactive chemical that can cause severe burns. The hydrolysis of POCl₃ is highly exothermic and can lead to a runaway reaction if not properly controlled[13]. Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The use of a reverse quench and careful temperature control are essential for large-scale reactions.
Q2: How can I monitor the progress of the reactions effectively during scale-up?
A2: For large-scale synthesis, in-process controls are crucial. High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the disappearance of starting materials and the formation of products and byproducts. For the quenching of POCl₃, in-situ Raman spectroscopy can be used to ensure the complete hydrolysis of reactive intermediates, adding a layer of safety and control to the process[3][4][5].
Q3: Are there any stability issues with the final product, this compound?
A3: Halogenated heterocyclic compounds can be sensitive to light and heat. It is advisable to store the final product in a cool, dark, and dry place. Long-term stability studies should be conducted under various conditions to establish the appropriate storage and handling procedures. Some pyrazolo[1,5-a]pyrimidine derivatives have shown excellent thermal stability[14].
Q4: Can I use alternative halogenating agents for the chlorination and iodination steps?
A4: Yes, alternative reagents exist. For chlorination, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be considered, although POCl₃ is commonly used for converting hydroxypyrimidines. For iodination, besides NIS, other sources of electrophilic iodine such as iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent can be explored. However, each reagent will have its own reactivity profile and may require different reaction conditions and workup procedures. The regioselectivity of the reaction should be carefully evaluated with any new reagent.
References
-
St-Jean, F., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(4), 896-902. [Link]
-
St-Jean, F., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link]
-
St-Jean, F., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Request PDF. [Link]
-
ResearchGate. (2020). How can I properly quench POCl3?. [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
- Process for the purification of phosphorus oxychloride. (1999).
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]
- Chloropyrimidine process. (2000).
-
Seela, F., & Peng, X. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic acids research, 29(10), 2069–2076. [Link]
-
Sawant, S. D., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European journal of medicinal chemistry, 81, 333–342. [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]
-
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
-
Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. [Link]
-
Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. [Link]
-
Yin, P., et al. (2021). Pyrazolo[1,5-a]pyrimidine with similar “amino–nitro–amino” arrangement characteristics to TATB: a novel heat-resistant explosive with fused structure. CrystEngComm, 23(42), 7543-7549. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 11. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 12. Considerations for Scaling Up Purification Processes | Bio-Rad [bio-rad.com]
- 13. benchchem.com [benchchem.com]
- 14. Pyrazolo[1,5-a]pyrimidine with similar “amino–nitro–amino” arrangement characteristics to TATB: a novel heat-resistant explosive with fused structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Methods for Pyrazolo[4,3-d]pyrimidine Synthesis
Introduction: The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthetic routes to these molecules, while often elegant, can generate a variety of impurities, including starting materials, by-products, intermediates, and degradation products.[1][2] Rigorous control and characterization of these impurities are not merely a matter of scientific best practice but a critical regulatory requirement for ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide serves as a technical resource for researchers, analytical chemists, and drug development professionals. It provides field-proven insights and systematic troubleshooting protocols for the detection, identification, and quantification of impurities encountered during the synthesis of pyrazolo[4,3-d]pyrimidines, in alignment with international regulatory standards such as the ICH Q3A(R2) guidelines.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my pyrazolo[4,3-d]pyrimidine synthesis?
A1: Impurities are broadly classified into organic, inorganic, and residual solvents.[4][5] For pyrazolo[4,3-d]pyrimidine synthesis, organic impurities are of primary concern and typically arise from:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the carryover of precursors. For instance, in a common synthesis route, residual 5-amino-1H-pyrazole-4-carbonitrile might be present.[6]
-
By-products: These result from side reactions. The formation of regioisomers during alkylation steps is a classic example in this scaffold's chemistry.[7]
-
Degradation Products: The API can degrade under specific conditions (e.g., heat, pH, oxidation) during the reaction, work-up, or storage.
-
Reagents, Ligands, and Catalysts: These are materials used in the synthesis that are not completely removed by purification.[1]
Q2: What are the regulatory thresholds I need to be aware of for these impurities?
A2: The International Council for Harmonisation (ICH) provides guidelines that are the global standard. The key guideline is ICH Q3A(R2) for impurities in new drug substances.[1][3] The thresholds are based on the maximum daily dose of the drug and dictate the level at which an impurity must be reported, identified, and qualified.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Causality & Rationale |
| Reporting | ≥ 0.05% | ≥ 0.03% | This is the level above which an impurity must be documented in regulatory submissions to ensure a complete impurity profile is available for review.[4][5] |
| Identification | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | ≥ 0.05% | Above this level, the chemical structure of the impurity must be determined. This is critical for assessing its potential toxicity.[4] |
| Qualification | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) | ≥ 0.05% | This is the threshold above which an impurity's biological safety must be established through toxicological studies or other means.[1][8] |
Q3: What is the most common analytical technique for routine impurity analysis?
A3: High-Performance Liquid Chromatography (HPLC), typically with UV detection, is the cornerstone of impurity profiling in pharmaceutical development.[2][9] Its high resolving power and sensitivity make it ideal for separating the main API from structurally similar impurities and quantifying them accurately. It is the primary workhorse for both in-process control and final product release testing.[10]
Q4: When do I need to use more advanced techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)?
A4: You should escalate to advanced techniques when an impurity exceeds the Identification Threshold as per ICH guidelines.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step after HPLC-UV. It provides the molecular weight of the unknown impurity, which is a critical piece of information for proposing potential structures.[2][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive tool for structure elucidation.[6] After an impurity is isolated (often via preparative HPLC), 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are used to unambiguously determine its chemical structure.[12][13]
Troubleshooting Guides: A Problem-and-Solution Approach
This section addresses specific challenges you may encounter during your analysis.
Problem 1: An unknown peak has appeared in my HPLC chromatogram. What is my workflow?
This is the most common scenario in process development. A systematic approach is essential to avoid unnecessary work while ensuring regulatory compliance.
Causality: The peak could be a genuine process-related impurity, a degradation product, an artifact from the analytical system, or a contaminant from solvents or sample preparation.
Solution Workflow:
-
System Verification: First, rule out system artifacts. Inject a blank (mobile phase) and a placebo (all excipients without the API, if applicable). If the peak is present in the blank, the source is likely the mobile phase, system, or vial.
-
Quantify the Impurity: Determine the area percentage of the unknown peak relative to your API. Compare this value against the ICH Identification Threshold.
-
Initiate Identification Protocol (if above threshold): If the impurity level requires identification, follow the workflow below.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Kinase Selectivity Profile of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
An In-Depth Technical Guide for Researchers
Introduction
The pyrazolo[4,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its role as a bioisosteric mimic of the adenine ring of ATP.[1][2] This structural feature allows compounds built on this core to function as ATP-competitive inhibitors for a wide range of protein kinases, which are critical regulators of cellular signaling and frequent targets in oncology drug discovery. The specific compound, 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine (CAS No. 1622290-26-9), is a halogenated derivative designed for further chemical modification, typically via cross-coupling reactions at the iodine-substituted position, to generate a library of potent and selective kinase inhibitors.[3][4]
While a comprehensive, publicly available kinase screen for this specific intermediate is not documented, its selectivity profile can be reliably predicted based on extensive structure-activity relationship (SAR) studies of closely related analogs. This guide provides a comparative analysis of the expected kinase selectivity profile for the this compound scaffold, details the key signaling pathways implicated, and presents gold-standard experimental protocols for empirically determining its precise inhibitory activity.
Predicted Kinase Selectivity Profile: A Comparative Analysis
Based on extensive research into the pyrazolopyrimidine class of inhibitors, the primary targets for derivatives of this scaffold are predominantly non-receptor tyrosine kinases, with the Src Family Kinases (SFKs) and Abl kinase being the most prominent.[5][6][7] Achieving selectivity between these two families is a principal objective in the design of such inhibitors, as off-target activity can lead to distinct toxicity profiles.[7]
Primary Targets: Src and Abl Kinases
The pyrazolo[3,4-d]pyrimidine derivatives PP1 and PP2 were among the first of this class to be identified as potent inhibitors of SFKs, including Lck and Fyn, with IC50 values in the low nanomolar range.[8] Subsequent optimization efforts have focused on modulating the substituents on the pyrazole and pyrimidine rings to enhance potency and, crucially, selectivity over the structurally similar Abl kinase. A notable success in this area is the compound eCF506, which exhibits a subnanomolar IC50 for Src while requiring a concentration three orders of magnitude higher to inhibit Abl, demonstrating that high selectivity is achievable.[7]
Secondary and Off-Target Activities
Depending on the specific substitutions, the pyrazolopyrimidine scaffold can also exhibit potent activity against other kinase families. These include:
-
Cyclin-Dependent Kinases (CDKs): Certain pyrazolo[4,3-d]pyrimidine derivatives have been developed as selective inhibitors of CDK7 and CDK2, key regulators of the cell cycle and transcription.[9][10]
-
Receptor Tyrosine Kinases (RTKs): Analogs have been designed to target RTKs such as the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][11][12][13]
The following table summarizes the inhibitory activity of representative pyrazolopyrimidine analogs against a panel of key kinases, providing a data-driven foundation for predicting the likely targets of novel derivatives.
| Compound/Analog | Primary Target(s) | Src IC50/Ki | Abl IC50/Ki | Fyn IC50/Ki | Other Notable Targets (IC50/Ki) | Reference(s) |
| PP2 | Src Family | 5 nM | >10 µM | 4 nM | Lck (3 nM) | [8] |
| eCF506 | Src | <1 nM | >1 µM | N/D | - | [7] |
| SI388 (2a) | Src | 0.423 µM | 0.419 µM | N/D | - | [14] |
| Dasatinib | Src/Abl | 0.5 nM | <1 nM | 0.2 nM | Lck (0.4 nM), c-KIT (5 nM) | [7] |
| LGR6768 | CDK7 | >20 µM | >20 µM | >20 µM | CDK7 (nanomolar range) | [9] |
| AD-80 | RET/Src | Robust Activity | N/D | N/D | RET (4 nM) | [8] |
N/D: Not Determined
This comparative data underscores the versatility of the scaffold. While Src and Abl are frequent targets, strategic chemical modifications can steer selectivity towards entirely different kinase families like the CDKs.
Key Signaling Pathways for Investigation
Inhibition of the predicted primary targets will have significant downstream consequences on cellular signaling. Understanding these pathways is crucial for designing cell-based assays and interpreting phenotypic outcomes.
Src Kinase Signaling Pathway
Src is a central node in pathways that regulate cell proliferation, survival, migration, and adhesion.[7][15] Upon activation by various receptors (e.g., RTKs, integrins), Src phosphorylates a multitude of substrates, including focal adhesion kinase (FAK), STATs, and adaptors like CrkL, leading to the activation of the RAS-MAPK and PI3K-Akt pathways.[9][16][17] Inhibition of Src is expected to disrupt these fundamental cancer-related processes.
Abl Kinase Signaling Pathway
The c-Abl kinase is involved in regulating cell differentiation, division, and response to DNA damage.[2] In the context of cancer, its most notorious form is the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML). Bcr-Abl possesses constitutively active kinase function, leading to the uncontrolled activation of pathways including PI3K/Akt and STAT5, which drive cell proliferation and survival.[1][6] Dual Src/Abl inhibitors are effective in CML, but selectivity is often desired to minimize side effects.
Experimental Protocols for Determining Kinase Selectivity
To empirically validate the selectivity profile of a novel compound like a this compound derivative, a multi-faceted approach combining in vitro biochemical assays and in-cell target engagement studies is essential.
Protocol 1: Broad-Spectrum Kinase Profiling via KINOMEscan®
The KINOMEscan® platform provides a quantitative, ATP-independent method to measure the binding affinity (Kd) of a compound against a large panel of kinases.[18][19] This approach offers a comprehensive view of selectivity across the human kinome.
Principle: The assay is a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[18]
Step-by-Step Methodology:
-
Compound Preparation: Solubilize the test compound (e.g., a derivative of this compound) in 100% DMSO to a stock concentration of 10-100 mM.
-
Assay Setup: The compound is screened at a single concentration (e.g., 1 or 10 µM) against the desired kinase panel (e.g., scanMAX with 468 kinases).
-
Binding Reaction: In each well of a multi-well plate, the test compound is incubated with the specific DNA-tagged kinase and the ligand-coated beads.
-
Washing and Elution: Unbound components are washed away. The kinase-bead complexes are then processed to quantify the amount of bound kinase.
-
Quantification: The amount of DNA-tagged kinase is measured by qPCR. The result is reported as "Percent of Control" (%Ctrl), where the control is a DMSO-only reaction.
-
%Ctrl = (Signal_Compound / Signal_DMSO) * 100
-
-
Hit Identification: A lower %Ctrl value signifies stronger binding. A common threshold for a "hit" is a %Ctrl < 10% or < 35%.
-
Kd Determination (Follow-up): For identified hits, a full 11-point dose-response curve is generated to calculate the precise dissociation constant (Kd), providing a true measure of binding affinity.[20]
Protocol 2: Live-Cell Target Engagement via NanoBRET™
The NanoBRET™ assay measures compound binding to a specific kinase target within the complex environment of a living cell.[5][11] This provides a more physiologically relevant measure of target engagement, accounting for factors like cell permeability and intracellular ATP concentrations.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds reversibly to the kinase's active site serves as the energy acceptor. When the tracer is bound, BRET occurs. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[21]
Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the NanoLuc®-kinase fusion protein of interest (e.g., NLuc-Src). Seed the cells into a 96-well assay plate and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound in Opti-MEM® medium. Separately, prepare the NanoBRET® tracer at 2X the final desired concentration.
-
Treatment: Add the test compound dilutions to the cells, followed immediately by the addition of the NanoBRET® tracer.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.
-
Detection: Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.
-
Signal Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to a vehicle control (0% inhibition) and a control with a high concentration of a non-tracer-displacing compound (100% inhibition). Plot the corrected BRET ratios against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.[5]
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Based on a wealth of data from closely related analogs, derivatives are most likely to target members of the Src and Abl kinase families, with the potential for engineered selectivity towards other important oncogenic kinases such as CDKs and RTKs. The ultimate selectivity profile, however, is dictated by the specific chemical moieties appended to this core structure.
For any researcher or drug development professional working with novel compounds from this class, empirical validation is paramount. A tiered approach, beginning with a broad in vitro screen like KINOMEscan® to identify primary targets and potential off-targets, followed by in-cell target engagement assays such as NanoBRET™ to confirm activity in a physiological context, provides a robust and reliable pathway to fully characterize the kinase selectivity profile. This comprehensive understanding is essential for advancing promising candidates toward clinical development.
References
-
Hantschel, O., & Superti-Furga, G. (2004). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Cancer Cell, 5(3), 229-241.[6]
-
Fisher, R. P. (2019). Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery. Biochemical Society Transactions, 47(6), 1631-1644.[22]
-
Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25.[7]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]16]
-
Berton, G., Mocsai, A., & Lowell, C. A. (2005). Src and Syk kinases: key regulators of phagocytic cell activation. Trends in Immunology, 26(4), 208-214.[15]
-
Lowell, C. A. (2004). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Journal of Leukocyte Biology, 75(6), 932-943.[17]
-
Kharas, M. G., & Fruman, D. A. (2005). ABL Oncogenes and Phosphoinositide 3-Kinase: Mechanism of Activation and Downstream Effectors. Cancer Research, 65(6), 2047-2053.[1]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]3]
-
Pendergast, A. M. (2016). Multifunctional Abl kinases in health and disease. Journal of Cell Science, 129(1), 1-8.[2]
-
Wang, X., et al. (2018). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry, 10(14), 1735-1753.[8]
-
Grelik, E., et al. (2022). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 242, 114678.[9]
-
Chembeez. (n.d.). This compound, 95%. Retrieved from [Link]]
-
Grelik, E., et al. (2022). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 242, 114678.[23]
-
Schenone, S., et al. (2021). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 26(11), 3326.[4]
-
Janeba, Z., et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry, 54(10), 3484-3496.[10]
-
El-Damasy, A. K., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(16), 4967.[11]
-
El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2287.[12]
-
El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2287.[13]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]18]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]19]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]20]
-
PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]]
-
Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958.[14]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 6. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Src family kinase - Wikipedia [en.wikipedia.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. promega.com [promega.com]
- 12. news-medical.net [news-medical.net]
- 13. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.jp]
- 14. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chayon.co.kr [chayon.co.kr]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 21. NanoBRET TE Intracellular Kinase Assay [promega.jp]
- 22. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
A Technical Guide to Evaluating 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine in the Context of Established Kinase Inhibitors
This guide provides a comparative framework for researchers, scientists, and drug development professionals interested in the potential of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine as a kinase inhibitor. While specific biological data for this compound is not yet widely available in published literature, its structural similarity to the well-established pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, known "privileged structures" in kinase inhibitor design, suggests its potential as a valuable research tool or therapeutic lead.
This document will delve into the known landscape of pyrazolopyrimidine-based kinase inhibitors, offering a rationale for the investigation of this compound. We will explore the established structure-activity relationships (SAR) within this class of molecules and provide detailed experimental protocols for its characterization.
Introduction to the Pyrazolopyrimidine Scaffold: A Privileged Core for Kinase Inhibition
The pyrazolo[4,3-d]pyrimidine and its isomeric pyrazolo[3,4-d]pyrimidine core structures are heterocyclic ring systems that mimic the purine ring of adenosine triphosphate (ATP), the universal phosphate donor for kinases. This structural similarity allows them to act as competitive inhibitors, occupying the ATP-binding site of a wide range of kinases and thereby blocking their catalytic activity. The versatility of this scaffold has led to the development of numerous potent and selective inhibitors targeting various kinase families implicated in cancer and other diseases.
The specific substitutions on the pyrazolopyrimidine ring system are critical determinants of a compound's potency and selectivity. The chloro and iodo groups present in this compound are of particular interest. The chlorine atom can influence the electronic properties of the ring and provide a potential site for further chemical modification. The iodine atom, a larger halogen, can form halogen bonds with the kinase active site and also serves as a versatile handle for synthetic elaboration through cross-coupling reactions, enabling the exploration of a wider chemical space.
Comparative Landscape: Established Pyrazolopyrimidine-Based Kinase Inhibitors
To understand the potential of this compound, it is essential to consider the landscape of existing inhibitors built upon the same or similar scaffolds. The table below summarizes key examples of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, highlighting their target kinases and reported potencies.
| Compound Name | Target Kinase(s) | Reported Potency (IC50/Ki) | Therapeutic Area |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Covalent, irreversible inhibitor | B-cell malignancies |
| Ribociclib | Cyclin-Dependent Kinases 4 and 6 (CDK4/6) | CDK4: 10 nM, CDK6: 39 nM | Breast Cancer |
| GDC-0994 (Ravoxertinib) | Extracellular signal-Regulated Kinase 1/2 (ERK1/2) | ERK1: 1.1 nM, ERK2: 0.3 nM | Solid Tumors |
| Various experimental compounds | Epidermal Growth Factor Receptor (EGFR), Src, and others | Nanomolar to micromolar range | Oncology |
This table illustrates the broad applicability of the pyrazolopyrimidine scaffold in targeting diverse kinase families. The specific substitutions on the core structure dictate the target selectivity and potency of each inhibitor.
Visualizing Kinase Signaling Pathways
To appreciate the mechanism of action of kinase inhibitors, it is crucial to understand the signaling pathways they modulate. The following diagram illustrates a simplified, generic kinase signaling cascade, a common mechanism in cellular communication that can be targeted by inhibitors like those based on the pyrazolo[4,3-d]pyrimidine scaffold.
Caption: A generic kinase signaling pathway illustrating potential points of inhibition.
Experimental Protocols for Characterization
To determine the kinase inhibitory profile of this compound, a series of biochemical and cell-based assays are required. The following protocols provide a starting point for these investigations.
Biochemical Kinase Inhibition Assay (Example: EGFR)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase buffer
-
Diluted compound or DMSO (for control wells)
-
Recombinant EGFR kinase
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Example: BTK Phosphorylation)
This assay measures the ability of a compound to inhibit the activity of a target kinase within a cellular context.
Materials:
-
Human B-cell lymphoma cell line (e.g., Ramos)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
Anti-IgM antibody (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting: anti-phospho-BTK (Tyr223), anti-total-BTK, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture Ramos cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed the cells in a multi-well plate and treat with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with anti-IgM antibody for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-BTK, total BTK, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition at each compound concentration.
Experimental Workflow for Kinase Inhibitor Characterization
The following diagram outlines a typical workflow for the initial characterization of a novel kinase inhibitor.
Caption: A streamlined workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion
This compound represents an intriguing, yet uncharacterized, member of a well-validated class of kinase inhibitors. While direct biological data is currently lacking, its structural features suggest a high potential for interaction with various kinase targets. The comparative analysis with established pyrazolopyrimidine-based inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for researchers to unlock the therapeutic potential of this novel compound. Through systematic investigation, the scientific community can determine the specific kinase inhibitory profile of this compound and its promise for future drug development efforts.
References
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.[Link to a relevant review article on pyrazolopyrimidine kinase inhibitors]
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.[Link to a relevant review on the synthesis and activity of pyrazolopyrimidines]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[Link to a recent review on pyrazolopyrimidine inhibitors in oncology]
- Promega Corporation. EGFR Kinase Assay.[Link to Promega's EGFR kinase assay protocol]
- BPS Bioscience. CDK4 Assay Kit.
- Thermo Fisher Scientific. LanthaScreen Eu kinase binding assay for BTK.[Link to a commercial BTK binding assay protocol]
A Technical Guide to the Structure-Activity Relationship of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine Analogs for Drug Discovery
The 5-chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile template for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind structural modifications, compare the performance of key analogs with supporting experimental data, and provide detailed experimental protocols.
The this compound Core: A Strategic Starting Point
The pyrazolo[4,3-d]pyrimidine ring system is an analog of purine, the core of the adenine and guanine nucleobases. This structural mimicry allows it to effectively compete with ATP for the binding site of many protein kinases, making it an excellent starting point for kinase inhibitor design. The specific substitutions of chlorine at the 5-position and iodine at the 3-position are not arbitrary; they serve distinct and strategic purposes in drug design and SAR exploration.
-
The 5-Chloro Group: The presence of a chlorine atom at the 5-position of the pyrazolo[4,3-d]pyrimidine core has been shown to be a key determinant of biological activity. In a series of novel N1-methyl pyrazolo[4,3-d]pyrimidines developed as microtubule targeting agents, the 5-chloro substituent was a crucial design element.[1] This electron-withdrawing group can influence the electronic properties of the heterocyclic system and provide a key interaction point within the target protein's binding pocket.
-
The 3-Iodo Group: The iodine atom at the 3-position serves a dual role. Firstly, it can contribute to the binding affinity of the molecule. More importantly, it acts as a versatile synthetic handle for the introduction of a wide array of substituents via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold, a cornerstone of SAR studies.
The following diagram illustrates the core scaffold and the key positions for modification.
Caption: Key positions for SAR studies on the this compound scaffold.
Comparative Analysis of Analog Performance: A Look at the Data
Modifications at the 3-Position
The 3-iodo group is an excellent launching point for introducing various aryl and heteroaryl groups via Suzuki coupling. The nature of these appended rings significantly impacts potency and selectivity.
| Analog Structure (Core: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine) | Target | Key SAR Observation | Reference |
| 3-(3'-Fluorophenyl) | Tubulin | Introduction of a fluorine atom at the 3'-position of the phenyl ring of a related compound led to potent inhibition of colchicine binding.[1] | [1] |
| 3-(4'-Trifluoromethylphenyl) | Tubulin | A strong electron-withdrawing group like CF3 at the 4'-position of the phenyl ring can be detrimental to activity.[1] | [1] |
| General Phenyl Substituents | Adenosine A1 Receptor | The potency pattern of phenyl substituents at the 5-position of pyrazolo[4,3-d]pyrimidin-7-ones parallels that of other heterocyclic scaffolds, suggesting a conserved binding mode.[2] | [2] |
Modifications at the N1-Position
Alkylation or arylation at the N1-position can influence the orientation of the molecule in the binding pocket and its physicochemical properties.
| Analog Structure (Core: 5-Chloro-3-iodo-pyrazolo[4,3-d]pyrimidine) | Target | Key SAR Observation | Reference |
| N1-Methyl | Tubulin | The N1-methyl pyrazolo[4,3-d]pyrimidine scaffold with a 5-chloro substitution was explored for its antitumor activity as a microtubule targeting agent.[1] | [1] |
| N1-Phenyl (and substituted phenyls) | Bcr-Abl T315I mutant | In a related pyrazolo[3,4-d]pyrimidine series, a 4-bromo-phenyl group at the N1-position was found to be important for interaction with the T315I mutant of Bcr-Abl.[3] | [3] |
The following workflow illustrates a typical path for generating and evaluating a library of analogs based on the this compound scaffold.
Caption: A typical workflow for the synthesis and evaluation of this compound analogs.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate the exploration of the SAR of this compound analogs, we provide a representative experimental protocol for a key synthetic transformation and a common biological assay.
Synthesis of 3-Aryl-5-chloro-1H-pyrazolo[4,3-d]pyrimidine Analogs via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the diversification of the 3-position of the scaffold.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid/ester (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloro-1H-pyrazolo[4,3-d]pyrimidine analog.
In Vitro Kinase Inhibition Assay (Representative)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase.
Materials:
-
Synthesized pyrazolo[4,3-d]pyrimidine analogs
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (at or near the Km concentration for the kinase)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ADP production.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The strategic placement of the chloro and iodo substituents provides both a potent pharmacophore and a versatile platform for extensive SAR exploration. Future research in this area should focus on the systematic synthesis and evaluation of analog libraries targeting specific kinases or other relevant biological targets. A deeper understanding of the three-dimensional interactions between these compounds and their targets through X-ray crystallography and molecular modeling will be instrumental in guiding the design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.
References
- Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 223, 113649.
- Hamilton, H. W., et al. (1987). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 30(1), 91-96.
- Kim, H., et al. (2021). Discovery of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Potent and Orally Bioavailable Inhibitors of Hepatitis B Virus Replication. Journal of Medicinal Chemistry, 64(15), 11477-11493.
- Abdel-Aziz, A. A. -M., et al. (2021). Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potent FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic Chemistry, 115, 105234.
- Radi, M., et al. (2013). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Journal of Medicinal Chemistry, 56(13), 5236-5247.
- Lv, P.-C., et al. (2010). Synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine analogues as antitumour agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 526-533.
- El-Adl, K., et al. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 13(2), 185-212.
- Abdel-Gawad, N. M., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 238, 114424.
- Rashed, N., et al. (2013). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Journal of Medicinal Chemistry, 56(13), 5236-5247.
- El-Sayed, N. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1662.
- Van den Eynde, J., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638.
- Xu, J., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2411-2415.
- El-Damasy, A. K., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 213, 113175.
Sources
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
in vitro comparison of pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine inhibitors
An In-Depth Guide to the In Vitro Comparison of Pyrazolo[4,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Inhibitors
Introduction: A Tale of Two Isomers in Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, particularly in the development of enzyme inhibitors.[1] Fused with a pyrazole ring, it gives rise to two critical isomeric scaffolds: pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine. These heterocyclic systems are bioisosteres of purines, the building blocks of DNA and RNA.[2] This structural mimicry allows them to function as competitive inhibitors at the adenosine triphosphate (ATP) binding sites of a vast array of enzymes, most notably protein kinases.[2][3]
The subtle difference in the arrangement of nitrogen atoms between these two scaffolds leads to distinct three-dimensional shapes and electronic properties. This guide provides a comparative analysis of these two inhibitor classes, detailing their target profiles, mechanisms of action, and the essential in vitro assays required to rigorously evaluate and differentiate their biological activities.
Structural Distinction and Mechanistic Implications
The fundamental difference between the two scaffolds lies in the fusion of the pyrazole and pyrimidine rings. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif, adept at forming crucial hydrogen bonds with the hinge region of many kinases, mimicking the interaction of adenine from ATP.[2][3] The pyrazolo[4,3-d]pyrimidine structure, while also a purine isostere, presents a different arrangement of hydrogen bond donors and acceptors, which can lead to altered target selectivity and potency.
Caption: Core chemical structures of the two isomeric scaffolds.
Comparative Target Profiles
While both scaffolds are versatile, the existing literature shows a divergence in the biological targets they are most frequently designed to inhibit. Pyrazolo[3,4-d]pyrimidines are extensively documented as kinase inhibitors, while pyrazolo[4,3-d]pyrimidines have been successfully developed against a broader range of enzyme families.
| Scaffold | Primary Target Class | Specific Examples | Representative IC₅₀/GI₅₀ Values |
| Pyrazolo[3,4-d]pyrimidine | Protein Kinases | CDK2/cyclin A: Potent inhibition observed.[4][5] | 0.057 - 0.119 µM[4][5] |
| Src Kinase: Reduces medulloblastoma cell growth.[6] | Nanomolar concentrations[6] | ||
| VEGFR-2: Inhibits kinase activity and angiogenesis.[7] | 0.03 - 1.6 µM (antiproliferative)[7] | ||
| EGFR-TK: Shows significant inhibitory activity.[8] | 0.034 - 0.135 µM[8] | ||
| Pyrazolo[4,3-d]pyrimidine | Tubulin | Tubulin Polymerization: Potent inhibition, with some compounds showing low nanomolar antiproliferative activity.[9] | IC₅₀ ~0.42 µM (polymerization); GI₅₀ ≤10 nM (cellular)[9] |
| Other Enzymes | iNOS Dimerization: Acts as an anti-inflammatory agent by inhibiting nitric oxide production.[10] | IC₅₀ = 1.12 µM (iNOS); IC₅₀ = 3.17 µM (NO release)[10] | |
| HIF-PHD: Developed as therapeutic agents for renal anemia.[11] | Data not specified in abstract.[11] |
Experimental Workflow for In Vitro Comparison
A rigorous comparison requires a multi-faceted approach, moving from direct enzyme inhibition to effects in a cellular context. This ensures that observations are not artifacts of a specific assay system and provides a more complete picture of a compound's potential.
Caption: A typical workflow for comparing inhibitor performance.
Key Experimental Protocols
Biochemical Kinase Inhibition Assay (Fluorescence-Based)
Rationale: This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified enzyme. Fluorescence-based methods are common in high-throughput screening due to their sensitivity and non-radioactive nature.[12] Using an ATP concentration near the Michaelis constant (Km) for the specific kinase is crucial for accurately comparing the potency of ATP-competitive inhibitors.[13]
Protocol:
-
Preparation: Reconstitute purified kinase, fluorescently labeled peptide substrate, and test compounds in a suitable kinase assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and CHAPS).[13]
-
Compound Plating: Serially dilute the pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine inhibitors in DMSO and dispense them into a 384-well microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the kinase solution to all wells except the negative controls. Allow for a brief pre-incubation (e.g., 15-30 minutes) at room temperature to permit compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (at or near the Km concentration for the target kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺). Measure the fluorescence signal using a suitable plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Antiproliferative Assay (MTT Assay)
Rationale: This cell-based assay assesses the effect of an inhibitor on the metabolic activity of cancer cell lines, which serves as a proxy for cell viability and proliferation.[14] It is a critical step to confirm that biochemical potency translates into a functional effect in a cellular environment.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[15][16]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Cell Cycle Analysis (Flow Cytometry)
Rationale: For compounds that show antiproliferative activity, it is essential to understand the underlying mechanism. Cell cycle analysis using flow cytometry can determine if the inhibitor causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which is a common mechanism for kinase inhibitors that regulate cell division, such as CDK inhibitors.[4][6][14]
Protocol:
-
Cell Treatment: Treat the selected cell line with the test compound at its IC₅₀ concentration (and multiples thereof) for a defined period (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Rehydrate the fixed cells in PBS and treat them with RNase A to prevent staining of double-stranded RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is displayed as a histogram of cell count versus fluorescence intensity. Cells in the G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. Analyze the percentage of cells in each phase to identify any compound-induced cell cycle arrest.[8]
Conclusion and Future Directions
The comparative in vitro analysis of pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine inhibitors reveals two scaffolds with distinct but overlapping therapeutic potential. The pyrazolo[3,4-d]pyrimidine core is a highly validated and privileged structure for targeting the kinome, with numerous potent inhibitors developed for oncology.[2] In contrast, the pyrazolo[4,3-d]pyrimidine scaffold, while also demonstrating kinase activity, has shown remarkable versatility, yielding potent inhibitors for other important drug targets like tubulin and iNOS.[9][10]
The choice between these scaffolds is therefore driven by the specific biological target and the desired mechanism of action. A thorough in vitro evaluation, employing a combination of biochemical and cell-based assays as outlined in this guide, is indispensable for elucidating the potency, selectivity, and cellular effects of novel inhibitors based on these powerful heterocyclic cores.
References
-
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. NIH. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Novel Pyrazolo[4,3- d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model. PubMed. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PubMed Central. [Link]
-
Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. NIH. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. RSC Publishing. [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Semantic Scholar. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrazolo[4,3- d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 16. [PDF] Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations | Semantic Scholar [semanticscholar.org]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
A Guide to the Validation of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine as an ATP-Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as an analog of purines and serving as a foundational component for numerous biologically active compounds.[1][2][3] These molecules have garnered significant attention for their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer.[4][5][6] This guide focuses on 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine, a specific derivative, and provides a comprehensive framework for its validation as an ATP-competitive inhibitor.
The core principle of ATP-competitive inhibition lies in the inhibitor's ability to bind to the ATP-binding pocket of a kinase, thereby preventing the enzyme from transferring a phosphate group from ATP to its substrate.[7] This action blocks the downstream signaling pathways that are often dysregulated in disease. Validating a compound like this compound requires a multi-faceted approach, combining biochemical, biophysical, and cell-based assays to build a robust evidence profile.
The Validation Workflow: From Initial Hit to Cellular Confirmation
A rigorous validation process is essential to characterize the potency, selectivity, and mechanism of action of a potential kinase inhibitor. The following experimental workflow provides a systematic approach to evaluating this compound.
Caption: A comprehensive workflow for validating a novel kinase inhibitor.
Part 1: Biochemical and Biophysical Characterization
The initial phase of validation focuses on the direct interaction between the compound and its purified target kinase(s) in a cell-free environment.
Biochemical Kinase Activity Assays
The first step is to determine if the compound can inhibit the catalytic activity of the target kinase.[4] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Protocol: Radiometric Kinase Assay
Radiometric assays are considered a gold standard due to their sensitivity and direct measurement of substrate phosphorylation.[8]
-
Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a specific substrate (e.g., a peptide), and a buffer system with necessary cofactors (e.g., MgCl2).
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the reaction wells. Include a positive control (a known inhibitor like Staurosporine) and a negative control (vehicle, e.g., DMSO).
-
Initiation: Start the reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP). The concentration of ATP should be kept close to its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[8]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Termination and Detection: Stop the reaction by adding a strong acid (e.g., orthophosphoric acid).[9] Spot the mixture onto a filter membrane which captures the phosphorylated substrate. After washing away unincorporated [γ-³³P]ATP, the radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mode of Action: ATP Competition Assay
To confirm that this compound acts as an ATP-competitive inhibitor, the kinase activity assay is repeated at multiple ATP concentrations.[7]
Experimental Principle: If the compound is ATP-competitive, its apparent IC50 value will increase as the concentration of ATP increases.[7] This is because more ATP is present to outcompete the inhibitor for binding to the active site. Non-ATP-competitive inhibitors will show an IC50 that is largely unaffected by the ATP concentration.[7]
Protocol: Perform the kinase activity assay as described above, but run parallel experiments with ATP concentrations ranging from below the Km to well above it (e.g., 0.1x Km, 1x Km, and 10x Km).[7] A systematic rightward shift in the dose-response curve with increasing ATP concentration validates an ATP-competitive mechanism.
Biophysical Binding Assays
Biophysical methods directly measure the binding affinity (dissociation constant, Kd) and kinetics (association and dissociation rates, kon and koff) of the inhibitor to the kinase.[10][11] This provides a more fundamental understanding of the interaction than activity-based assays.
Method 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, and entropy) in a single experiment.[12][13]
Experimental Protocol:
-
Preparation: Load the purified kinase into the sample cell and this compound into the titration syringe.[12]
-
Titration: Perform a series of small, sequential injections of the inhibitor into the kinase solution.[12]
-
Detection: Measure the heat change after each injection.
-
Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to determine the Kd.[12][14]
Method 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for studying the real-time kinetics of molecular interactions.[10][15] It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[16]
Experimental Protocol:
-
Immobilization: Covalently attach the purified kinase to the surface of an SPR sensor chip. It is crucial to use immobilization conditions that maintain the protein's activity.[16][17]
-
Association: Flow a solution containing this compound at various concentrations over the chip surface and monitor the binding signal in real-time.
-
Dissociation: Replace the inhibitor solution with a buffer-only flow and monitor the dissociation of the compound from the kinase.
-
Analysis: Fit the association and dissociation curves to a kinetic model to determine the on-rate (kon), off-rate (koff), and the dissociation constant (Kd = koff/kon).[15] A slow off-rate (long residence time) is often a desirable characteristic for a drug candidate.[11]
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the performance of this compound, it is essential to compare its biochemical and biophysical data with that of well-characterized kinase inhibitors. The choice of comparators depends on the target kinase, but can include broadly active compounds like Staurosporine or more selective, clinically relevant drugs like Dasatinib and Bosutinib.
-
Staurosporine: A potent but non-selective protein kinase inhibitor, often used as a positive control for inducing apoptosis and inhibiting a wide range of kinases.[18][19][20]
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor that binds to both the active and inactive conformations of the ABL kinase, among others like the SRC family kinases.[21][22][23][24]
-
Bosutinib: A dual Src/Abl kinase inhibitor with a distinct selectivity profile, notably lacking significant activity against c-Kit and PDGF-R.[25][26][27]
Table 1: Hypothetical Comparative Data for a Target Kinase (e.g., Src Kinase)
| Compound | IC50 (nM) (Biochemical Activity) | Kd (nM) (Binding Affinity - SPR) | Mechanism | Key Characteristics |
| This compound | 15 | 25 | ATP-Competitive | Test Compound |
| Staurosporine | 5 | 8 | ATP-Competitive | Broad-spectrum, potent control. |
| Dasatinib | 1.0 | 1.5 | ATP-Competitive | Potent, multi-targeted, binds multiple conformations.[21][22] |
| Bosutinib | 1.2 | 2.0 | ATP-Competitive | Potent, dual Src/Abl inhibitor with a unique selectivity profile.[25] |
Part 2: Cellular Validation
Successful biochemical and biophysical results must be translated into a cellular context to ensure the compound can reach its target and exert a biological effect within a living system.
Target Engagement Assays
These assays confirm that the compound can bind to its intended kinase target inside intact cells.[4][28]
Method: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding at a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[29]
Experimental Protocol:
-
Cell Preparation: Use cells (e.g., HEK293) engineered to express the target kinase as a fusion with NanoLuc® luciferase.
-
Tracer and Inhibitor Addition: Treat the cells with a cell-permeable fluorescent tracer that also binds to the kinase's ATP pocket, along with varying concentrations of this compound.
-
Detection: Add the NanoLuc® substrate. If the inhibitor displaces the fluorescent tracer from the kinase, the BRET signal will decrease.
-
Analysis: Quantify the BRET signal to determine the cellular IC50, which reflects the compound's apparent affinity for the target in its native environment.[29]
Downstream Signaling and Phenotypic Assays
The final validation step is to demonstrate that target engagement by the inhibitor leads to the desired functional consequences.
Caption: Inhibition of a target kinase blocks downstream signaling.
Protocol: Western Blot for Phospho-Proteins
-
Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line known to depend on the target kinase) with increasing concentrations of the inhibitor.
-
Lysis and Protein Quantification: After incubation, lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe a separate blot with an antibody for the total substrate protein to serve as a loading control.
-
Analysis: A dose-dependent decrease in the level of the phosphorylated substrate confirms that the inhibitor is blocking the kinase's activity in cells.
Protocol: Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere.
-
Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Quantification: Measure cell viability using a reagent like resazurin or a cell counting kit.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) to quantify the compound's anti-proliferative effect.
Conclusion
The validation of this compound as an ATP-competitive inhibitor is a systematic process that builds a comprehensive data package. By progressing from biochemical potency and mechanism of action studies to direct binding affinity measurements and finally to cellular target engagement and functional outcomes, researchers can confidently establish the compound's profile. This rigorous, multi-pronged approach, benchmarked against known inhibitors, is fundamental to identifying promising candidates for further preclinical and clinical development in the ever-evolving field of kinase-targeted therapies.
References
-
Mochizuki, T., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]
-
Barf, T., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. Available at: [Link]
-
Pediatric Oncall. (n.d.). Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dasatinib? Patsnap Synapse. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
Markgren, P. O., et al. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Available at: [Link]
-
Pagliarini, R., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. PMC - NIH. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Wikipedia. (n.d.). Dasatinib. Wikipedia. Available at: [Link]
-
Secrest, D. A., et al. (2011). Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry. ACS Publications. Available at: [Link]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Available at: [Link]
-
Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Available at: [Link]
-
Remsing Rix, L. L., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. ResearchGate. Available at: [Link]
-
RDiscovery. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. RDiscovery. Available at: [Link]
-
University of Dundee. (n.d.). Services | ATP Competition Assay. International Centre for Kinase Profiling. Available at: [Link]
-
ProQinase. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. Available at: [Link]
-
Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences. Available at: [Link]
-
Brand, C. S., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. NIH. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. ResearchGate. Available at: [Link]
-
Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available at: [Link]
-
ResearchGate. (n.d.). Average sequence coverage and IC50 values for kinase targets of bosutinib. ResearchGate. Available at: [Link]
-
International Journal of Pharmacy and Technology. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. ResearchGate. Available at: [Link]
-
Schavolt, K. L., et al. (n.d.). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PMC - NIH. Available at: [Link]
-
Anticancer Research. (n.d.). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research. Available at: [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. PubMed. Available at: [Link]
-
El-Gamal, M. I., et al. (n.d.). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PMC - PubMed Central. Available at: [Link]
-
NIH. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. Available at: [Link]
-
PubMed. (n.d.). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. PubMed. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Available at: [Link]
-
NIH. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH. Available at: [Link]
-
NIH. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. Available at: [Link]
Sources
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 10. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. drughunter.com [drughunter.com]
- 16. bioradiations.com [bioradiations.com]
- 17. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 19. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 21. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 23. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 24. Dasatinib - Wikipedia [en.wikipedia.org]
- 25. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. reactionbiology.com [reactionbiology.com]
- 29. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
A Comparative Guide to the Binding Affinity of Pyrazolo[4,3-d]pyrimidines for Bruton's Tyrosine Kinase (BTK)
Introduction: The Critical Role of BTK in Cellular Signaling and Disease
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling molecule in various hematopoietic cells, most notably B lymphocytes.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, proliferation, and survival.[3][4] Upon BCR engagement, BTK is activated, leading to the phosphorylation of downstream targets like phospholipase C-γ2 (PLCγ2).[3][5] This event triggers a cascade of intracellular signals, including calcium mobilization and the activation of transcription factors such as NF-κB and NFAT, which are essential for B-cell function.[3][5]
Given its central role, aberrant BTK activity is implicated in the pathophysiology of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as several autoimmune diseases.[2][6] Consequently, BTK has emerged as a high-value therapeutic target, and the development of potent and selective inhibitors is a major focus in drug discovery.[6] The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a particularly fruitful starting point for the design of such inhibitors.
The BTK Signaling Pathway
The following diagram illustrates the pivotal position of BTK within the B-cell receptor signaling cascade.
Caption: Simplified B-cell receptor (BCR) signaling cascade highlighting the central role of BTK.
Comparative Binding Affinity of Pyrazolo[4,3-d]pyrimidine Derivatives
The pyrazolo[4,3-d]pyrimidine core is an attractive scaffold for kinase inhibitors as it acts as a bioisostere of the adenine ring of ATP, enabling it to effectively interact with the kinase hinge region.[7] Numerous derivatives have been synthesized and evaluated for their ability to inhibit BTK. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Below is a comparative summary of the biochemical IC50 values for selected pyrazolo[3,4-d]pyrimidine and related pyrazolopyrimidine derivatives against the BTK enzyme. It is important to note that direct comparison between studies should be approached with caution due to variations in assay conditions.
| Compound ID/Reference | Core Scaffold | Key Substitutions | BTK IC50 (nM) | Notes |
| Ibrutinib (Reference) | Pyrazolo[3,4-d]pyrimidine | Covalent inhibitor with acrylamide warhead | 2.0 - 2.1 | FDA-approved covalent inhibitor. |
| Compound 11[8] | Pyrazolo[3,4-d]pyrimidine | Phenyl linked by an alkynyl ether at C3 | 7.95 | Potent inhibitor with improved physicochemical profile.[7] |
| Compound 12a[4] | Pyrazolopyrimidine | (Structure not fully detailed) | Low micromolar | Showed high selectivity and robust antiproliferative effects.[4] |
| Isomer 24[8] | Tricyclic Pyrazolo[3,4-d]pyrimidine | Rigid, tricyclic structure | 0.4 | Highly potent, slightly more selective than Ibrutinib.[8] |
| Compound 8 | Pyrazolo[3,4-d]pyridazinone | Bioisosteric core replacement | 2.1 | Potency equivalent to Ibrutinib with a novel core. |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine | Phenyl group introduction | 1244 | Demonstrates sensitivity of the scaffold to substitution. |
Structure-Activity Relationship (SAR) Insights
The development of potent pyrazolo[4,3-d]pyrimidine inhibitors has been guided by extensive structure-activity relationship (SAR) studies. Key insights include:
-
The Core Scaffold: The pyrazolo[3,4-d]pyrimidine core is a privileged structure for establishing crucial hydrogen bond interactions with the hinge region of the BTK active site, particularly with residues like Met477 and Glu475. However, bioisosteric replacements, such as the pyrazolo[3,4-d]pyridazinone in Compound 8, can maintain high potency.
-
Covalent Warhead: Many of the most potent inhibitors, including the benchmark drug Ibrutinib, are covalent irreversible inhibitors. They feature an electrophilic group, typically an acrylamide moiety, which forms a covalent bond with a non-catalytic cysteine residue (Cys481) in the BTK active site.[9][10] This covalent interaction leads to prolonged and potent inhibition.
-
Substitutions at C3: Modifications at the C3 position of the pyrazolopyrimidine ring are critical for exploring a hydrophobic pocket and achieving high affinity and selectivity.[7] As seen with Compound 11, linking a phenyl group via an alkynyl ether results in nanomolar potency.[7][8] Conversely, suboptimal substitutions, like the simple phenyl group in Compound 5, can drastically reduce activity, highlighting the importance of the linker and substituent choice.[9]
-
Structural Rigidity: Introducing conformational constraints by creating more rigid, tricyclic structures can lead to a significant increase in potency, as demonstrated by Isomer 24, which exhibited a remarkable IC50 of 0.4 nM.[8]
Experimental Protocol: Measuring BTK Binding Affinity
A variety of biochemical and cellular assays are employed to determine the binding affinity and inhibitory potential of compounds against BTK. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and robust method for this purpose.
Protocol: LanthaScreen™ Eu Kinase Binding Assay for BTK
This protocol is adapted from the principles of the LanthaScreen™ Eu Kinase Binding Assay, a competitive binding assay format.[11]
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the BTK active site by a test inhibitor. BTK is labeled with a europium (Eu)-chelate antibody. When the tracer is bound to the kinase, the Eu-chelate and the Alexa Fluor™ 647 are in close proximity, allowing FRET to occur upon excitation. An unlabeled inhibitor competes with the tracer for binding, disrupting FRET and causing a decrease in the emission signal.
Workflow Diagram:
Caption: Workflow for a TR-FRET based competitive binding assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[4,3-d]pyrimidine test compounds in the appropriate buffer (e.g., 1X Kinase Buffer A with DMSO). This is typically done at 3 times the final desired concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a mixture containing the BTK enzyme and the Eu-labeled anti-tag antibody at 3 times their final concentrations in kinase buffer. The final concentration of the kinase is typically in the low nanomolar range (e.g., 5 nM).[11]
-
Tracer Preparation: Prepare the Alexa Fluor® 647-labeled tracer at 3 times its final concentration in kinase buffer. The optimal tracer concentration should be experimentally determined and is often near its Kd for the kinase.
-
Assay Assembly:
-
In a low-volume 384-well plate, add 5 µL of each concentration of the serially diluted test compound. Include "no inhibitor" (DMSO only) controls for maximum FRET signal and "no kinase" controls for background.
-
Add 5 µL of the Kinase/Antibody mixture to each well.
-
Add 5 µL of the Tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader. Excite the Europium donor (e.g., at ~340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm).
-
Data Analysis:
-
Calculate the ratio of the acceptor emission (665 nm) to the donor emission (615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value for each compound.
-
Rationale for Methodological Choices:
-
TR-FRET: This technology is chosen for its high sensitivity, low background, and resistance to interference from colored compounds. The time-resolved measurement minimizes interference from short-lived background fluorescence.[12]
-
Competitive Binding Format: This assay format directly measures the binding of an inhibitor to the kinase's ATP pocket, independent of enzymatic activity.[11] This is advantageous as it can identify inhibitors that bind to both active and inactive kinase conformations and is not dependent on substrate turnover, reducing potential artifacts.
-
Homogeneous "Mix-and-Read" Protocol: The assay is performed by simply adding reagents to a well, which minimizes handling steps and is highly amenable to high-throughput screening (HTS) of large compound libraries.[12][13]
Conclusion
The pyrazolo[4,3-d]pyrimidine scaffold is a validated and highly versatile platform for the development of potent BTK inhibitors. The binding affinity of these compounds is exquisitely sensitive to structural modifications, particularly at the C3 position and through the incorporation of covalent warheads that target Cys481. Structure-guided design, including strategies to increase structural rigidity, has yielded inhibitors with sub-nanomolar potency. The comparative data underscores the importance of optimizing substitutions around the core scaffold to achieve high affinity. Robust biochemical assays, such as TR-FRET-based binding assays, are essential tools for accurately quantifying the potency of these inhibitors and guiding medicinal chemistry efforts toward the development of next-generation therapeutics for B-cell malignancies and autoimmune disorders.
References
-
ResearchGate. Signaling pathways involving BTK in B cells.
-
Tavakoli, G. M., Yazdanpanah, N., & Rezaei, N. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Advances in Rheumatology.
-
PNAS. Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane.
-
ResearchGate. BTK structure and signaling pathway.
-
de Bruijn, M. J. W., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology.
-
PubMed. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL.
-
MDPI. The Development of BTK Inhibitors: A Five-Year Update.
-
ACS Publications. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ.
-
NIH National Library of Medicine. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
-
NIH National Library of Medicine. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.
-
NIH National Library of Medicine. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement.
-
BPS Bioscience. BTK Assay Kit.
-
BellBrook Labs. BTK Activity Assay.
-
ResearchGate. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase.
-
NIH National Library of Medicine. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor.
-
Thermo Fisher Scientific. LanthaScreen Eu kinase binding assay for BTK Overview.
-
ResearchGate. IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay.
-
PubMed. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship.
-
PubMed. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo.
-
ResearchGate. Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from...
Sources
- 1. Targeting Bruton’s tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments | springermedicine.com [springermedicine.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide to Src Kinase Inhibition: Dasatinib vs. Pyrazolo[4,3-d]pyrimidine Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Src in Oncology and Beyond
The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that stands as a critical signaling node in a multitude of cellular processes.[1] Its dysregulation is a hallmark of various human cancers, where it orchestrates pathways involved in proliferation, survival, migration, and angiogenesis.[1] Activated through various mechanisms, including upstream receptor tyrosine kinases (RTKs) like EGFR and PDGFR, Src phosphorylates a cascade of downstream substrates.[1][2] This central role in malignant progression has established Src as a prime therapeutic target. This guide provides a comparative analysis of two distinct chemical entities in the context of Src inhibition: the FDA-approved multi-kinase inhibitor dasatinib and the emerging class of pyrazolo[4,3-d]pyrimidine-based compounds. While specific data for 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is not extensively available in the public domain, we will leverage data from closely related and well-studied pyrazolo[3,4-d]pyrimidine analogs to provide a meaningful comparison.
The Benchmark Inhibitor: A Profile of Dasatinib
Dasatinib (marketed as Sprycel®) is a potent, second-generation tyrosine kinase inhibitor renowned for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3] Its mechanism of action extends beyond Bcr-Abl, with profound inhibitory activity against the Src family kinases (SFKs).[3]
Mechanism of Action: Dasatinib is an ATP-competitive inhibitor, binding to the kinase domain of Src and preventing the transfer of a phosphate group from ATP to its substrates. This blockade of phosphorylation effectively shuts down the downstream signaling cascades driven by Src.
Potency and Selectivity: Dasatinib is a highly potent inhibitor of Src, with reported IC50 values in the sub-nanomolar to low nanomolar range in cell-free assays. This high potency, however, is accompanied by a broad selectivity profile, as it also potently inhibits other kinases such as Abl, c-Kit, and PDGFR.[3] This multi-targeted nature can be advantageous in certain therapeutic contexts but also contributes to its off-target effects.
The Challenger: Pyrazolo[4,3-d]pyrimidines and Their Analogs
The pyrazolopyrimidine scaffold has emerged as a versatile platform for the development of kinase inhibitors. Specifically, the pyrazolo[3,4-d]pyrimidine core, an isomer of the pyrazolo[4,3-d]pyrimidine, has given rise to several well-characterized Src inhibitors, including the widely used research tool compounds PP1 and PP2, as well as more recently developed derivatives like SI221 and SI388.[2][4][5][6] These compounds also act as ATP-competitive inhibitors.
Key Derivatives and Their Performance:
-
PP1 and PP2: These compounds are among the earliest and most extensively used pyrazolo[3,4-d]pyrimidine-based Src inhibitors in preclinical research.[4][5] They exhibit potent inhibition of SFKs but are now understood to have a broader kinase selectivity profile than initially reported, with inhibitory activity against other kinases like c-Kit and Bcr-Abl.[4][7]
-
SI388: More recent optimization efforts have led to the development of compounds like SI388, which has been identified as a potent Src inhibitor.[2] Studies on SI388 in glioblastoma models have shown significant inhibition of Src kinase activity, leading to reduced cell viability and tumorigenicity.[1][2] Notably, SI388 also enhanced the sensitivity of cancer cells to ionizing radiation, an effect also observed with dasatinib.[2]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The table below summarizes reported IC50 values for dasatinib and representative pyrazolo[3,4-d]pyrimidine-based Src inhibitors. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Dasatinib | Src | 0.8 | Abl (<1), c-Kit (79) |
| PP1 | Lck | 5 | Fyn (6), Src (170) |
| PP2 | Lck | 4 | Fyn (5) |
| SI388 | Src | 423 (Ki) | Abl (419, Ki) |
Data compiled from multiple sources.[1][4][5]
Visualizing the Inhibition: Signaling Pathways and Experimental Workflows
Src Signaling Pathway and Inhibition
The following diagram illustrates a simplified Src signaling pathway, highlighting its activation by upstream signals and its role in promoting cell proliferation, migration, and survival. The diagram also indicates the point of inhibition by ATP-competitive inhibitors like dasatinib and pyrazolopyrimidines.
Caption: Simplified Src signaling pathway and points of inhibition.
Experimental Workflow for Comparing Src Inhibitors
The following diagram outlines a typical experimental workflow for the head-to-head comparison of Src inhibitors.
Caption: Workflow for comparative evaluation of Src inhibitors.
Experimental Protocols
In Vitro Src Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits and provides a method for determining the in vitro potency of inhibitors.[8]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human c-Src enzyme
-
Src-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test inhibitors (Dasatinib, Pyrazolopyrimidine analogs) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor solution or vehicle (DMSO control).
-
Enzyme and Substrate Addition: Add 2 µl of a solution containing the Src enzyme and substrate in kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding 2 µl of ATP solution. The final reaction volume is 5 µl.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a luminescent-based assay like ADP-Glo™ provides high sensitivity and a broad dynamic range, making it suitable for high-throughput screening and accurate IC50 determination.[8] Keeping the DMSO concentration constant is crucial to avoid solvent-induced artifacts.
Cell-Based Assay: Western Blot for Phospho-Src (Y416)
This protocol allows for the assessment of an inhibitor's ability to block Src activity within a cellular context.
Principle: The phosphorylation of Src at tyrosine 416 (Y416) in its activation loop is a hallmark of its active state.[9] Western blotting with a phospho-specific antibody can quantify the levels of activated Src in cells following inhibitor treatment.
Materials:
-
Cancer cell line with high endogenous Src activity (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
Test inhibitors (Dasatinib, Pyrazolopyrimidine analogs)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Src (Y416)[3][9], Mouse anti-total Src, and loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitors or vehicle control for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Y416) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total Src and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Src signal to the total Src and loading control signals.
Causality Behind Experimental Choices: Measuring the phosphorylation at Y416 provides a direct readout of Src's catalytic activity within the cell.[9] Normalizing to total Src and a loading control is essential for accurate quantification and to account for any variations in protein levels or loading.
Functional Cell-Based Assay: Scratch (Wound Healing) Assay
This assay assesses the impact of Src inhibition on collective cell migration.[10][11]
Principle: A "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the scratch is monitored over time. Src inhibitors are expected to slow down this process.
Materials:
-
Adherent cell line
-
24-well plates
-
Sterile 200 µl pipette tips
-
Cell culture medium
-
Test inhibitors
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 24-well plates to achieve a confluent monolayer the next day.
-
Creating the Scratch: Once confluent, use a sterile 200 µl pipette tip to create a straight scratch down the center of each well.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the test inhibitors or vehicle control.
-
Imaging: Immediately capture an image of the scratch in each well (time 0). Place the plate in an incubator and capture images of the same fields at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Data Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each condition.
Causality Behind Experimental Choices: The scratch assay is a simple and effective method to evaluate the impact of inhibitors on cell motility, a key cellular process regulated by Src.[10] Washing after scratching is crucial to remove debris that could interfere with migration.
Conclusion
Dasatinib stands as a powerful, multi-targeted Src inhibitor with proven clinical efficacy. The pyrazolo[4,3-d]pyrimidine scaffold and its isomers represent a promising class of compounds from which more selective Src inhibitors can be developed. The choice between a multi-targeted inhibitor like dasatinib and a more selective compound will depend on the specific research question or therapeutic indication. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these and other Src inhibitors, enabling researchers to make informed decisions in their drug discovery and development efforts.
References
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). Retrieved from [Link]
-
Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 278(49), 48477-48480. Retrieved from [Link]
-
Scratch Assay Protocol. Axion BioSystems. Retrieved from [Link]
-
Wound healing migration assay (Scratch assay). (2018, November 13). Retrieved from [Link]
-
Invasion Assay Protocol. SnapCyte. Retrieved from [Link]
-
Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023, November 30). Retrieved from [Link]
-
Sherman, H., Pardo, P., & Upton, T. Cell Migration, Chemotaxis and Invasion Assay Protocol. Corning Life Sciences. Retrieved from [Link]
-
Main, H., et al. (2019). In vitro cell migration quantification method for scratch assays. Journal of the Royal Society Interface, 16(151), 20180616. Retrieved from [Link]
-
Deep Dive into the Transwell Migration and Invasion Assay. (2025, October 6). CLYTE Technologies. Retrieved from [Link]
-
Park, I. K., et al. (2014). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Reports, 32(6), 2753-2759. Retrieved from [Link]
-
SRC Kinase Assay. BellBrook Labs. Retrieved from [Link]
-
c-Src Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. Retrieved from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023, July 31). BioWorld Science. Retrieved from [Link]
-
Martini, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(3), 329-334. Retrieved from [Link]
-
Anastassiadis, T., et al. (2011). A highly selective c-Src kinase inhibitor. Nature Chemical Biology, 7(3), 158-160. Retrieved from [Link]
-
Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(8), 2881-2892. Retrieved from [Link]
-
Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. Retrieved from [Link]
-
Wang, W., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. Medicinal Chemistry Research, 22(11), 5437-5444. Retrieved from [Link]
-
Giam-Palma, L., et al. (2014). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Physiology, 229(12), 2045-2054. Retrieved from [Link]
-
Phospho-SRC Family-Y416 Rabbit pAb (AP0480). ABclonal. Retrieved from [Link]
-
Phospho-SRC Family-Y416 Rabbit pAb (AP0511). ABclonal. Retrieved from [Link]
-
Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(8), 2881-2892. Retrieved from [Link]
-
Stevanović, M., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1570. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 238, 114424. Retrieved from [Link]
-
El-Adl, K., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(24), 16409-16428. Retrieved from [Link]
-
Van den Eynde, J., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. Retrieved from [Link]
-
Cozzi, M., et al. (2012). Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell lines and its enhancement by WEE1 inhibition. Cell Cycle, 11(5), 994-1003. Retrieved from [Link]
-
Radi, M., et al. (2013). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Journal of Medicinal Chemistry, 56(13), 5561-5574. Retrieved from [Link]
Sources
- 1. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor [mdpi.com]
- 2. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 3. Phospho-Src Family (Tyr416) (D49G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. clyte.tech [clyte.tech]
- 11. Wound healing migration assay (Scratch assay) [protocols.io]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolopyrimidine-Based Inhibitors
A Senior Application Scientist's Perspective on 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
For researchers, scientists, and drug development professionals, the allure of a potent and selective kinase inhibitor is undeniable. The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, owing to its structural resemblance to the adenine core of ATP. This mimicry, however, is a double-edged sword, often leading to off-target interactions and a complex cross-reactivity profile. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of pyrazolopyrimidine-based inhibitors, using available data for structurally related compounds to inform our understanding of the potential profile of this compound.
While specific experimental data for this compound is not publicly available, the principles and techniques outlined herein are critical for the preclinical evaluation of any novel kinase inhibitor. Understanding a compound's selectivity is paramount to predicting its therapeutic window and potential toxicities.
The Imperative of Kinome-Wide Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share highly conserved ATP-binding pockets. Consequently, a small molecule designed to inhibit a specific kinase can inadvertently interact with numerous other kinases, leading to unforeseen biological effects. This promiscuity can sometimes be beneficial, leading to polypharmacology that enhances therapeutic efficacy. More often, however, it results in off-target toxicities that can derail a drug development program. Therefore, a comprehensive assessment of an inhibitor's selectivity across the kinome is not merely a regulatory requirement but a fundamental aspect of understanding its mechanism of action.
Comparative Methodologies for Assessing Cross-Reactivity
Several robust methodologies exist to profile the cross-reactivity of kinase inhibitors. Each offers distinct advantages in terms of throughput, depth of information, and physiological relevance. Here, we compare three widely adopted approaches: Large-Scale Kinase Panel Screening, Cellular Thermal Shift Assay (CETSA), and Competition Binding Assays.
Large-Scale Kinase Panel Screening (e.g., KINOMEscan™)
This high-throughput in vitro method provides a broad overview of a compound's interaction with a large panel of purified kinases. The KINOMEscan™ platform, for instance, utilizes a competition binding assay to quantify the interaction between a test compound and over 450 human kinases.[1][2]
The core of this technology is a competition binding assay where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase's ATP pocket, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[3]
Experimental Workflow: KINOMEscan™
Caption: KINOMEscan™ Experimental Workflow.
The results are typically presented as the percentage of the kinase that is inhibited at a specific concentration of the test compound. For more potent interactions, dose-response curves are generated to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.[1]
Table 1: Representative Kinase Selectivity Data for a Pyrazolopyrimidine Analog
| Kinase Target | Percent Inhibition @ 1 µM | Kd (nM) | Kinase Family |
| Primary Target X | 99% | 5 | TK |
| Off-Target A | 85% | 150 | CMGC |
| Off-Target B | 60% | 800 | AGC |
| Off-Target C | 25% | >10,000 | CAMK |
| Off-Target D | 10% | >10,000 | TKL |
This data is hypothetical and for illustrative purposes only, based on typical results for pyrazolopyrimidine-based inhibitors.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context.[4][5][6] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.
Cells are treated with the test compound or a vehicle control and then heated to various temperatures. After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: CETSA® Experimental Workflow.
The primary advantage of CETSA® is that it confirms target engagement within the complex milieu of a living cell, providing more physiologically relevant data than in vitro assays.[6] However, it is a lower-throughput method and is typically used to validate on-target and a few key off-target interactions identified from broader screens.
Competition Binding Assays
Competition binding assays are a versatile and widely used method to determine the binding affinity of a test compound by measuring its ability to displace a known, labeled ligand (probe) from the target kinase.[8][9]
A target kinase is incubated with a fluorescently or radioactively labeled probe that has a known affinity for the kinase's ATP binding site. The test compound is then added in increasing concentrations. If the test compound binds to the same site, it will compete with and displace the labeled probe, resulting in a decrease in the measured signal (e.g., fluorescence or radioactivity).
Experimental Workflow: Competition Binding Assay
Caption: Competition Binding Assay Workflow.
The data is used to generate an IC50 curve, which represents the concentration of the test compound required to displace 50% of the labeled probe. The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the target kinase.
A Holistic Approach to Cross-Reactivity Assessment
No single method provides a complete picture of a compound's selectivity. A robust cross-reactivity assessment strategy should integrate these complementary techniques. An ideal workflow would involve:
-
Initial Broad Screening: Utilize a large-scale kinase panel to identify a wide range of potential on- and off-targets.
-
In-Depth Validation: For the primary target and key off-targets identified in the initial screen, perform quantitative competition binding assays to determine accurate binding affinities (Ki values).
-
Cellular Target Engagement: Employ CETSA® to confirm that the compound engages its intended target and selected off-targets in a cellular environment.
Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidine scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. However, the inherent potential for cross-reactivity necessitates a thorough and multi-faceted approach to selectivity profiling. For a compound such as this compound, a comprehensive investigation utilizing large-scale kinase panels, detailed binding assays, and cellular target engagement studies is essential to fully characterize its biological activity and therapeutic potential. The insights gained from such studies are invaluable for guiding lead optimization, predicting potential clinical outcomes, and ultimately, developing safer and more effective targeted therapies.
References
-
A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed. Available at: [Link]
-
KINOMEscan Technology - Eurofins Discovery. Available at: [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. Available at: [Link]
-
Competition binding assay for measuring the interaction between... - ResearchGate. Available at: [Link]
-
Competitive high-throughput analysis of kinase inhibitor binding kinetics - BMG Labtech. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available at: [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support - BPS Bioscience. Available at: [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube. Available at: [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. Available at: [Link]
Sources
- 1. Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 | Semantic Scholar [semanticscholar.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibition: Ibrutinib vs. a Novel Pyrazolo[4,3-d]pyrimidine Scaffold
A Senior Application Scientist's Perspective on Evaluating Next-Generation Kinase Inhibitors
In the landscape of targeted cancer therapy, the inhibition of Bruton's Tyrosine Kinase (BTK) has emerged as a cornerstone in the treatment of various B-cell malignancies.[1][2][3] Ibrutinib, the first-in-class covalent BTK inhibitor, revolutionized the therapeutic paradigm for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][5] However, the quest for inhibitors with improved selectivity, alternative binding modes, and efficacy against acquired resistance continues to drive drug discovery efforts.
This guide provides a comparative framework for researchers and drug development professionals, juxtaposing the well-established profile of Ibrutinib with the therapeutic potential of a hypothetical inhibitor derived from the 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine scaffold. As this specific compound is a versatile chemical intermediate rather than a developed drug, we will explore its potential by outlining the necessary synthetic strategies and a comprehensive, head-to-head experimental workflow to assess its efficacy against the clinical benchmark, Ibrutinib.
The Competitors: Chemical Structure and Rationale
A deep understanding of the chemical structures of Ibrutinib and our hypothetical inhibitor is fundamental to appreciating their mechanisms of action and potential differences in efficacy and selectivity.
Ibrutinib: The Established Benchmark
Ibrutinib's structure is centered on a pyrazolo[3,4-d]pyrimidine core, an isostere of adenine that facilitates its entry into the ATP-binding pocket of BTK.[5][6][7] Key features include:
-
A 4-phenoxyphenyl group at the 3-position, which occupies a hydrophobic pocket in the kinase domain.
-
An acrylamide "warhead" attached via a piperidine linker, which forms an irreversible covalent bond with the Cysteine-481 residue in the BTK active site.[8][9] This covalent bond leads to sustained inhibition of BTK activity until a new enzyme is synthesized.[9]
The Challenger: A this compound-Based Inhibitor
The this compound scaffold offers a robust and strategically functionalized starting point for a novel BTK inhibitor. The rationale for its selection lies in the reactivity of its substituents:
-
The iodo group at the 3-position is an excellent handle for introducing various aryl or heteroaryl groups via cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the exploration of the hydrophobic pocket of the BTK active site.
-
The chloro group at the 5-position provides another site for modification to enhance potency or modulate physical properties.
-
The pyrazolo[4,3-d]pyrimidine core, an isomer of Ibrutinib's core, also mimics the adenine structure of ATP.[10][11]
The following diagram illustrates a hypothetical synthetic pathway to transform this scaffold into a potent covalent BTK inhibitor.
Comparative Efficacy Evaluation: A Multi-tiered Approach
To rigorously compare our novel inhibitor to Ibrutinib, a systematic evaluation of their biochemical potency, cellular activity, and in vivo efficacy is essential.
Tier 1: Biochemical Potency Assessment
The initial step involves determining the direct inhibitory effect of the compounds on purified BTK enzyme.
Table 1: Key Biochemical Parameters for Comparison
| Parameter | Ibrutinib (Reference Data) | Novel Inhibitor (Experimental Goal) | Rationale |
| Biochemical IC50 | ~0.5 nM[5] | To be determined | Measures the concentration required to inhibit 50% of BTK enzymatic activity in a cell-free system. |
| Binding Kinetics (k_inact/K_i) | To be determined for a direct comparison | To be determined | For covalent inhibitors, this ratio provides a more accurate measure of inhibitory efficiency than IC50 alone. |
| Kinase Selectivity Profile | Inhibits other kinases (e.g., TEC, EGFR, ITK)[5] | To be determined | A broad kinase screen (e.g., against 400+ kinases) is crucial to identify potential off-target effects and predict the selectivity profile. |
Experimental Protocol: In Vitro BTK Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method, such as the ADP-Glo™ Kinase Assay, to determine the biochemical IC50.[12]
-
Reagent Preparation : Prepare serial dilutions of the novel inhibitor and Ibrutinib in DMSO. Prepare a reaction buffer containing recombinant human BTK enzyme, a suitable peptide substrate, and ATP.
-
Kinase Reaction : In a 384-well plate, add the kinase buffer to wells containing the serially diluted inhibitors. Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls. Incubate for 60 minutes at room temperature.
-
ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation : Add Kinase Detection Reagent to convert the ADP generated by BTK activity into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition : Measure the luminescence signal using a plate reader.
-
Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Tier 2: Cellular Activity and On-Target Engagement
Moving into a more physiologically relevant context, cellular assays are critical to confirm that the inhibitor can penetrate the cell membrane, engage with its target, and inhibit the downstream signaling pathway.
Conclusion
While Ibrutinib remains a highly effective therapy for many patients with B-cell malignancies, the field of drug discovery is continuously evolving. The this compound scaffold represents a promising starting point for the development of next-generation BTK inhibitors. Through rational design and a rigorous, multi-tiered comparative evaluation as outlined in this guide, it is possible to systematically assess the potential of novel candidates to improve upon the efficacy, selectivity, and resistance profile of the current standard of care. The ultimate goal is to provide patients with more effective and safer therapeutic options.
References
-
BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Available from: [Link].
-
Maddocks, K.J., et al. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. Cancers (Basel). 2020;12(5):1328. Available from: [Link].
-
Maddocks, K.J., et al. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell lymphomas. Cancers (Basel). 2020 May 22;12(5):1328. Available from: [Link].
-
Woyach, J.A. Mechanisms of Resistance to BTK Inhibitors in Patients With Chronic Lymphocytic Leukemia. H&O. 2020. Available from: [Link].
-
Levin, M., et al. Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biology & Therapy. 2021;22(10-12):503-506. Available from: [Link].
-
Turecka, J., et al. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia. International Journal of Molecular Sciences. 2023;24(13):10998. Available from: [Link].
-
Woyach, J.A., et al. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. Semantic Scholar. 2014. Available from: [Link].
-
Levin, M., et al. Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biol Ther. 2021;22(10-12):503-506. Available from: [Link].
-
Request PDF. Ibrutinib's off-target mechanism: cause for dose optimization. ResearchGate. 2025. Available from: [Link].
-
Levin, M., et al. Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biol Ther. 2021 Dec 2;22(10-12):503-506. Available from: [Link].
-
AJMC. Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. 2020. Available from: [Link].
-
Artuso, E., et al. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Mol Cancer. 2011 Nov 22;10:133. Available from: [Link].
-
Kaptein, A., et al. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood. 2018. Available from: [Link].
-
Göckeritz, E., et al. Cell line-based assessment of BTK inhibitors. Br J Pharmacol. 2020;177(18):4173-4187. Available from: [Link].
-
El-Damasy, D.A., et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[8][9][13]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Adv. 2022;12(24):15421-15439. Available from: [Link].
-
Zhao, G., et al. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. Eur J Med Chem. 2018 Sep 5;157:1043-1055. Available from: [Link].
-
Kaptein, A., et al. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Semantic Scholar. 2018. Available from: [Link].
-
Zhang, T., et al. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Med Chem Lett. 2015;6(6):643-647. Available from: [Link].
-
Akinleye, A., et al. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. J Hematol Oncol. 2013;6:57. Available from: [Link].
-
ACS Publications. Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. 2022. Available from: [Link].
-
Schenone, S., et al. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chem Rev. 2014;114(14):7189-7238. Available from: [Link].
-
Zain, R., & Vihinen, M. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Front Immunol. 2021;12:707739. Available from: [Link].
-
Elkamhawy, A., et al. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Eur J Med Chem. 2019;183:111681. Available from: [Link].
-
Future Journal of Pharmaceutical Sciences. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. 2016. Available from: [Link].
-
ACS Publications. Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase. Biochemistry. 2023. Available from: [Link].
-
bioRxiv. Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. 2022. Available from: [Link].
-
Zain, R., & Vihinen, M. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. 2021. Available from: [Link].
-
Zain, R., & Vihinen, M. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Front Immunol. 2021 Jul 19;12:707739. Available from: [Link].
-
ACS Publications. Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters. 2023. Available from: [Link].
-
ResearchGate. Clinical trials with BTK inhibitors in B cell malignancies. 2015. Available from: [Link].
-
RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. 2020. Available from: [Link].
-
El-Gamal, M.I., et al. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Eur J Med Chem. 2023;258:115591. Available from: [Link].
-
Karout, S., et al. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Int J Mol Sci. 2023;24(6):5163. Available from: [Link].
-
Tam, C.S., et al. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. Drugs. 2021;81(18):2117-2139. Available from: [Link].
-
He, Y., et al. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. Bioorg Chem. 2023 Sep;138:106577. Available from: [Link].
-
Zhang, H., et al. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. J Med Chem. 2013 Feb 28;56(4):1641-55. Available from: [Link].
-
Molica, S., & Gianfelici, V. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. Cancers (Basel). 2023;15(13):3481. Available from: [Link].
-
MDLinx. BTK inhibitor shows efficacy against B-cell malignancies with few side effects. 2015. Available from: [Link].
-
Zhang, H., et al. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Future Med Chem. 2019;11(10):1139-1154. Available from: [Link].
-
NIH PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Available from: [Link].
-
NIH. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Available from: [Link].
-
Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. 2019. Available from: [Link].
-
El-Damasy, D.A., et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. J Enzyme Inhib Med Chem. 2021;36(1):2285-2302. Available from: [Link].
Sources
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 8. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hematologyandoncology.net [hematologyandoncology.net]
- 10. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
A Researcher's Guide to Novel Kinase Target Validation: Leveraging the 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine Scaffold
For researchers, scientists, and drug development professionals, the identification and validation of novel kinase targets remain a pivotal challenge in the quest for next-generation therapeutics. Kinases, as central regulators of cellular signaling, represent a highly "druggable" target class. However, with over 500 kinases in the human genome, pinpointing the specific kinase driving a disease phenotype and validating it pharmacologically is a complex endeavor.[1] This guide provides an in-depth, technically-focused comparison of methodologies for novel kinase target validation, centered on the strategic use of the versatile chemical scaffold, 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine.
The Rationale: Why Start with a Privileged Scaffold?
The traditional paths to target validation often involve either genetic approaches (like CRISPR or RNAi) or high-throughput screening of large, diverse small-molecule libraries against a disease model. While powerful, genetic methods can sometimes yield results that are not pharmacologically tractable, and large-scale screening can be resource-intensive with a high attrition rate.[2][3]
An alternative, "chemical genetics" approach begins with a "privileged scaffold"—a molecular framework known to bind to a particular class of proteins.[4][5] The 1H-pyrazolo[3,4-d]pyrimidine core is one such scaffold for kinase inhibitors, acting as an isostere of the adenine ring of ATP and enabling competitive binding at the kinase hinge region.[6] This inherent kinase-binding property makes it an ideal starting point for developing potent and selective inhibitors.
The subject of this guide, this compound, is not just another pyrazolopyrimidine. It is a strategically functionalized scaffold designed for rapid diversification. The 3-iodo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the systematic introduction of a wide array of chemical moieties.[7][8][9] This enables the efficient synthesis of a focused library of compounds, tailored to explore the chemical space around a novel kinase target.
The Workflow: From Scaffold to Validated Target
This section outlines a comprehensive, multi-step workflow for identifying and validating a novel kinase target using this compound as the foundational chemical tool. This process is designed as a self-validating system, where each step provides corroborating evidence for the next.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elearning.unimib.it [elearning.unimib.it]
- 4. Chemical genetics in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. singerinstruments.com [singerinstruments.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
As researchers and developers at the forefront of pharmaceutical innovation, our work is predicated on a foundation of safety and environmental stewardship. The handling of novel heterocyclic compounds, such as 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine, demands a rigorous and informed approach, not only in their application but also in their disposal. This guide provides an in-depth, procedural framework for the proper management of waste containing this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. As no specific Safety Data Sheet (SDS) for this exact molecule is readily available, the following protocols are synthesized from best practices for structurally similar halogenated pyrimidine and pyrazole derivatives.
Hazard Assessment and Waste Characterization
The molecular structure of this compound—a pyrimidine ring fused with a pyrazole ring and substituted with both chlorine and iodine—necessitates its classification as a halogenated heterocyclic compound . This classification is the cornerstone of its disposal plan.
Inferred Hazards: Based on data from analogous structures, this compound must be handled as if it possesses the following hazards:
-
Acute Oral Toxicity: Similar pyrazolo[3,4-d]pyrimidine derivatives are classified as toxic if swallowed.[1][2]
-
Irritation: Related compounds are known to cause skin, eye, and respiratory irritation.[3]
-
Environmental Persistence: Halogenated organic compounds are often resistant to natural degradation and can persist in the environment, with the potential to bioaccumulate.[4][5]
Therefore, all materials contaminated with this compound, including residual solids, solutions, and contaminated labware, must be characterized and disposed of as Hazardous Halogenated Organic Waste .[6][7]
Immediate Safety & Handling Precautions
Before beginning any work that will generate waste, it is imperative to establish a safe handling environment.
-
Engineering Controls: All weighing, transfers, and preparations for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[8]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat must be worn to protect skin and clothing.
-
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. The primary directive is to keep halogenated waste separate from non-halogenated waste streams to meet the specific requirements of disposal facilities.[6][9]
Step-by-Step Methodology:
-
Container Selection:
-
Container Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[10]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound" .[8] Do not use abbreviations. List all solvents present in the container.
-
-
Segregation of Waste Streams:
-
Liquid Waste: Collect all unused solutions or solvent rinsates containing the compound in a container labeled "Halogenated Organic Waste."[6] Do not mix with non-halogenated solvents or other incompatible waste streams.[8]
-
Solid Waste: Dispose of contaminated personal protective equipment (gloves, etc.), weighing papers, and spill cleanup materials in a designated, lined container for solid halogenated hazardous waste.[8]
-
Empty Containers: The original manufacturer's container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8] Crucially, this rinsate is hazardous and must be collected as liquid halogenated waste. [8] Only after being triple-rinsed and air-dried in a fume hood can the defaced container be disposed of with regular laboratory glass or plastic.[11]
-
On-Site Storage and Management
Generated waste must be managed safely within the laboratory prior to collection.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA at or near the point of generation.[10]
-
Container Integrity: Keep waste containers securely closed at all times, except when actively adding waste.[6][8]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray capable of holding at least 110% of the volume of the largest container to mitigate spills.[10]
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [6][7] |
| Primary Disposal Method | Licensed High-Temperature Incineration | [12][13][14] |
| Container Labeling | "Hazardous Waste" + Full Chemical Name | |
| Maximum Accumulation in SAA | 55 gallons (or as per institutional policy) | [10] |
| Empty Container Treatment | Triple rinse with solvent; collect rinsate as hazardous waste | [8] |
Final Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[10][12]
-
Professional Disposal: The sole acceptable method for the final disposal of this compound is through your institution's EH&S department or a licensed chemical waste management company.[8][12]
-
Mechanism of Destruction: This waste will be disposed of via controlled high-temperature incineration (typically >1200 K) in a facility equipped with flue gas scrubbing.[12][13] This rigorous process is necessary to ensure the complete destruction of the persistent halogenated rings and to neutralize the resulting acidic gases (e.g., HCl, HI), thereby preventing the formation of highly toxic dioxins and furans.[13]
Spill Management Protocol
In the event of a spill, immediate and calm action is required to mitigate risks.[8]
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, ventilate the area.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department immediately.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
-
4-Amino-1H-pyrazolo[3,4-d]pyrimidine SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. University of Graz. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
Sources, Occurrence and Fate of Halogenated Heterocyclic Pharmaceuticals in the Environment. ResearchGate. [Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
-
3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine - Safety and Hazards. PubChem, National Institutes of Health. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. ResearchGate. [Link]
-
Perspective on halogenated organic compounds. PubMed Central, National Institutes of Health. [Link]
-
MSDS of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. Capot Chemical Co., Ltd.. [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. uakron.edu [uakron.edu]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. benchchem.com [benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. capotchem.cn [capotchem.cn]
A Researcher's Comprehensive Guide to the Safe Handling of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
In the vanguard of kinase inhibitor research, the pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure, and its halogenated derivatives, such as 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine, are potent and versatile intermediates. The dual halogenation at positions 5 and 3 offers synthetic handles for diverse functionalization, yet it also imparts a reactivity profile that demands meticulous handling. This guide provides drug discovery researchers and scientists with the essential safety and operational protocols to manage this valuable compound, ensuring both personal safety and the integrity of your research. Our focus is to empower you with not just a set of rules, but a deep understanding of why these procedures are critical.
The Chemical Hazard Profile: An Insight-Driven Assessment
While a comprehensive toxicological dataset for this compound is not yet publicly available, we can infer its hazard profile from its structure and data on analogous compounds. The presence of a chlorinated and iodinated pyrazole core suggests that the compound should be treated as, at minimum, a skin and eye irritant, potentially harmful if swallowed, and a possible respiratory irritant. Safety data sheets for structurally related compounds consistently highlight these risks.[1][2] Therefore, a proactive and cautious approach to handling is paramount.
Part 1: Core Directive on Personal Protective Equipment (PPE)
The selection of PPE is your primary barrier against exposure. The following table outlines the minimum required PPE, with a rationale grounded in the anticipated chemical properties of this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum) | Nitrile offers good resistance to a wide range of chemicals and is preferable to latex, to which some individuals have allergies.[3] For extended handling or in the event of a spill, double-gloving is recommended to provide an additional protective layer. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards | Goggles provide a seal around the eyes to protect against splashes and fine dust.[4] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[5] |
| Body Protection | Flame-retardant lab coat | A lab coat protects the skin and personal clothing from incidental contact. A flame-retardant material is a good general practice in a synthetic chemistry lab. |
| Respiratory Protection | Not generally required for small-scale use in a certified chemical fume hood. | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[6] If a fume hood is not available or if you are handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7] |
Part 2: Operational and Disposal Plans
A systematic workflow is essential for minimizing risk. The following sections provide step-by-step guidance for the handling and disposal of this compound.
Safe Handling Workflow
The following diagram illustrates the critical steps for safely handling this compound from receipt to reaction workup.
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation : Before handling, ensure you are wearing all the required PPE as outlined in the table above. Your workspace, preferably within a chemical fume hood, should be clean and free of clutter.
-
Weighing : As a solid, this compound can create dust. Weigh the necessary amount in a disposable weigh boat inside the fume hood. Handle the container and spatula gently to minimize aerosolization.
-
Solubilization : When dissolving the compound, add the solid to the solvent slowly and stir gently to avoid splashing.
-
Reaction : All reactions should be conducted in a closed system, particularly if heating or using other reactive reagents.
-
Work-up : Quench reactions carefully, especially if exothermic processes are possible.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Emergency Spill Response
In the event of a spill, a calm and methodical response is crucial.
Caption: A clear, step-by-step emergency response plan for a chemical spill.
Spill Protocol:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess : From a safe distance, assess the extent of the spill. For a small, manageable spill, you may proceed with cleanup if you are trained to do so. For large spills, evacuate and call for emergency response.
-
Contain : Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect : Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Waste Disposal Plan
Proper disposal is a critical final step in the responsible handling of this compound.
-
Waste Segregation : All waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials, must be placed in a designated "Halogenated Organic Waste" container.[8]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal : Follow your institution's and local environmental regulations for the disposal of hazardous chemical waste. Do not pour this compound or any solution containing it down the drain. [4][9]
By implementing these comprehensive safety and handling protocols, you can confidently work with this compound, advancing your research while maintaining a safe and compliant laboratory environment.
References
-
ACP. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
Sources
- 1. 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. echemi.com [echemi.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
